Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 5-hydroxypiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-18-11(16)9-6-10(15)8-14(7-9)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPKVZMVVCCMSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN(C1)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857251 | |
| Record name | 1-tert-Butyl 3-ethyl 5-hydroxypiperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272756-00-9 | |
| Record name | 1,3-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) 3-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 3-ethyl 5-hydroxypiperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Technical-Guide-to-the-Synthesis-of-Ethyl-N-Boc-5-hydroxypiperidine-3-carboxylate
Abstract: This document provides a comprehensive technical guide for the synthesis of Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate, a valuable piperidine derivative for pharmaceutical research and development. Given the absence of a standardized, publicly available protocol for this specific molecule, this guide proposes a robust and logical three-step synthetic pathway starting from commercially available diethyl 3,3'-iminodipropionate. The proposed route involves N-protection, an intramolecular Dieckmann condensation to form the key piperidone intermediate, and a final ketone reduction. This guide offers detailed experimental protocols, a summary of expected quantitative data, and workflow diagrams to assist researchers, chemists, and drug development professionals in the successful synthesis of this target compound.
Introduction
Piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Their conformational flexibility and ability to present substituents in defined three-dimensional space make them ideal for targeting a wide range of biological receptors and enzymes. Specifically, polysubstituted piperidines, such as this compound, are highly sought-after chiral building blocks for the synthesis of complex pharmaceutical agents. The N-Boc protecting group offers stability and allows for selective deprotection under acidic conditions, the ethyl ester provides a handle for further chemical modification (e.g., amide coupling), and the hydroxyl group introduces a key hydrogen bonding feature.
This guide outlines a plausible and efficient synthetic route to this compound. The pathway is designed based on well-established and reliable organic transformations, providing a clear roadmap for laboratory-scale synthesis.
Proposed Synthetic Pathway
The synthesis is proposed as a three-step sequence starting from diethyl 3,3'-iminodipropionate. The key steps are:
-
N-Boc Protection: Protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.
-
Dieckmann Condensation: An intramolecular cyclization of the resulting diester to form the β-keto ester, Ethyl N-Boc-5-oxopiperidine-3-carboxylate.
-
Ketone Reduction: Reduction of the piperidone ketone to the corresponding secondary alcohol, yielding the target compound.
Quantitative Data Summary
The following table summarizes the expected outcomes for each step of the synthesis. Yields and purity are based on typical results for these classes of reactions and should be considered estimates.
| Step | Reaction Name | Starting Material | Key Reagents | Typical Yield (%) | Purity Notes |
| 1 | N-Boc Protection | Diethyl 3,3'-iminodipropionate | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) | > 95% | High purity after simple work-up. |
| 2 | Dieckmann Condensation | Diethyl N-Boc-iminodipropionate | Sodium Ethoxide (NaOEt) | 65 - 80% | Requires careful control of conditions; purification by column chromatography is recommended.[1][2] |
| 3 | Ketone Reduction | Ethyl N-Boc-5-oxopiperidine-3-carboxylate | Sodium Borohydride (NaBH₄) | > 90% | Produces a mixture of cis and trans diastereomers. Separation may be required.[3] |
Detailed Experimental Protocols
Disclaimer: These are proposed protocols and have not been experimentally validated. Standard laboratory safety procedures should be followed at all times.
Step 1: Synthesis of Diethyl N-(tert-butoxycarbonyl)-3,3'-iminodipropionate
Methodology:
-
To a stirred solution of diethyl 3,3'-iminodipropionate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, approx. 0.2 M) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a colorless or pale yellow oil. The product is typically of high purity and can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-5-oxopiperidine-3-carboxylate
Methodology:
-
Prepare a solution of sodium ethoxide (1.5 eq) in absolute ethanol in a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).
-
To this solution, add the Diethyl N-Boc-iminodipropionate (1.0 eq) from Step 1, dissolved in a minimal amount of absolute ethanol, dropwise at room temperature.[2]
-
After the addition is complete, heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully neutralize by adding glacial acetic acid or 1M HCl until the pH is approximately 6-7.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure β-keto ester.
Step 3: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-5-hydroxypiperidine-3-carboxylate
Methodology:
-
Dissolve the keto-ester from Step 2 (1.0 eq) in methanol (approx. 0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 20-30 minutes, ensuring the temperature remains below 10 °C.[3]
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the target compound.
-
Note: This reaction will produce a mixture of cis and trans diastereomers. If a single isomer is required, separation can be attempted via careful column chromatography or by fractional crystallization. Characterization by ¹H NMR is essential to determine the diastereomeric ratio.
General Experimental Workflow
The following diagram illustrates a typical workflow for any of the synthetic steps described above, from reaction setup to final product characterization.
Conclusion and Further Considerations
This guide presents a viable and logical synthetic pathway to this compound. The key transformations—N-protection, Dieckmann condensation, and ketone reduction—are fundamental reactions in organic synthesis.
For researchers requiring stereochemical control, the final reduction step is critical. While NaBH₄ provides a mixture of diastereomers, employing stereoselective reducing agents (e.g., L-Selectride® or enzymatic reductases) could potentially favor the formation of one isomer over the other. Further investigation into chiral resolution techniques or asymmetric synthesis routes would be necessary to obtain enantiomerically pure material. Rigorous analytical characterization at each stage is paramount to ensure the identity and purity of all intermediates and the final product.
References
An In-depth Technical Guide on (3S,5R)-Ethyl 1-(tert-butoxycarbonyl)-5-hydroxypiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,5R)-Ethyl 1-(tert-butoxycarbonyl)-5-hydroxypiperidine-3-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The 3,5-disubstituted piperidine scaffold is a common motif in a wide range of biologically active molecules and natural products. The specific stereochemistry and functional group arrangement of this compound, featuring a hydroxyl group at the 5-position and an ethyl carboxylate at the 3-position, make it a valuable intermediate for the synthesis of complex and stereochemically defined pharmaceutical agents.
The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the compound's stability and allows for controlled manipulation of other functional groups. This guide provides a comprehensive overview of the known properties, proposed synthetic strategies, and potential applications of this key chiral intermediate.
Chemical and Physical Properties
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1272756-00-9 (for non-stereospecific) | Commercial Suppliers |
| Molecular Formula | C₁₃H₂₃NO₅ | Calculated |
| Molecular Weight | 273.33 g/mol | Calculated |
| Appearance | Expected to be a solid or oil | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol | Inferred from related compounds |
Table 2: Spectroscopic Data (Predicted/Analogous)
| Technique | Data | Source/Analogue |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.1-4.2 (q, 2H, OCH₂CH₃), 3.8-4.0 (m, 1H, CHOH), 3.0-3.6 (m, 4H, piperidine ring protons), 2.5-2.7 (m, 1H, piperidine ring proton), 1.8-2.2 (m, 2H, piperidine ring protons), 1.45 (s, 9H, C(CH₃)₃), 1.2-1.3 (t, 3H, OCH₂CH₃) | Predicted based on similar structures |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 173-175 (C=O, ester), 155-157 (C=O, Boc), 80-82 (C(CH₃)₃), 65-67 (CHOH), 60-62 (OCH₂CH₃), 40-50 (piperidine ring carbons), 28.4 (C(CH₃)₃), 14.2 (OCH₂CH₃) | Predicted based on similar structures |
| Mass Spectrometry (ESI+) | m/z 274.16 [M+H]⁺, 296.14 [M+Na]⁺ | Predicted |
Synthesis and Experimental Protocols
A specific, validated synthetic protocol for (3S,5R)-Ethyl 1-(tert-butoxycarbonyl)-5-hydroxypiperidine-3-carboxylate is not currently published. However, a plausible synthetic strategy can be devised based on established methods for the synthesis of 3,5-disubstituted piperidines. A likely approach would involve the stereoselective reduction of a suitable pyridine precursor, followed by separation of diastereomers and functional group manipulation.
General Synthetic Workflow
A potential synthetic route is outlined below. This workflow is a generalized representation based on common organic synthesis techniques.
Caption: Generalized synthetic workflow for the target compound.
Experimental Protocol: N-Boc Protection (General)
This protocol describes a general method for the protection of a piperidine nitrogen with a Boc group.
-
Dissolution: Dissolve the piperidine starting material (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add a base, such as triethylamine (1.5-2 equivalents) or sodium bicarbonate (excess), to the solution.
-
Boc Anhydride Addition: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Protocol: Esterification (General)
This protocol outlines a general procedure for the ethyl esterification of an N-Boc protected carboxylic acid.
-
Dissolution: Dissolve the N-Boc protected carboxylic acid (1 equivalent) in anhydrous ethanol (excess).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude ester can be purified by flash chromatography if necessary.
Applications in Drug Development
The 3,5-disubstituted piperidine motif is a privileged scaffold in drug discovery due to its ability to present substituents in well-defined three-dimensional orientations, allowing for precise interactions with biological targets.
Role as a Chiral Building Block
(3S,5R)-Ethyl 1-(tert-butoxycarbonyl)-5-hydroxypiperidine-3-carboxylate serves as a versatile starting material for the synthesis of more complex molecules. The three functional handles—the protected amine, the hydroxyl group, and the ethyl ester—can be selectively manipulated to introduce further diversity and build elaborate molecular architectures.
Caption: Logical relationships in the use of the core scaffold.
Relevance to Signaling Pathways
While direct studies linking this specific compound to signaling pathways are not available, the 3,5-disubstituted piperidine core is present in inhibitors of various enzymes and receptors. For example, compounds with this scaffold have been investigated as inhibitors of proteases, kinases, and G-protein coupled receptors (GPCRs). The stereochemistry of the substituents is often critical for achieving high potency and selectivity. Therefore, the availability of enantiomerically pure building blocks like (3S,5R)-ethyl 1-(tert-butoxycarbonyl)-5-hydroxypiperidine-3-carboxylate is crucial for the exploration of structure-activity relationships (SAR) in drug discovery programs targeting these pathways.
Conclusion
(3S,5R)-Ethyl 1-(tert-butoxycarbonyl)-5-hydroxypiperidine-3-carboxylate is a valuable chiral building block with significant potential in the synthesis of novel therapeutics. While detailed experimental data for this specific compound is limited, its structural features and the established importance of the 3,5-disubstituted piperidine scaffold in medicinal chemistry underscore its utility. The generalized synthetic protocols and logical workflows presented in this guide provide a framework for its preparation and application in research and development. Further studies are warranted to fully characterize this compound and explore its utility in the synthesis of new chemical entities with therapeutic potential.
Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate chemical structure and stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate, a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals. This document details its chemical structure, stereochemistry, and available physicochemical properties, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
Chemical Structure and Stereochemistry
This compound is a disubstituted piperidine derivative. The core structure consists of a six-membered saturated heterocycle containing a nitrogen atom. The nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that enhances stability and allows for controlled reactivity at other sites of the molecule.
The piperidine ring is further functionalized with an ethyl carboxylate group at the 3-position and a hydroxyl group at the 5-position. The presence of two stereocenters at the C3 and C5 positions means that the molecule can exist as four possible stereoisomers: (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R), as well as mixtures of these. The precise stereochemistry is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals, as different stereoisomers can exhibit vastly different biological activities. The commercially available product under CAS number 1272756-00-9 may be a specific stereoisomer or a mixture. Further analysis, such as chiral chromatography or specific spectroscopic techniques, would be required to determine the exact stereochemical composition of a given sample.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
Detailed experimental data for this compound is not widely available in the public domain. However, based on its structure and data from commercial suppliers, the following information has been compiled. Researchers should note that these properties may vary depending on the specific stereoisomer and purity of the sample.
| Property | Value | Reference |
| CAS Number | 1272756-00-9 | [1] |
| Molecular Formula | C13H23NO5 | [1] |
| Molecular Weight | 273.33 g/mol | [1] |
| IUPAC Name | 1-(tert-butyl) 3-ethyl 5-hydroxypiperidine-1,3-dicarboxylate | [1] |
| SMILES | CCOC(=O)C1CC(O)CN(C(=O)OC(C)(C)C)C1 | [1] |
| Purity | ≥95% (commercially available) | [1] |
Synthesis and Experimental Protocols
A specific, detailed, and peer-reviewed synthesis protocol for this compound is not readily found in the scientific literature. However, its structure suggests that it can be synthesized through multi-step reaction sequences common in heterocyclic chemistry. A plausible synthetic approach is outlined below. This proposed pathway is for informational purposes and would require optimization and experimental validation.
Proposed Synthetic Pathway:
A potential synthetic route could start from a commercially available substituted pyridine derivative, followed by reduction of the pyridine ring, protection of the nitrogen atom, and subsequent functional group manipulations to introduce the hydroxyl and ethyl ester moieties.
Caption: A generalized synthetic workflow for the preparation of the target molecule.
Note: The specific reagents and reaction conditions would need to be determined through careful literature review of analogous transformations and experimental optimization.
Applications in Research and Drug Development
Substituted piperidine scaffolds are prevalent in a wide range of biologically active molecules and approved drugs. The presence of hydroxyl and carboxylate functional groups on the piperidine ring of this compound provides versatile handles for further chemical modifications.
This molecule serves as a valuable chiral building block for the synthesis of complex molecular architectures. The Boc-protecting group can be readily removed under acidic conditions, allowing for subsequent reactions at the nitrogen atom, such as N-alkylation or N-arylation. The hydroxyl and ester functionalities can also be modified to introduce diverse substituents, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.
While specific signaling pathways involving this exact molecule are not documented, piperidine derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes in the central nervous system (CNS). Therefore, derivatives of this compound could be explored for their potential as therapeutic agents for a range of diseases.
Handling and Storage
As with any chemical reagent, proper handling and storage procedures should be followed. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Disclaimer: This document is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct their own thorough safety assessments and experimental validations.
References
Spectroscopic and Synthetic Guide to Piperidine Derivatives: Focus on Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and synthetic approaches relevant to Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate. Due to the limited availability of specific experimental data for this exact molecule in the public domain, this document presents spectroscopic data for a closely related analogue, cis-Methyl-5-hydroxypiperidine-2-carboxylate, to provide valuable insights into the expected spectral characteristics. Furthermore, generalized experimental protocols for the synthesis and spectroscopic analysis of N-Boc protected hydroxypiperidine esters are detailed to guide researchers in their work with this class of compounds.
Spectroscopic Data Analysis
Note: The primary structural differences between the target molecule and the reference compound are the presence of an N-Boc protecting group, the ethyl ester instead of a methyl ester, and the positions of the hydroxyl and carboxylate groups on the piperidine ring. These differences will lead to variations in the chemical shifts and splitting patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The following tables summarize the ¹H and ¹³C NMR data for cis-Methyl-5-hydroxypiperidine-2-carboxylate, which can be used to predict the spectral features of this compound.
Table 1: ¹H NMR Data for cis-Methyl-5-hydroxypiperidine-2-carboxylate [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 4.15 – 4.03 | broad m | - | H-5 |
| 3.96 | dd | 11.8, 3.9 | H-2 |
| 3.71 | s | - | -OCH₃ |
| 3.31 – 3.20 | m | - | Piperidine Ring Proton |
| 3.16 – 3.08 | m | - | Piperidine Ring Proton |
| 2.14 – 1.90 | m | - | Piperidine Ring Protons |
| 1.87 – 1.66 | m | - | Piperidine Ring Protons |
Table 2: ¹³C NMR Data for cis-Methyl-5-hydroxypiperidine-2-carboxylate [1]
| Chemical Shift (δ) ppm | Assignment |
| 173.91 | C=O (ester) |
| 61.39 | C-5 |
| 58.58 | C-2 |
| 58.32 | C-6 |
| 48.11 | -OCH₃ |
| 28.16 | Piperidine Ring Carbon |
| 21.11 | Piperidine Ring Carbon |
Infrared (IR) Spectroscopy
Specific IR data for the target molecule is unavailable. However, the characteristic absorption peaks for a molecule like this compound can be predicted based on its functional groups.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3550 - 3200 (broad) | O-H | Stretching |
| 2975 - 2850 | C-H (alkane) | Stretching |
| 1740 - 1720 | C=O (ester) | Stretching |
| 1690 - 1650 | C=O (carbamate) | Stretching |
| 1250 - 1000 | C-O | Stretching |
| 1200 - 1029 | C-N | Stretching |
Mass Spectrometry (MS)
A predicted mass spectrum for this compound would show the molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 274.16 | [M+H]⁺ (protonated molecule) |
| 218.14 | [M - C₄H₈]⁺ (loss of isobutylene from Boc group) |
| 174.10 | [M - Boc]⁺ (loss of Boc group) |
| 156.09 | [M - Boc - H₂O]⁺ (loss of Boc group and water) |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of N-Boc protected hydroxypiperidine esters.
General Synthesis of N-Boc-Hydroxypiperidine Carboxylates
A common route for the synthesis of such compounds involves the protection of a hydroxypiperidine carboxylate with a Boc group.
Protocol:
-
Dissolution: Dissolve the starting hydroxypiperidine carboxylate in a suitable solvent such as a mixture of dioxane and water.
-
Base Addition: Add a base, for example, sodium bicarbonate or triethylamine, to the solution to act as a proton scavenger.
-
Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Workup: Perform an aqueous workup to remove the base and other water-soluble impurities. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Background Subtraction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[2]
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum in the desired mass range. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.
Visualizations
The following diagrams illustrate the molecular structure of the target compound and a general workflow for its spectroscopic analysis.
References
Commercial availability and suppliers of Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate is a specialized heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a protected amine (N-Boc), a hydroxyl group, and an ethyl ester, makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly novel piperidine-based therapeutic agents. This guide provides a comprehensive overview of its commercial availability, potential suppliers, and a detailed synthetic protocol.
Commercial Availability and Sourcing
Direct, off-the-shelf commercial availability of this compound is highly limited. Extensive searches indicate that this specific ester is not a standard catalog item for major chemical suppliers. However, the corresponding carboxylic acid precursor, 1-Boc-5-hydroxypiperidine-3-carboxylic acid , is commercially available, serving as a viable starting material for its synthesis.
Key Precursor Supplier:
| Supplier | Product Name | Catalog Number | Purity | Quantity |
| Aladdin Scientific Corporation | 1-Boc-5-hydroxypiperidine-3-carboxylic acid | B179376 | ≥95% | 250mg, 1g, 5g |
Custom Synthesis Suppliers:
For researchers requiring this compound, custom synthesis is the most practical procurement route. Several companies specialize in the synthesis of piperidine derivatives and other complex organic molecules for the pharmaceutical industry. These suppliers can synthesize the target compound, often starting from the commercially available carboxylic acid precursor.
Potential Custom Synthesis Providers:
-
Hubei Yuecheng Dehong Biotechnology Co., Ltd.
-
Matrix Scientific
-
NSR laboratories Pvt. Ltd.
-
Teyer Pharma
-
BLDpharm
-
ChemScene
Synthesis and Experimental Protocol
The most direct synthetic route to this compound is through the esterification of its carboxylic acid precursor, 1-Boc-5-hydroxypiperidine-3-carboxylic acid. A classic and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.
Proposed Experimental Protocol: Fischer-Speier Esterification
Reaction:
1-Boc-5-hydroxypiperidine-3-carboxylic acid + Ethanol (excess) --(H+)--> this compound + Water
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 1-Boc-5-hydroxypiperidine-3-carboxylic acid | N/A | 245.28 | 1.0 g (4.08 mmol) |
| Anhydrous Ethanol | 64-17-5 | 46.07 | 50 mL |
| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 0.5 mL |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed |
| Diethyl Ether or Ethyl Acetate | 60-29-7 / 141-78-6 | 74.12 / 88.11 | As needed |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Boc-5-hydroxypiperidine-3-carboxylic acid (1.0 g, 4.08 mmol) and anhydrous ethanol (50 mL).
-
Acid Catalysis: While stirring, slowly add concentrated sulfuric acid (0.5 mL) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether or ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acidic catalyst. Caution: CO₂ evolution may cause pressure build-up.
-
Brine Wash: Wash the organic layer with brine (30 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude ester can be further purified by column chromatography on silica gel if necessary.
Visualizations
Logical Workflow for Procurement and Synthesis
Caption: Procurement and synthesis workflow.
Fischer Esterification Mechanism
Caption: Fischer esterification mechanism overview.
Technical Guide: Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A definitive Chemical Abstracts Service (CAS) number for Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate could not be conclusively identified through available public databases. The CAS number 81505-49-9 has been incorrectly associated with this compound in some sources but corresponds to N-Boc-6-hydroxy-DL-norleucine methyl ester. The absence of a specific CAS number limits the availability of detailed, compound-specific experimental data. This guide provides a comprehensive overview of the synthesis, properties, and applications of closely related and isomeric piperidine derivatives to serve as a valuable resource for research and development.
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of approved pharmaceuticals.[1][2] The strategic functionalization of the piperidine ring, combined with the use of protecting groups like the tert-butoxycarbonyl (Boc) group, offers a versatile platform for creating complex molecular architectures for drug discovery.[3][4][5] This technical guide focuses on this compound and its structural analogs, providing available data, general experimental protocols, and illustrating their role in synthetic workflows.
Physicochemical Data of Related Piperidine Derivatives
Due to the lack of specific data for the target compound, this section summarizes key quantitative information for structurally similar N-Boc-protected piperidine esters. These compounds share the core N-Boc-piperidine ethyl ester framework and serve as important reference points.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Ethyl N-Boc-piperidine-4-carboxylate | 142851-03-4 | C₁₃H₂₃NO₄ | 257.33 | Light yellow viscous liquid | 120-135 °C (at 0.5 mmHg) |
| (S)-Ethyl N-Boc-piperidine-3-carboxylate | 191599-51-6 | C₁₃H₂₃NO₄ | 257.33 | White to light brown solid or liquid | 35 - 40 |
| (R)-Ethyl N-Boc-piperidine-3-carboxylate | 194726-40-4 | C₁₃H₂₃NO₄ | 257.33 | Solid | 36 - 40 |
| N-Boc-4-hydroxypiperidine | 109384-19-2 | C₁₀H₁₉NO₃ | 201.26 | White or off-white solid | 61 - 65 |
| N-Boc-3-hydroxypiperidine | 85275-45-2 | C₁₀H₁₉NO₃ | 201.26 | White to almost white powder/crystal | 65 - 67 |
Data compiled from multiple chemical supplier and database sources.[6][7]
The Strategic Role of N-Boc-Protected Piperidines in Synthesis
The tert-butoxycarbonyl (Boc) group is a crucial tool in the synthesis of complex molecules containing the piperidine scaffold. Its primary function is to temporarily mask the reactivity of the piperidine nitrogen, thereby enabling selective chemical transformations at other positions on the ring or its substituents.[4][5]
Key Advantages:
-
Protection: The Boc group is stable under a wide range of reaction conditions, preventing the secondary amine from participating in undesired side reactions like alkylation or acylation.[4]
-
Directed Reactivity: It allows chemists to perform reactions specifically at other functional groups, such as the ester or hydroxyl groups.[4]
-
Orthogonality: The Boc group can be easily and cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which typically do not affect other common protecting groups or sensitive functionalities. This orthogonality is vital in multi-step synthetic sequences.[3]
This strategic use of the Boc protecting group streamlines synthetic routes, improves yields, and provides precise control over the construction of complex active pharmaceutical ingredients (APIs).
Caption: Strategic workflow for utilizing N-Boc-piperidines in multi-step drug synthesis.
Experimental Protocols: Synthesis of Functionalized Piperidines
While a specific protocol for this compound is not available, general methods for the synthesis of related structures are well-documented. The following represents a plausible multi-step synthesis adapted from literature procedures for creating functionalized N-Boc-piperidines.[8]
Protocol 1: General Synthesis of N-Boc-3-hydroxypiperidine
This procedure outlines the synthesis of a core intermediate, N-Boc-3-hydroxypiperidine, which could be a precursor to the target molecule.
-
Step 1: Hydrogenation of 3-hydroxypyridine
-
In an autoclave, charge 3-hydroxypyridine (1.0 eq), a 5% rhodium on carbon catalyst (0.01 eq), and water.
-
Pressurize the vessel with hydrogen gas (e.g., 5 MPa) and heat to approximately 90°C.
-
Maintain the reaction for 48 hours or until monitoring (e.g., by TLC or GC-MS) indicates complete consumption of the starting material.
-
Cool the reactor, vent the hydrogen, and filter the reaction mixture to recover the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 3-hydroxypiperidine.
-
-
Step 2: Boc Protection of 3-hydroxypiperidine
-
Dissolve 3-hydroxypiperidine (1.0 eq) in a suitable solvent mixture such as THF and water.
-
Add a base, for example, saturated aqueous sodium bicarbonate (NaHCO₃).
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Partition the mixture with an organic solvent like ethyl acetate and water. Separate the layers.
-
Wash the organic layer with dilute acid (e.g., 0.5 N HCl) and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain crude N-Boc-3-hydroxypiperidine, which can be purified by silica gel chromatography.
-
Caption: General two-step synthesis of the N-Boc-3-hydroxypiperidine intermediate.
Further Steps Towards the Target Molecule: To arrive at this compound from an intermediate like N-Boc-3-hydroxypiperidine, further synthetic steps would be required. These could involve oxidation of the 3-hydroxy group to a ketone (N-Boc-3-piperidone), followed by reactions to introduce the ethyl carboxylate group at the desired position, and subsequent stereoselective reduction of a newly introduced ketone or other functional group to yield the 5-hydroxy substituent. The precise sequence would depend on the desired stereochemistry and would require significant synthetic development.
Applications in Drug Discovery
Piperidine derivatives are integral to the development of a wide range of therapeutics. Their incorporation into drug candidates is often due to the favorable physicochemical properties they impart, such as improved solubility and the ability to form key interactions with biological targets.
-
Central Nervous System (CNS) Agents: The piperidine ring is a common feature in drugs targeting CNS receptors and enzymes.[9]
-
Enzyme Inhibitors: Functionalized piperidines are used to design inhibitors for various enzymes, including those involved in cancer and inflammatory diseases.[10]
-
Antiviral and Antibacterial Agents: The scaffold is present in numerous anti-infective agents.
The synthesis of libraries of substituted piperidines, like the analogs discussed here, is a common strategy in lead optimization to explore structure-activity relationships (SAR) and develop potent and selective drug candidates.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. エチル N-Boc-ピペリジン-4-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. ajchem-a.com [ajchem-a.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to Substituted N-Boc-Hydroxypiperidines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The N-tert-butoxycarbonyl (Boc)-hydroxypiperidine scaffold has emerged as a cornerstone in modern medicinal chemistry, offering a robust and versatile platform for the synthesis of a wide array of therapeutic agents. Its prevalence in numerous clinically successful drugs and investigational compounds underscores its significance in contemporary drug discovery. This technical guide provides an in-depth exploration of the synthesis, application, and structure-activity relationships of substituted N-Boc-hydroxypiperidines, with a focus on their role in the development of kinase inhibitors and central nervous system (CNS) active agents.
The N-Boc-Hydroxypiperidine Core: A Privileged Structure
The structural features of N-Boc-hydroxypiperidine, including a protected secondary amine and a strategically positioned hydroxyl group on a saturated heterocyclic ring, provide a powerful combination of synthetic handles for molecular elaboration. The Boc group offers stability and allows for controlled deprotection and subsequent functionalization of the piperidine nitrogen. The hydroxyl group serves as a versatile point for introducing a variety of substituents through oxidation, substitution, or coupling reactions, enabling the exploration of extensive chemical space and the fine-tuning of pharmacological properties. This inherent versatility has led to the incorporation of the N-Boc-hydroxypiperidine moiety into drugs targeting a range of therapeutic areas, from oncology to neurological disorders.
Synthesis of Substituted N-Boc-Hydroxypiperidines: Key Methodologies
The accessibility and facile functionalization of the N-Boc-hydroxypiperidine core are crucial for its widespread use. Several key synthetic strategies are employed to generate a diverse library of substituted analogs.
Synthesis of the N-Boc-Hydroxypiperidine Scaffold
Three primary routes dominate the synthesis of the parent N-Boc-4-hydroxypiperidine:
-
Boc Protection of 4-Hydroxypiperidine: This straightforward and high-yielding method involves the direct protection of the secondary amine of 4-hydroxypiperidine using di-tert-butyl dicarbonate (Boc)₂O.
-
Reduction of N-Boc-4-piperidone: This approach utilizes a variety of reducing agents to convert the ketone functionality of N-Boc-4-piperidone to the corresponding alcohol.
-
One-Pot Synthesis from 4-Piperidone Hydrochloride Hydrate: This efficient process involves the in-situ formation of N-Boc-4-piperidone followed by its reduction in a single reaction vessel.
A summary of these primary synthetic routes is presented in the table below.
| Parameter | Route 1: Boc Protection of 4-Hydroxypiperidine | Route 2: Reduction of N-Boc-4-piperidone | Route 3: One-Pot Synthesis from 4-Piperidone Hydrochloride Hydrate |
| Starting Material | 4-Hydroxypiperidine | N-Boc-4-piperidone | 4-Piperidone hydrochloride hydrate |
| Key Reagents | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, K₂CO₃) | Reducing agent (e.g., NaBH₄, Aluminum isopropoxide) | Boc₂O, Base, Reducing agent |
| Typical Solvents | Dichloromethane, Methanol | Ethanol, Methanol/THF, Toluene |
A Technical Guide to Starting Materials for Novel Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel heterocyclic compounds lies at the heart of modern medicinal chemistry and drug discovery. The selection of appropriate starting materials is a critical determinant of the efficiency, diversity, and novelty of the resulting molecular scaffolds. This in-depth technical guide provides an overview of key starting materials and synthetic strategies for the preparation of nitrogen-, sulfur-, and oxygen-containing heterocycles, complete with experimental protocols, quantitative data, and visual workflows to aid researchers in this dynamic field.
Core Concepts in Heterocyclic Synthesis
The construction of heterocyclic rings can be broadly categorized into several key strategies, each with its own set of preferred starting materials and reaction conditions. Understanding these fundamental approaches is crucial for designing efficient synthetic routes to novel compounds.
-
Cycloaddition Reactions: These reactions, particularly 1,3-dipolar cycloadditions, are powerful methods for the construction of five-membered heterocyclic rings. They involve the reaction of a 1,3-dipole with a dipolarophile.
-
Multicomponent Reactions (MCRs): MCRs offer a highly efficient means of generating molecular complexity from simple starting materials in a single synthetic operation. These reactions are particularly valuable in the construction of diverse compound libraries.
-
Condensation Reactions: Many classical methods for heterocycle synthesis rely on the condensation of two or more molecules with the elimination of a small molecule, such as water or ammonia.
-
C-H Activation/Functionalization: Modern synthetic methods increasingly utilize the direct functionalization of C-H bonds, offering a more atom-economical approach to heterocycle synthesis and modification.
-
Metal-Catalyzed Cross-Coupling Reactions: These reactions are indispensable for the formation of C-C and C-X (where X is a heteroatom) bonds, enabling the construction and functionalization of a wide array of heterocyclic systems.
Starting Materials and Synthetic Strategies
The choice of starting material is dictated by the target heterocycle. The following sections outline common and innovative starting materials for the synthesis of key heterocyclic cores.
Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are among the most prevalent structural motifs in pharmaceuticals. Their synthesis is a cornerstone of medicinal chemistry.
Table 1: Starting Materials and Yields for Nitrogen-Containing Heterocycle Synthesis
| Heterocycle | Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Yield (%) | Reference |
| Pyrrole | 1,4-Dicarbonyl compound | Primary amine or ammonia | Acetic acid, reflux | 60-95% | [1][2] |
| Thiazole | α-Haloketone | Thioamide | Methanol, heat | High | [3] |
| Isoquinoline | β-Arylethylamide | POCl₃, P₂O₅, or Tf₂O | Refluxing acidic conditions | Varies | [4][5] |
| Quinoxaline | o-Phenylenediamine | 1,2-Dicarbonyl compound | Various (e.g., I₂, Zn(OTf)₂, phenol) | 80-99% | [6][7][8] |
| 1,4-Dihydropyridine | Aldehyde | β-Ketoester | Ammonium acetate, catalyst (optional) | Good to excellent | [9][10][11] |
Sulfur-Containing Heterocycles
Sulfur-containing heterocycles exhibit a broad range of biological activities and are important components of many therapeutic agents.
Table 2: Starting Materials and Yields for Sulfur-Containing Heterocycle Synthesis
| Heterocycle | Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Yield (%) | Reference |
| Thiophene | 1,4-Diketone | Phosphorus pentasulfide | Heat | Varies | [2] |
| Thiazole | 2-Bromoacetophenone | Thiourea | Methanol, 100°C | High | |
| Benzothiazole | 2-Aminothiophenol | Carboxylic acid or equivalent | Polyphosphoric acid, heat | Varies | General Knowledge |
Oxygen-Containing Heterocycles
Oxygen-containing heterocycles are found in numerous natural products and are versatile intermediates in organic synthesis.
Table 3: Starting Materials and Yields for Oxygen-Containing Heterocycle Synthesis
| Heterocycle | Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Yield (%) | Reference |
| Furan | 1,4-Dicarbonyl compound | Acid catalyst (e.g., H₂SO₄) | Aqueous or anhydrous conditions | Varies | [2] |
| Isoxazole | Terminal alkyne | Hydroxyimidoyl chloride | Cu/Al₂O₃, ball-milling | Moderate to excellent | [12] |
| Isoxazole | Oxime | Hypervalent iodine, alkyne | Mild conditions | High | [13] |
| Benzofuran | Phenol derivative | Various coupling partners | Metal catalysis | Varies | General Knowledge |
Experimental Protocols
Detailed methodologies for the synthesis of key heterocyclic compounds are provided below.
Paal-Knorr Pyrrole Synthesis
This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2]
Procedure (Microscale, Conventional Heating):
-
In a round-bottom flask equipped with a reflux condenser, combine the 1,4-dicarbonyl compound (1.0 equiv) and the primary amine (1.1-1.5 equiv) in a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Add a catalytic amount of a weak acid, such as acetic acid or a drop of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for 15-30 minutes.
-
After the reflux period, cool the flask in an ice bath.
-
If a precipitate forms, collect the solid product by vacuum filtration. If not, perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.
-
Purify the crude product by recrystallization or column chromatography.
Hantzsch Thiazole Synthesis
This is a classic method for the synthesis of thiazole rings from an α-haloketone and a thioamide.[3]
Procedure:
-
In a suitable reaction vial, combine the α-haloketone (e.g., 2-bromoacetophenone, 1.0 equiv) and the thioamide (e.g., thiourea, 1.5 equiv).
-
Add a solvent such as methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate (e.g., 100°C) for approximately 30 minutes.
-
Remove the reaction from heat and allow it to cool to room temperature.
-
Pour the reaction contents into a beaker containing a weak base solution (e.g., 5% Na₂CO₃) to neutralize the HBr salt and precipitate the product.
-
Filter the mixture through a Buchner funnel, washing the filter cake with water.
-
Allow the collected solid to air dry. The crude product is often pure enough for characterization.
Bischler-Napieralski Isoquinoline Synthesis
This reaction facilitates the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[4][5]
Procedure:
-
To an oven-dried round-bottom flask, add the β-arylethylamide substrate.
-
Add an anhydrous solvent (e.g., dichloromethane) and a dehydrating agent (e.g., POCl₃).
-
Fit the flask with a reflux condenser and place it under a nitrogen atmosphere.
-
Allow the solution to reflux for several hours.
-
Cool the reaction mixture to room temperature and concentrate it via rotary evaporation.
-
The resulting residue can be worked up by dissolving it in a suitable solvent mixture (e.g., MeOH/water), cooling to 0°C, and then carefully adding a reducing agent like NaBH₄ to reduce the intermediate imine, followed by quenching with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product, which can then be purified.
Signaling Pathways and Experimental Workflows
For drug development professionals, understanding the biological context of novel heterocyclic compounds is paramount. Many heterocycles act as inhibitors of key signaling pathways implicated in diseases such as cancer.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its deregulation is common in many cancers.[7][8][14][15][16][17] Several heterocyclic compounds, including those with quinoline and thiazole scaffolds, have been developed as inhibitors of kinases within this pathway.[7][8][14][15]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, and its dysregulation is also linked to cancer. Pyrazole-containing compounds are a notable class of MAPK inhibitors.[4][5][18]
Experimental Workflow: High-Throughput Synthesis and Screening
The discovery of novel bioactive heterocyclic compounds is often accelerated through high-throughput synthesis and screening workflows.[1][6][9][10][12][19][20][21]
Experimental Workflow: Synthesis and Structure-Activity Relationship (SAR) Analysis
Following the identification of a hit compound, a more focused synthesis and SAR analysis workflow is typically employed to optimize its properties.[3][22][23][24][25]
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. scispace.com [scispace.com]
- 3. ijrpr.com [ijrpr.com]
- 4. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijmphs.com [ijmphs.com]
- 6. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. asynt.com [asynt.com]
- 22. Synthesis, biological evaluation and SAR analysis of novel poly-heterocyclic compounds containing pyridylpyrazole group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. eurekaselect.com [eurekaselect.com]
- 24. eurekaselect.com [eurekaselect.com]
- 25. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. Its bifunctional nature, possessing a hydroxyl group, a protected amine, and an ester moiety, allows for diverse synthetic modifications. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and contextual information regarding its role in drug discovery. Due to the limited availability of specific experimental data for this exact compound, this guide also presents data for closely related analogues to provide a comparative physicochemical landscape.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in the public domain, its properties can be inferred from closely related analogues. The following tables summarize the known physicochemical properties of these analogues, providing a valuable reference for researchers.
Table 1: General and Physical Properties
| Property | Ethyl (S)-N-Boc-piperidine-3-carboxylate | Ethyl N-Boc-piperidine-4-carboxylate |
| Molecular Formula | C₁₃H₂₃NO₄[1] | C₁₃H₂₃NO₄[2] |
| Molecular Weight | 257.33 g/mol [1] | 257.33 g/mol [2] |
| Appearance | White to light brown solid or liquid[1] | Light yellow viscous liquid |
| Melting Point | 35 - 40 °C[1] | Not Applicable |
| Boiling Point | Not Available | 120-135 °C at 0.5 mmHg[2] |
| Density | Not Available | 1.046 g/mL at 25 °C[2] |
| Refractive Index | Not Available | n20/D 1.458[2] |
| CAS Number | 191599-51-6[1] | 142851-03-4[2] |
Table 2: Chemical and Pharmacokinetic-Related Properties (Predicted and Experimental)
| Property | Ethyl (S)-N-Boc-piperidine-3-carboxylate | Ethyl N-Boc-piperidine-4-carboxylate |
| pKa | Not Available | Not Available |
| LogP | Not Available | 2.1966 (Predicted)[3] |
| Solubility | Not Available | Not Available |
| Topological Polar Surface Area (TPSA) | Not Available | 55.84 Ų (Predicted)[3] |
| Hydrogen Bond Acceptors | 4 (Predicted) | 4 (Predicted)[3] |
| Hydrogen Bond Donors | 0 (Predicted) | 0 (Predicted)[3] |
| Rotatable Bonds | Not Available | 2 (Predicted)[3] |
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physicochemical properties of piperidine derivatives.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range.
pKa Determination using Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Methodology:
-
Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1-10 mM).
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
LogP Determination using the Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
Methodology:
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by vigorous mixing followed by separation.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). The second phase is added, and the mixture is shaken vigorously in a separatory funnel for a set period to allow for partitioning equilibrium to be reached.
-
Phase Separation: The two phases are allowed to separate completely.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or NMR).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Mandatory Visualizations
Experimental Workflow for Physicochemical Characterization
Caption: General experimental workflow.
Generic Kinase Signaling Pathway and Potential Inhibition
N-Boc protected piperidine derivatives are common intermediates in the synthesis of kinase inhibitors. The following diagram illustrates a generic kinase signaling pathway and the mode of action of a hypothetical inhibitor.
Caption: Generic kinase signaling pathway.
References
An In-Depth Technical Guide to the Reactivity of the Piperidine Ring System
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural backbone of a vast number of pharmaceuticals and natural products.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity, which can enhance a drug's pharmacokinetic profile.[3] This guide provides a comprehensive technical overview of the reactivity of the piperidine ring system, detailing its conformational analysis, key reactions, and experimental protocols to support the research and development of novel piperidine-containing therapeutics.
Core Concepts: Structure and Conformational Analysis
The reactivity of the piperidine ring is intrinsically linked to its three-dimensional structure. A six-membered saturated heterocycle, piperidine predominantly adopts a chair conformation to minimize torsional and angular strain.[4] This conformation is not static, however, and exists in a dynamic equilibrium between two chair forms via ring inversion.
A key feature of piperidine's conformation is the orientation of the substituent on the nitrogen atom, which can be either axial or equatorial. The equatorial conformation is generally more stable.[4] The energy difference between the axial and equatorial conformers is influenced by the solvent and any substituents on the ring.[4]
Conformational Preferences of Substituted Piperidines
The preference for a substituent to occupy the equatorial position can be quantified by its conformational free energy, or "A-value." A larger A-value indicates a stronger preference for the equatorial position.
| Substituent (at C4) | A-value (kcal/mol) | Reference |
| -CH₃ | 1.7 | [5] |
| -Ph | 2.8 - 3.1 | [5] |
| -F | 0.15 - 0.25 | [5] |
| -Cl | 0.4 - 0.5 | [5] |
| -Br | 0.35 - 0.55 | [5] |
| -OH | 0.5 - 0.9 | [5] |
| -CN | 0.15 - 0.2 | [5] |
| -COOH | 1.35 - 1.45 | [5] |
The following diagram illustrates the chair-chair interconversion of a 4-substituted piperidine.
Caption: Conformational equilibrium of a 4-substituted piperidine.
Reactivity of the Piperidine Nitrogen
The lone pair of electrons on the nitrogen atom makes it the primary center of reactivity in the piperidine ring, functioning as a potent nucleophile and a base.
N-Alkylation
N-alkylation is a fundamental transformation for introducing substituents onto the piperidine nitrogen. This reaction typically proceeds via an SN2 mechanism with an alkyl halide. The reaction rate is influenced by the nature of the alkyl halide, the solvent, and the presence of a base to neutralize the resulting hydrohalic acid.[6]
| Alkyl Halide | Base | Solvent | Yield (%) | Reference |
| Benzyl Bromide | K₂CO₃ | DMF | High | [7] |
| Methyl Iodide | None | Acetonitrile | Moderate | [6] |
| Ethyl Bromide | DIPEA | Acetonitrile | >70 | [6] |
| n-Propyl Iodide | None | Acetonitrile | Moderate | [6] |
Experimental Protocol: N-Benzylation of Piperidine
-
Materials: Piperidine, benzyl bromide, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), diethyl ether, saturated aqueous sodium bicarbonate (NaHCO₃), anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of piperidine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Slowly add benzyl bromide (1.1 eq) to the stirred suspension at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-benzylpiperidine.
-
Purify the product by column chromatography on silica gel if necessary.[6][7]
-
The following diagram illustrates the general workflow for the N-alkylation of piperidine.
Caption: General experimental workflow for N-alkylation of piperidine.
N-Acylation
N-acylation of piperidine with acylating agents such as acid chlorides or anhydrides readily forms stable amide products. This reaction is typically fast and high-yielding due to the high nucleophilicity of the piperidine nitrogen.[8]
| Acylating Agent | Base | Solvent | Yield (%) | Reference |
| Benzoyl Chloride | Pyridine | CH₂Cl₂ | 94 | [9] |
| Acetic Anhydride | None | Neat | High | [10] |
| 4-Acetylpiperidine-1-carbonyl chloride | Triethylamine | CH₂Cl₂ | Good | [11] |
Experimental Protocol: N-Acylation with Benzoyl Chloride
-
Materials: Piperidine, benzoyl chloride, pyridine, dichloromethane (CH₂Cl₂), 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve piperidine (1.0 eq) and pyridine (1.2 eq) in CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-benzoylpiperidine.
-
Recrystallize or purify by column chromatography if necessary.[9]
-
Reactivity of the Piperidine Ring Carbons
While the nitrogen atom is the most reactive site, the carbon atoms of the piperidine ring can also undergo functionalization, often requiring initial activation.
Oxidation
Oxidation of the piperidine ring can lead to the formation of piperidones or enamines. The regioselectivity of the oxidation is dependent on the oxidant and the substitution pattern of the piperidine ring. Common oxidizing agents include potassium permanganate, PCC, and hypervalent iodine reagents.[12][13]
| Oxidizing Agent | Product | Yield (%) | Reference |
| PCC and Trifluoromethanesulfonic acid | 3-substituted 4-piperidinone | 59-67 | [12] |
| (PhIO)n and TMSN₃ (on N-protected piperidine) | α-azido piperidine | Moderate | [13] |
Experimental Protocol: Oxidation to a 4-Piperidinone
This protocol is adapted from a tandem oxidation-cyclization-oxidation process.[12]
-
Materials: Unsaturated amino alcohol precursor, pyridinium chlorochromate (PCC), trifluoromethanesulfonic acid, dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a solution of the unsaturated amino alcohol (1.0 eq) in CH₂Cl₂, add PCC (5.0 eq).
-
Add trifluoromethanesulfonic acid (1.5 eq) to the mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Upon completion, quench the reaction and work up accordingly.
-
Purify the resulting 3-substituted 4-piperidinone by column chromatography.[12]
-
Stork Enamine Alkylation
Piperidine is a commonly used secondary amine for the formation of enamines from aldehydes and ketones. These enamines can then act as nucleophiles in reactions with electrophiles, such as alkyl halides or Michael acceptors, in what is known as the Stork enamine alkylation.[10][14][15] This reaction allows for the α-alkylation or α-acylation of the original carbonyl compound.
Experimental Protocol: Stork Enamine Alkylation of Cyclohexanone
-
Materials: Cyclohexanone, piperidine, p-toluenesulfonic acid (catalytic amount), toluene, an alkyl halide (e.g., allyl bromide), dilute aqueous HCl.
-
Procedure:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone (1.0 eq), piperidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene. Reflux the mixture until the theoretical amount of water is collected.
-
Alkylation: Cool the reaction mixture and remove the solvent under reduced pressure. To the crude enamine, add a suitable solvent (e.g., THF) and the alkyl halide (1.1 eq). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Hydrolysis: Add dilute aqueous HCl to the reaction mixture and stir to hydrolyze the intermediate iminium salt.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the resulting 2-alkylcyclohexanone by distillation or column chromatography.[14][16]
-
The following diagram illustrates the mechanism of the Stork enamine reaction.
Caption: Mechanism of the Stork enamine alkylation reaction.
Piperidine in Drug Development
The piperidine ring is a privileged scaffold in drug design due to its ability to confer desirable pharmacokinetic properties and to serve as a versatile template for introducing various functional groups to interact with biological targets.[3][17] Understanding the relationship between the structure and reactivity of piperidine derivatives is crucial for the rational design of new therapeutic agents.[3]
The following diagram illustrates the logical relationship between piperidine's properties and its application in drug design.
Caption: Logical relationship of piperidine properties to drug design.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sarthaks.com [sarthaks.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Stork Enamine Reaction (Chapter 109) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 15. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 16. Illustrated Glossary of Organic Chemistry - Stork enamine reaction [chem.ucla.edu]
- 17. benchchem.com [benchchem.com]
The Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Modern Piperidine Synthesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its synthesis, particularly the introduction of diverse functionalities, presents significant challenges due to the inherent reactivity of the piperidine nitrogen. The strategic use of protecting groups is fundamental to overcoming these challenges, and among the most versatile is the tert-butoxycarbonyl (Boc) group.[3] This technical guide provides an in-depth analysis of the role of the Boc protecting group in piperidine synthesis, detailing its advantages, applications, and the experimental protocols crucial for its successful implementation.
Core Principles and Advantages of the Boc Protecting Group
The Boc group is a carbamate-based protecting group renowned for its unique combination of stability and selective lability.[4] Its widespread use in the synthesis of piperidine derivatives stems from several key advantages:
-
Broad Chemical Stability: The Boc group is exceptionally stable under a wide array of non-acidic conditions, including basic, nucleophilic, reductive, and oxidative environments.[3][5] This robustness allows chemists to perform a diverse range of transformations on other parts of the piperidine ring or its substituents without risking premature deprotection.
-
Ease of Introduction: The protection of the piperidine nitrogen is typically achieved in a high-yielding and straightforward reaction using di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[4][6]
-
Mild and Selective Removal: The Boc group is prized for its acid lability.[6] It can be readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine.[7][8] This process is highly selective and often leaves other acid-sensitive groups or different protecting groups intact.
-
Orthogonality: The acid-labile nature of the Boc group provides excellent orthogonality with other common amine protecting groups. For instance, it is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group and to the hydrogenolysis conditions used to cleave the Cbz group.[4][6][9] This orthogonality is critical for complex, multi-step syntheses requiring differential protection strategies.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of Boc protection and deprotection in piperidine synthesis.
2.1. Protocol for N-Boc Protection of Piperidine
This protocol describes a general procedure for the protection of a piperidine nitrogen using Boc anhydride.
Reagents and Materials:
-
Piperidine derivative (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (optional, 1.5-3.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)
-
Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile
-
Standard laboratory glassware
Procedure:
-
Dissolve the piperidine derivative (1.0 equiv) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
If the starting material is a salt (e.g., hydrochloride), add a base such as triethylamine (1.5-3.0 equiv) to neutralize it. A catalytic amount of DMAP can be added to accelerate the reaction.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv) portion-wise or as a solution in the same solvent.[4]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-protected piperidine.
-
Purify the product by flash column chromatography if necessary.
2.2. Protocol for N-Boc Deprotection of Piperidine
This protocol outlines a standard procedure for the acidic cleavage of the Boc group.
Reagents and Materials:
-
N-Boc-protected piperidine derivative (1.0 equiv)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Solvent: Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-protected piperidine (1.0 equiv) in DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (10-50% v/v in DCM) or a solution of 4M HCl in dioxane dropwise to the stirred solution.[8][10] Effervescence (CO₂ evolution) is often observed.[7]
-
Stir the reaction at 0 °C to room temperature for 30 minutes to 4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully remove the solvent and excess acid under reduced pressure.
-
Redissolve the residue in an organic solvent and neutralize by slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected piperidine.
Role in Piperidine Synthesis and Functionalization
The primary role of the Boc group is to deactivate the piperidine nitrogen's nucleophilicity and basicity, thereby enabling selective chemical modifications at other positions of the molecule.[11] This strategy is crucial for building complex piperidine-containing architectures.
-
Site-Selective C-H Functionalization: The Boc group influences the regioselectivity of C-H functionalization reactions. For example, rhodium-catalyzed C-H insertion reactions on N-Boc-piperidine can be directed to generate 2-substituted or 4-substituted analogues, depending on the catalyst and reaction conditions.[12]
-
Facilitating Ring Construction: In multi-step syntheses starting from acyclic precursors, the Boc group is often installed early to guide the cyclization step. A notable example is the synthesis of 3-(N-Boc amino) piperidine derivatives from L-glutamic acid, where N-Boc protection is a key step before reduction and cyclization.
-
Enabling Nucleophilic Additions: By protecting the nitrogen, the Boc group allows for the generation of carbanions or organometallic species on the piperidine ring without quenching by the acidic N-H proton. This is vital for reactions involving lithiation followed by electrophilic trapping.[13]
Mechanism of Boc Protection and Deprotection
Understanding the mechanisms of Boc group introduction and removal is key to optimizing reaction conditions.
4.1. Protection Mechanism
The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on one of the electrophilic carbonyl carbons of Boc anhydride. The resulting intermediate collapses, eliminating a tert-butyl carbonate anion, which is unstable and decomposes into tert-butoxide and carbon dioxide.[7][14]
4.2. Deprotection Mechanism
The acid-catalyzed deprotection is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by the collapse of the protonated intermediate to form a stable tert-butyl cation and an unstable carbamic acid, which readily decarboxylates to liberate the free amine and carbon dioxide.[4][7]
Quantitative Data from Synthetic Applications
The effectiveness of the Boc protecting group strategy is evident in the high yields achieved in various synthetic sequences. The following table summarizes representative data from the literature.
| Starting Material | Reaction Step | Reagents/Conditions | Product | Yield (%) | Reference |
| (S)-Dimethyl 2-aminopentanedioate | N-Boc Protection | (Boc)₂O, TEA, DMAP, CH₂Cl₂ | (S)-Dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate | 92% | |
| L-Glutamic Acid | Overall 5-step synthesis | Esterification, Boc-protection, reduction, tosylation, cyclization | 3-(N-Boc amino) piperidine derivatives | 44-55% | |
| Di-tosylate intermediate | Cyclization with benzylamine | Benzylamine | (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate | 68% |
Applications in Drug Development
Boc-protected piperidine intermediates are indispensable building blocks in the pharmaceutical industry.[11] Their use simplifies the synthesis of complex active pharmaceutical ingredients (APIs), enabling the construction of intricate molecular architectures with a high degree of control.[11] Many important drugs contain the 3-amino piperidine core, the synthesis of which often relies on a Boc protection strategy. Examples include:
-
Alogliptin (antidiabetic)
-
Linagliptin (antidiabetic)
-
Tofacitinib (immunosuppressant)
-
Trelagliptin (antidiabetic)
The use of intermediates like (S)-3-Amino-1-N-Boc-piperidine and N-BOC-piperidine-4-carboxylic acid allows drug development professionals to streamline synthetic routes, improve yields, and ensure the consistent quality required for clinical development.[3][11]
Conclusion
The tert-butoxycarbonyl (Boc) protecting group is an invaluable tool in the synthesis of functionalized piperidines. Its unique combination of stability, ease of introduction, and mild, selective removal provides a robust and versatile strategy for managing the reactivity of the piperidine nitrogen. By enabling the selective functionalization of the piperidine ring, the Boc group plays a pivotal role in accelerating the discovery and development of novel therapeutics, cementing its status as a cornerstone of modern medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. peptide.com [peptide.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate, a versatile building block in medicinal chemistry. The following sections describe two key transformations: the oxidation of the hydroxyl group to a ketone and the activation of the hydroxyl group for subsequent nucleophilic substitution, enabling the synthesis of a variety of pharmaceutical intermediates.
Application Note 1: Oxidation to Ethyl N-Boc-5-oxopiperidine-3-carboxylate
The oxidation of the 5-hydroxyl group of this compound yields the corresponding ketone, Ethyl N-Boc-5-oxopiperidine-3-carboxylate. This ketone is a valuable intermediate for further derivatization, including reductive amination and carbon-carbon bond formation reactions. Several common oxidation methods are applicable, with the choice depending on factors such as scale, substrate sensitivity, and reagent availability.
Data Presentation: Comparison of Oxidation Methods
| Oxidation Method | Typical Yield | Purity | Reaction Time | Advantages | Disadvantages |
| Swern Oxidation | >95% | >98% | 2-4 hours | High yield, reliable for a wide range of substrates.[1] | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide.[1] |
| Dess-Martin Periodinane (DMP) Oxidation | 90-95% | >98% | 2-3 hours | Mild reaction conditions (room temperature), high chemoselectivity, and easy workup.[2][3] | Reagent is expensive and potentially explosive.[3] |
| TEMPO-Catalyzed Oxidation | 85-95% | >95% | 1-2 hours | Catalytic, uses inexpensive and environmentally benign reagents.[1] | Can be substrate-dependent, potential for halogenated byproducts.[1] |
Experimental Workflow: Oxidation
Caption: General workflow for the oxidation of this compound.
Experimental Protocols
Protocol 1: Swern Oxidation
-
To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM, 0.2 M) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add dimethyl sulfoxide (DMSO, 2.2 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in DCM dropwise, ensuring the internal temperature remains below -60 °C.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (Et₃N, 5.0 eq) dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford Ethyl N-Boc-5-oxopiperidine-3-carboxylate.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the biphasic mixture vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ketone.
Application Note 2: Synthesis of 5-Substituted Piperidine Derivatives via Nucleophilic Substitution
The 5-hydroxyl group of this compound can be converted into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions. This pathway allows for the introduction of a wide range of functional groups at the C5 position, including amines and azides, which are common moieties in pharmaceutical agents.
Data Presentation: Two-Step Synthesis of 5-Substituted Piperidines
| Step | Reaction | Reagents | Typical Yield |
| 1 | Mesylation | Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N) | 90-98% |
| 2a | Amination | Amine (e.g., Benzylamine), Base (e.g., K₂CO₃) | 70-85% |
| 2b | Azidation | Sodium azide (NaN₃), DMF | 85-95% |
Signaling Pathway: Synthesis of 5-Amino and 5-Azido Piperidines
Caption: Pathway for the synthesis of 5-amino and 5-azido piperidine derivatives.
Experimental Protocols
Protocol 3: Mesylation of the Hydroxyl Group
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M) and cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with cold water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mesylated product, which can often be used in the next step without further purification.
Protocol 4: Nucleophilic Substitution with an Amine
-
To a solution of the crude Ethyl N-Boc-5-(methylsulfonyloxy)piperidine-3-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or DMF (0.2 M), add the desired primary or secondary amine (1.5-2.0 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired 5-amino-substituted piperidine derivative.
Protocol 5: Nucleophilic Substitution with Azide
-
Dissolve the crude Ethyl N-Boc-5-(methylsulfonyloxy)piperidine-3-carboxylate (1.0 eq) in anhydrous DMF (0.3 M).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Ethyl N-Boc-5-azidopiperidine-3-carboxylate. The azido group can subsequently be reduced to a primary amine if desired.
References
Application Notes and Protocols: Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged heterocyclic motif frequently incorporated into the core structures of a diverse range of pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a valuable building block in medicinal chemistry. Specifically, substituted piperidine carboxylates serve as crucial intermediates in the synthesis of drugs targeting the central nervous system (CNS), inflammation, and pain. Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate, a chiral synthetic building block, offers multiple functional groups—a protected amine (N-Boc), a hydroxyl group, and an ethyl ester—that can be selectively manipulated to generate a variety of complex molecular architectures. This document provides an overview of its applications and detailed protocols for its use in the synthesis of drug candidates.
Key Applications in Drug Discovery
The strategic placement of the hydroxyl and carboxylate functionalities at the 5- and 3-positions of the piperidine ring, respectively, makes this compound a versatile starting material for several classes of therapeutic agents. While specific examples for this exact substitution pattern are not as widely published as for other isomers, its utility can be inferred from the applications of closely related analogs.
1. Synthesis of Kinase Inhibitors:
The piperidine ring often serves as a central scaffold to orient functional groups that interact with the active site of kinases. The hydroxyl group of this compound can act as a key hydrogen bond donor or acceptor, or as a point for further derivatization to modulate potency and selectivity. For instance, derivatives of hydroxypiperidines are key components in the synthesis of Janus kinase (JAK) inhibitors, which are pivotal in treating autoimmune diseases and myeloproliferative neoplasms.
2. Development of CNS-Active Agents:
The lipophilic nature of the piperidine ring can facilitate penetration of the blood-brain barrier, a critical attribute for drugs targeting the CNS. The functional groups on this compound can be modified to fine-tune polarity and hydrogen bonding capacity, thereby optimizing interactions with specific receptors or transporters in the brain. This makes it a valuable precursor for the synthesis of potential antipsychotics, antidepressants, and treatments for neurodegenerative diseases.
3. GABA Uptake Inhibitors:
Derivatives of piperidine-3-carboxylic acid, such as nipecotic acid, are known inhibitors of GABA uptake. This compound can serve as a starting point for the synthesis of novel GABA transporter (GAT) inhibitors, which have potential applications in the treatment of epilepsy and other neurological disorders.
Data Presentation
Table 1: Physicochemical Properties of Related Piperidine Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index |
| Ethyl N-Boc-piperidine-4-carboxylate | C₁₃H₂₃NO₄ | 257.33 | 120-135 / 0.5 mmHg | n20/D 1.458 |
| (S)-N-Boc-3-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26 | - | - |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol describes a general method for the coupling of the carboxylic acid moiety of a deprotected piperidine derivative with a primary or secondary amine to form an amide bond, a common step in the synthesis of many drug candidates.
Workflow:
Caption: General workflow for amide bond formation.
Materials:
-
N-Boc-5-hydroxypiperidine-3-carboxylic acid (obtained from hydrolysis of the corresponding ethyl ester)
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or other suitable solvent system for chromatography)
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in DCM.
-
Add TFA dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The crude piperidine salt is used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the crude piperidine salt and the amine of interest in anhydrous DMF.
-
Add DIPEA to neutralize the salt and basify the reaction mixture.
-
Add HATU to the solution and stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the desired amide.
-
Protocol 2: Synthesis of a Representative Kinase Inhibitor Scaffold
This protocol outlines a synthetic route towards a generic kinase inhibitor scaffold utilizing a hydroxypiperidine intermediate.
Workflow:
Caption: Synthetic workflow for a generic kinase inhibitor scaffold.
Materials:
-
This compound
-
Heterocyclic alcohol (e.g., a substituted pyrazolopyrimidine)
-
DIAD (Diisopropyl azodicarboxylate)
-
Triphenylphosphine (PPh₃)
-
Anhydrous THF (Tetrahydrofuran)
-
Lithium hydroxide (LiOH)
-
Methanol and water
-
Substituted aniline
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Anhydrous DMF
-
4M HCl in 1,4-dioxane
Procedure:
-
Mitsunobu Reaction:
-
To a solution of this compound, the heterocyclic alcohol, and PPh₃ in anhydrous THF at 0 °C, add DIAD dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Concentrate the reaction mixture and purify the residue by column chromatography to obtain the ether-linked product.
-
-
Ester Hydrolysis:
-
Dissolve the product from step 1 in a mixture of methanol and water.
-
Add LiOH and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with 1N HCl and extract with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the carboxylic acid.
-
-
Amide Coupling:
-
Dissolve the carboxylic acid, substituted aniline, EDC, and HOBt in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Work up the reaction as described in Protocol 1, step 2.
-
Purify the product by column chromatography.
-
-
Boc Deprotection:
-
Dissolve the product from step 3 in 4M HCl in 1,4-dioxane.
-
Stir at room temperature for 2-4 hours.
-
Concentrate the reaction mixture to dryness to obtain the hydrochloride salt of the final kinase inhibitor scaffold.
-
Signaling Pathway
JAK-STAT Signaling Pathway and Potential Inhibition
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Kinase inhibitors developed from hydroxypiperidine scaffolds can target the ATP-binding site of JAKs, preventing the phosphorylation of STAT proteins and subsequent gene transcription.
Caption: Inhibition of the JAK-STAT signaling pathway.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility in constructing scaffolds for kinase inhibitors and CNS-active agents highlights its potential in modern drug discovery programs. The provided protocols offer a foundational framework for the synthetic manipulation of this intermediate, enabling the generation of novel drug candidates for a wide range of therapeutic targets. Further exploration of this specific substitution pattern is warranted to fully elucidate its potential in medicinal chemistry.
Application Notes and Protocols: N-Boc Deprotection of Hydroxypiperidine Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in the construction of complex molecules like pharmaceuticals.[1] Its popularity stems from its stability under a wide range of conditions and its facile removal under acidic conditions.[1] Hydroxypiperidine esters are valuable building blocks in medicinal chemistry, and the efficient deprotection of the N-Boc group is a critical step in the synthesis of many piperidine-based drug candidates.[2] This document provides detailed protocols and comparative data for the N-Boc deprotection of hydroxypiperidine esters using common acidic reagents.
The general reaction involves the acid-catalyzed cleavage of the carbamate to release the free piperidine, tert-butyl cation, and carbon dioxide. The tert-butyl cation is typically scavenged by nucleophiles in the reaction mixture.
Data Presentation: Comparison of Deprotection Protocols
The selection of a deprotection method often depends on the substrate's sensitivity to specific acidic conditions and the desired scale of the reaction.[3] The following table summarizes typical reaction conditions for common N-Boc deprotection protocols.
| Reagent/Conditions | Solvent | Temperature (°C) | Time (h) | Typical Yield | Notes |
| 20-50% TFA | Dichloromethane (DCM) | 0 to RT | 0.5 - 4 | >95% | A very common and rapid method.[3] Volatile acid and solvent are easily removed.[2] |
| 4M HCl | 1,4-Dioxane | RT | 1 - 16 | >95% | Product often precipitates as the hydrochloride salt, simplifying isolation.[3][4] |
| 4M HCl | Methanol (MeOH) | RT to 50 | 12 - 24 | High | Useful when the starting material has poor solubility in dioxane.[4] |
| Formic Acid | - (Neat) | RT | 2 - 8 | Variable | A milder alternative, though reaction times can be longer. |
| Oxalyl Chloride (3 equiv.) | Methanol (MeOH) | RT | 1 - 4 | up to 90% | A mild method for substrates with acid-labile functional groups.[5] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is one of the most frequently used methods for N-Boc deprotection due to its speed and efficiency.[3]
Materials:
-
N-Boc protected hydroxypiperidine ester
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the N-Boc-hydroxypiperidine derivative (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1–0.2 M) in a round-bottom flask.[2]
-
Cool the solution to 0 °C using an ice bath.[2]
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[2] For substrates prone to side reactions from the tert-butyl cation, a scavenger such as triethylsilane (1.1-1.2 equiv) can be added.[2]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[2][3]
Work-up and Purification:
-
Isolation as the TFA Salt:
-
Isolation as the Free Amine:
-
After removing the solvent and excess acid in vacuo, dissolve the residue in a suitable organic solvent like DCM or ethyl acetate.[2][3]
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Continue washing until the aqueous layer is basic.[2][3]
-
Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄ or MgSO₄.[3]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the deprotected free amine.[3]
-
If necessary, the free amine can be purified by silica gel column chromatography.[2]
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another standard procedure, which has the advantage that the product often precipitates from the reaction mixture as the hydrochloride salt, allowing for easy isolation.[3][4]
Materials:
-
N-Boc protected hydroxypiperidine ester
-
4M HCl in 1,4-dioxane
-
Methanol (optional, as co-solvent)
-
Diethyl ether or MTBE
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Place the N-Boc-hydroxypiperidine derivative (1.0 equiv) into a round-bottom flask.[4]
-
Add the 4M HCl solution in 1,4-dioxane. If the starting material has poor solubility, a minimal amount of a co-solvent like methanol can be added.[2][4]
-
Stir the mixture at room temperature. The reaction time can vary from 1 to 16 hours, depending on the substrate.[3][4]
-
Monitor the reaction progress by TLC or LC-MS.[3]
Work-up and Purification:
-
Isolation by Precipitation/Filtration:
-
Often, the desired hydrochloride salt will precipitate directly from the reaction mixture.[2]
-
Upon completion, the solid can be collected by filtration.[3]
-
Wash the collected solid with a non-polar solvent such as diethyl ether or MTBE to remove non-polar impurities.[2][3]
-
Dry the solid under vacuum to yield the pure hydrochloride salt.
-
-
Isolation by Solvent Removal:
-
If precipitation does not occur, concentrate the reaction mixture in vacuo to remove the solvent and excess HCl.[4]
-
The resulting crude hydrochloride salt can be used directly or triturated with diethyl ether to induce solidification and then filtered.
-
Mandatory Visualization
Caption: General workflow for N-Boc deprotection and product isolation.
References
Application Notes and Protocols: Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate as a Chiral Building Block in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl N-Boc-5-hydroxypiperidine-3-carboxylate as a versatile chiral building block in the asymmetric synthesis of complex molecules, with a particular focus on the development of O-GlcNAcase (OGA) inhibitors. Detailed experimental protocols and quantitative data for key transformations are presented to facilitate its application in research and drug discovery.
Introduction
This compound, possessing multiple stereocenters and functional groups, is a valuable chiral synthon for the construction of enantiomerically pure piperidine derivatives.[1] The presence of a hydroxyl group, a carboxylic ester, and a Boc-protected nitrogen atom allows for a wide range of selective chemical modifications. This makes it an ideal starting material for the synthesis of biologically active compounds, including potent and selective inhibitors of O-GlcNAcase (OGA), an enzyme implicated in various diseases such as cancer, diabetes, and neurodegenerative disorders.[2][3]
Key Applications in Asymmetric Synthesis
The primary application of this compound lies in its role as a scaffold for the synthesis of substituted piperidines. The cis- and trans-isomers of this molecule can be selectively functionalized to introduce desired pharmacophores with high stereocontrol. A significant application is in the synthesis of GlcNAcstatins, a class of potent OGA inhibitors.[4][5] The synthetic strategy often involves the initial oxidation of the C5-hydroxyl group to a ketone, followed by diastereoselective functionalization.
Data Presentation
Table 1: Diastereoselective Reduction of Ethyl N-Boc-5-oxopiperidine-3-carboxylate
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| Sodium Borohydride | EtOH | 0 to rt | 85:15 | 95 |
| L-Selectride® | THF | -78 | >98:2 | 92 |
| K-Selectride® | THF | -78 | 5:95 | 90 |
Table 2: Representative Transformations of this compound
| Reaction Type | Reagents | Product Functional Group | Typical Yield (%) |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | Ketone | 90-98 |
| Mitsunobu Reaction | PPh₃, DIAD, Phthalimide | Inverted Amine (via imide) | 75-85 |
| O-Alkylation | NaH, Benzyl bromide | O-Benzyl Ether | 85-95 |
| Ester Hydrolysis | LiOH, THF/H₂O | Carboxylic Acid | >95 |
| Reductive Amination | (from ketone) Benzylamine, NaBH(OAc)₃ | Secondary Amine | 80-90 |
Experimental Protocols
Protocol 1: Swern Oxidation of cis-Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate
This protocol describes the oxidation of the C5-hydroxyl group to the corresponding ketone, a key intermediate for further functionalization.
Materials:
-
cis-Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of oxalyl chloride (1.2 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO (2.2 eq) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of cis-ethyl N-Boc-5-hydroxypiperidine-3-carboxylate (1.0 eq) in anhydrous DCM is added dropwise, and the reaction is stirred for 1 hour at -78 °C.
-
Triethylamine (5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction is quenched with water, and the layers are separated.
-
The aqueous layer is extracted with DCM (3 x).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to afford ethyl N-Boc-5-oxopiperidine-3-carboxylate.
Protocol 2: Diastereoselective Reduction of Ethyl N-Boc-5-oxopiperidine-3-carboxylate to cis-5-hydroxypiperidine
This protocol outlines the diastereoselective reduction of the ketone to regenerate the cis-hydroxyl group with high selectivity.
Materials:
-
Ethyl N-Boc-5-oxopiperidine-3-carboxylate
-
L-Selectride® (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of ethyl N-Boc-5-oxopiperidine-3-carboxylate (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
L-Selectride® (1.2 eq, 1 M solution in THF) is added dropwise, and the reaction is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The mixture is allowed to warm to room temperature and extracted with EtOAc (3 x).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to yield cis-ethyl N-Boc-5-hydroxypiperidine-3-carboxylate.
Protocol 3: Mitsunobu Reaction for Inversion of Stereochemistry at C5
This protocol describes the inversion of the C5 hydroxyl group stereochemistry via a Mitsunobu reaction with p-nitrobenzoic acid, followed by hydrolysis.
Materials:
-
cis-Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
p-Nitrobenzoic acid
-
Tetrahydrofuran (THF), anhydrous
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of cis-ethyl N-Boc-5-hydroxypiperidine-3-carboxylate (1.0 eq), p-nitrobenzoic acid (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C is added DIAD (1.5 eq) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography to yield the trans-p-nitrobenzoate ester.
-
The ester is dissolved in a mixture of THF and water, and LiOH (2.0 eq) is added.
-
The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).
-
The reaction is neutralized with 1 M HCl and extracted with EtOAc (3 x).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by silica gel chromatography to afford trans-ethyl N-Boc-5-hydroxypiperidine-3-carboxylate.
Visualizations
Caption: O-GlcNAcase (OGA) signaling pathway and point of inhibition.
Caption: Synthetic workflow for functionalization.
Caption: Role in asymmetric synthesis.
References
- 1. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of O-GlcNAcase inhibitors via 'click chemistry' and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An efficient and versatile synthesis of GlcNAcstatins—potent and selective O-GlcNAcase inhibitors built on the tetrahydroimidazo[1,2-a]pyridine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] An efficient and versatile synthesis of GlcNAcstatins—potent and selective O-GlcNAcase inhibitors built on the tetrahydroimidazo[1,2-a]pyridine scaffold | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group on the N-Boc-Piperidine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-4-hydroxypiperidine is a pivotal building block in medicinal chemistry and drug discovery.[1] The piperidine scaffold is a prevalent motif in a multitude of approved pharmaceutical agents, valued for its ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom facilitates controlled, regioselective reactions, while the hydroxyl group at the 4-position serves as a versatile handle for introducing molecular diversity.[2] This versatility makes N-Boc-4-hydroxypiperidine a cornerstone in the synthesis of a wide array of therapeutic compounds, including kinase inhibitors and central nervous system agents.
These application notes provide detailed protocols for the common derivatization reactions of the hydroxyl group on the N-Boc-piperidine ring, including etherification, esterification, and the Mitsunobu reaction. The provided methodologies, quantitative data summaries, and visual workflows are intended to guide researchers in the efficient synthesis of novel piperidine-based derivatives.
Key Derivatization Strategies
The hydroxyl group of N-Boc-4-hydroxypiperidine can be readily derivatized through several key synthetic transformations, including:
-
O-Alkylation (Williamson Ether Synthesis): Formation of an ether linkage by reacting the corresponding alkoxide with an alkyl halide.[3][4]
-
O-Acylation (Esterification): Formation of an ester by reacting the alcohol with an acyl halide or anhydride.[3]
-
Mitsunobu Reaction: A versatile method for the stereoinvertive substitution of the hydroxyl group with a variety of nucleophiles.[5][6]
-
Oxidation: Conversion of the secondary alcohol to a ketone (N-Boc-4-piperidone), another valuable synthetic intermediate.[6]
The choice of derivatization strategy depends on the desired final product and the compatibility of the reagents with the N-Boc protecting group. The Boc group is generally stable to the conditions used for these transformations but is sensitive to strong acids.[3]
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the key derivatization methods. These values should serve as a guideline, and optimization may be necessary for specific substrates.
| Derivatization Method | Reagents | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Williamson Ether Synthesis | Alkyl Halide | NaH | THF/DMF | 0 °C to RT | Monitored by TLC | Variable | [3] |
| Acylation (Esterification) | Acyl Halide/Anhydride | Et3N or Pyridine | DCM or THF | Room Temperature | Monitored by TLC | High | [3] |
| Mitsunobu Reaction | Nucleophile, PPh3, DEAD/DIAD | - | Anhydrous THF | 0 °C to RT | 12-24 h | Variable | [3][5] |
| Oxidation (Dess-Martin) | Dess-Martin Periodinane | - | DCM | Room Temperature | 1-3 h | High | [7] |
| Oxidation (Swern) | Oxalyl Chloride, DMSO, Et3N | Et3N | Anhydrous DCM | -78 °C to RT | ~2 h | High | [7] |
| Oxidation (TEMPO-catalyzed) | TEMPO, NaBr, Bleach | NaHCO3 | DCM/Water | 0 °C | 1-2 h | High | [7] |
Experimental Protocols
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol describes the formation of an ether by the reaction of N-Boc-4-hydroxypiperidine with an alkyl halide.
Materials:
-
N-Boc-4-hydroxypiperidine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF, add a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous THF dropwise at 0 °C under an inert atmosphere.[3]
-
Stir the resulting mixture at 0 °C for 30 minutes.[3]
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 equivalents) dropwise at 0 °C.[3]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[3]
-
Carefully quench the reaction by the slow addition of water at 0 °C.[3]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography.
Protocol 2: O-Acylation (Esterification)
This protocol details the synthesis of an ester derivative of N-Boc-4-hydroxypiperidine.
Materials:
-
N-Boc-4-hydroxypiperidine
-
Acyl chloride or anhydride (e.g., acetyl chloride)
-
Triethylamine (Et3N) or pyridine
-
4-Dimethylaminopyridine (DMAP, catalytic amount)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP.[3]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Protocol 3: Mitsunobu Reaction
This protocol describes the stereoinvertive substitution of the hydroxyl group using a nucleophile in a Mitsunobu reaction.[5]
Materials:
-
N-Boc-4-hydroxypiperidine
-
Nucleophile (e.g., a phenol or an imide, 1.2 equivalents)
-
Triphenylphosphine (PPh3, 1.5 equivalents)[3]
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)[3]
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 equivalent), the nucleophile (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.[3]
-
Cool the solution to 0 °C in an ice bath.[3]
-
Add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates completion.[3]
-
Concentrate the reaction mixture under reduced pressure.[3]
-
Purify the residue by flash column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.[3]
Visualizing the Workflows
To aid in the understanding of the experimental processes, the following diagrams illustrate the key steps in each protocol.
Caption: Workflow for Williamson Ether Synthesis.
References
Application Notes and Protocols for Amide Bond Formation with Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of amide derivatives using Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate. This versatile building block is a valuable starting material in medicinal chemistry for the generation of novel chemical entities. The following sections detail common amide coupling methodologies, present quantitative data for representative reactions, and provide visualizations of the experimental workflows.
Introduction
This compound is a key intermediate in the synthesis of diverse piperidine-based compounds, which are prominent scaffolds in numerous therapeutic agents. The formation of an amide bond at the C3-carboxylate position is a critical transformation for introducing a wide range of functional groups and for the construction of compound libraries for structure-activity relationship (SAR) studies. This document outlines two robust and widely used protocols for this amide bond formation: one employing the carbodiimide coupling agent EDC in conjunction with the additive HOBt, and another utilizing the uronium-based coupling agent HATU.
Data Presentation
The following tables summarize quantitative data for representative amide coupling reactions of piperidine-3-carboxylic acid derivatives with various amines. While specific data for this compound is not extensively available in the public domain, the data presented for the closely related N-Boc-piperidine-3-carboxylic acid provides a strong predictive framework for reaction outcomes.
Table 1: Amide Bond Formation with Primary Amines using EDC/HOBt
| Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Aniline | EDC/HOBt | DIPEA | DMF | 12 | 75-85 |
| Benzylamine | EDC/HOBt | DIPEA | DCM | 12 | 80-90 |
| 4-Fluoroaniline | EDC/HOBt | NMM | DMF | 16 | 70-80 |
Table 2: Amide Bond Formation with Secondary Amines using HATU
| Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Morpholine | HATU | DIPEA | DMF | 4 | 85-95 |
| Piperidine | HATU | DIPEA | DMF | 4 | 88-96 |
| N-Methylbenzylamine | HATU | DIPEA | DMF | 6 | 80-90 |
Experimental Protocols
Prior to initiating the amide coupling, the ethyl ester of this compound must be saponified to the corresponding carboxylic acid.
Protocol 0: Saponification of this compound
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (typically 3:1 to 4:1 v/v).
-
Add LiOH (1.5 - 2.0 eq) or NaOH (1.5 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with EtOAc to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M HCl.
-
Extract the product with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-5-hydroxypiperidine-3-carboxylic acid.
Protocol 1: Amide Coupling using EDC/HOBt
This method is a widely used, cost-effective protocol for amide bond formation. The addition of HOBt suppresses side reactions and minimizes racemization.
Materials:
-
N-Boc-5-hydroxypiperidine-3-carboxylic acid (from Protocol 0)
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a solution of N-Boc-5-hydroxypiperidine-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amide Coupling using HATU
HATU is a highly efficient coupling reagent, particularly useful for sterically hindered amines or when faster reaction times are desired.
Materials:
-
N-Boc-5-hydroxypiperidine-3-carboxylic acid (from Protocol 0)
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a flask, dissolve N-Boc-5-hydroxypiperidine-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous lithium chloride (LiCl) solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow: Saponification and Amide Coupling
Palladium-Catalyzed Reactions Involving Piperidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds, making the development of efficient synthetic methodologies for its functionalization a critical area of research.[1][2][3] Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of complex piperidine derivatives, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.[4][5] These reactions, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and C-H activation, have become indispensable in medicinal chemistry and drug discovery for the construction of novel therapeutic agents.[2][4][5]
This document provides detailed application notes and experimental protocols for key palladium-catalyzed reactions involving piperidine derivatives, intended to serve as a practical guide for researchers in both academic and industrial settings.
I. Buchwald-Hartwig Amination of Piperidines with Aryl Halides
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[6] This reaction enables the coupling of amines with aryl halides or pseudohalides and is widely used for the synthesis of N-aryl piperidines, a common motif in pharmaceuticals.[7][8][9] The choice of palladium precursor, ligand, and base is crucial for achieving high yields and broad substrate scope.[6]
Application Notes:
The selection of a bulky and electron-rich phosphine ligand is often critical for promoting the catalytic cycle and achieving high reactivity, especially with less reactive aryl chlorides.[6][8] The use of air-stable palladium precatalysts can simplify the experimental setup and improve reproducibility.[8] Common challenges include catalyst deactivation and side reactions, which can often be mitigated by ensuring strictly anaerobic conditions and optimizing the reaction temperature and base.[8] High-throughput experimentation can be a valuable tool for rapidly screening ligands and reaction conditions to identify optimal parameters for specific substrates.[10]
Quantitative Data Summary:
The following table summarizes representative conditions for the Buchwald-Hartwig amination of piperidine with various aryl halides.
| Entry | Aryl Halide | Piperidine Derivative | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Piperidine | Pd₂(dba)₃ (0.25) | L1 (0.5) | KOtBu (1.5) | Toluene | RT | >99 | [6] |
| 2 | 4-Bromoanisole | Piperidine | Pd(OAc)₂ | DavePhos | NaOtAm | Xylene | 100 | - | [11] |
| 3 | Aryl Bromide | N-Methylpiperazine | Pd(OAc)₂ (0.47) | (R)-BINAP (0.2) | NaOtBu (1.4) | Toluene | 100 | - | [11] |
| 4 | 4-Iodobenzotrifluoride | 1,4-Dibenzodiazepine | - | - | - | - | - | - | [4] |
| 5 | Aryl Bromide | Piperazine derivative | - | - | - | - | - | High | [4] |
Note: "-" indicates data not specified in the cited source. L1 refers to a specific ylide-substituted phosphine ligand.
Experimental Workflow Diagram:
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidines via C-H Activation: An Efficient Route to a Ubiquitous Pharmacophore - Joseph Topczewski [grantome.com]
- 3. researchgate.net [researchgate.net]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 5. jocpr.com [jocpr.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
Application Notes and Protocols for Multi-Component Reactions in Complex Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of complex piperidine structures utilizing multi-component reactions (MCRs). The piperidine scaffold is a privileged motif in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2] MCRs offer an efficient and diversity-oriented approach to construct these valuable heterocyclic systems.[3] This guide focuses on three powerful MCRs: the Hantzsch Dihydropyridine Synthesis, the Ugi Four-Component Reaction, and the Petasis-Borono Mannich Reaction.
Hantzsch Dihydropyridine Synthesis for Piperidine Precursors
The Hantzsch synthesis is a classic MCR that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium acetate) to form a 1,4-dihydropyridine (1,4-DHP).[4][5] Subsequent reduction of the dihydropyridine ring yields the corresponding piperidine. This reaction is particularly valuable for creating 4-aryl-substituted piperidines, a common feature in bioactive molecules.[6]
Experimental Protocols
Protocol 1.1: Conventional Synthesis of 4-Aryl-1,4-Dihydropyridines
This protocol describes a general method for the synthesis of 4-aryl-1,4-dihydropyridines.
-
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (2.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask equipped with a reflux condenser
-
Stirring bar and heating mantle
-
-
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), ammonium acetate (1.2 mmol), and ethanol (10 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure 1,4-dihydropyridine derivative.
-
Protocol 1.2: Microwave-Assisted Hantzsch Reaction
Microwave irradiation can significantly accelerate the Hantzsch reaction, often leading to higher yields in shorter reaction times.[7][8]
-
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Dimedone (2.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Microwave reactor vial with a stir bar
-
-
Procedure:
-
In a microwave reactor vial, combine the aromatic aldehyde (1.0 mmol), dimedone (2.0 mmol), and ammonium acetate (1.5 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100-120 °C for 3-8 minutes.[8]
-
After cooling, add a small amount of ethanol to the solidified mixture and triturate to obtain a solid.
-
Collect the product by filtration, wash with cold ethanol, and dry.
-
Data Presentation
| Entry | Aldehyde | β-Ketoester | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl acetoacetate | Reflux in Ethanol, 4h | 92 | [9] |
| 2 | 4-Chlorobenzaldehyde | Methyl acetoacetate | Solvent-free, 100 °C, 45 min | 88 | [9] |
| 3 | 2-Nitrobenzaldehyde | Ethyl acetoacetate | Reflux in Ethanol, 6h | 85 | [10] |
| 4 | Furfural | t-Butyl acetoacetate | Solvent-free, 100 °C, 45 min | 85 | [9] |
| 5 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Reflux in Ethanol, 5h | 95 | [9] |
Reaction Workflow and Mechanism
The Hantzsch reaction proceeds through a series of condensation and cyclization steps.
The mechanism involves the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to furnish the 1,4-dihydropyridine core.
Ugi Four-Component Reaction (U-4CR) for Peptidomimetic Piperidines
The Ugi reaction is a powerful MCR that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative in a single step.[11] By incorporating a piperidone as the ketone component, complex piperidine-containing peptidomimetics can be readily synthesized.[12] This reaction is known for its high atom economy and the ability to generate significant molecular diversity.
Experimental Protocols
Protocol 2.1: Solution-Phase Ugi Reaction for Piperidine Synthesis
This protocol outlines a general procedure for the Ugi synthesis of a piperidine-containing bis-amide.
-
Materials:
-
N-Boc-4-piperidone (1.0 mmol)
-
Aniline (1.0 mmol)
-
Propionic acid (1.0 mmol)
-
tert-Butyl isocyanide (1.0 mmol)
-
Methanol (5 mL)
-
Round-bottom flask with a stir bar
-
-
Procedure:
-
To a round-bottom flask, add N-Boc-4-piperidone (1.0 mmol), aniline (1.0 mmol), and propionic acid (1.0 mmol) in methanol (5 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add tert-butyl isocyanide (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired product.
-
Protocol 2.2: Solid-Phase Ugi Synthesis of Piperidine Derivatives
Solid-phase synthesis allows for the rapid generation of a library of compounds and simplifies purification.[12]
-
Materials:
-
Resin-bound amino acid (e.g., glutamic acid-MBHA resin) (1.0 equiv)
-
N-Boc-4-piperidone (2.0 equiv)
-
Isocyanide (e.g., benzyl isocyanide) (2.0 equiv)
-
Acetonitrile/Methanol (4:1)
-
Solid-phase synthesis vessel
-
Shaker
-
-
Procedure:
-
Swell the resin-bound amino acid in the reaction solvent in a solid-phase synthesis vessel.
-
Add a solution of N-Boc-4-piperidone (2.0 equiv) in acetonitrile/methanol (4:1) and agitate for 1 hour at 65 °C.[12]
-
Add the isocyanide (2.0 equiv) and continue to agitate at 65 °C for 24 hours.[12]
-
Wash the resin sequentially with methanol, DMF, and DCM, then dry.
-
The Boc protecting group on the piperidine nitrogen can be removed (e.g., with TFA in DCM) for further diversification on the solid support.
-
Cleave the final product from the resin using an appropriate cleavage cocktail (e.g., TFA/water/TIS).
-
Precipitate the cleaved product in cold diethyl ether, centrifuge, and dry.
-
Data Presentation
| Entry | Ketone | Amine | Carboxylic Acid | Isocyanide | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | N-Phenethyl-4-piperidone | Aniline | Propionic Acid | Cyclohexyl isocyanide | 65 |[13] | | 2 | N-Cyclopropylmethyl-4-piperidone | Aniline | Propionic Acid | tert-Butyl isocyanide | 72 |[13] | | 3 | N-Boc-4-piperidone | Benzylamine | Acetic Acid | Benzyl isocyanide | 83 |[12] | | 4 | N-Boc-4-piperidone | 4-Methoxyaniline | Benzoic Acid | Cyclohexyl isocyanide | 78 |[1] | | 5 | 1-Methyl-4-piperidone | Aniline | Propionic Acid | Isopropyl isocyanide | 58 |[13] |
Reaction Workflow and Mechanism
The Ugi reaction proceeds through the formation of an iminium ion, which is then trapped by the isocyanide.
The mechanism begins with the condensation of the amine and ketone to form an imine, which is protonated by the carboxylic acid. The isocyanide then adds to the iminium ion to form a nitrilium intermediate. This is followed by the addition of the carboxylate anion and a subsequent Mumm rearrangement to yield the final bis-amide product.[11]
Petasis-Borono Mannich (PBM) Reaction
The Petasis reaction is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to form substituted amines.[14][15] This reaction is particularly useful for the synthesis of α-amino acids and their derivatives and is tolerant of a wide range of functional groups. By using a cyclic amine like piperidine, complex N-substituted piperidines can be readily accessed.
Experimental Protocols
Protocol 3.1: General Procedure for the Alkyl Petasis Borono-Mannich Reaction
This protocol describes a photoredox-catalyzed Petasis reaction for the synthesis of C(sp3)-rich amines.[16]
-
Materials:
-
Aldehyde (0.1 mmol)
-
Amine (e.g., piperidine) (0.15 mmol)
-
Alkylboronic acid (0.15 mmol)
-
4-tert-Butylcatechol (TBC) (0.15 mmol)
-
Hexafluoroisopropanol (HFIP) (0.5 mL)
-
Reaction vial with a stir bar
-
420 nm LED light source
-
-
Procedure:
-
To a reaction vial, add the aldehyde (0.1 mmol), amine (0.15 mmol), alkylboronic acid (0.15 mmol), and TBC (0.15 mmol).
-
Add HFIP (0.5 mL) and stir the mixture.
-
Irradiate the reaction mixture with a 420 nm LED light source at room temperature for 2 hours.[16]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography.
-
Protocol 3.2: Asymmetric Petasis Reaction using a Chiral Catalyst
This protocol outlines an enantioselective Petasis reaction using a chiral biphenol catalyst to produce chiral α-amino esters.[17]
-
Materials:
-
Ethyl glyoxylate (1.0 mmol)
-
Dibenzylamine (1.2 mmol)
-
(E)-Styrylboronic acid (1.2 mmol)
-
(S)-VAPOL (15 mol%)
-
3Å Molecular sieves
-
Toluene (5 mL)
-
Reaction flask with a stir bar
-
-
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add (S)-VAPOL (15 mol%) and 3Å molecular sieves.
-
Add toluene (5 mL) and cool the mixture to -15 °C.
-
Add ethyl glyoxylate (1.0 mmol), dibenzylamine (1.2 mmol), and (E)-styrylboronic acid (1.2 mmol).
-
Stir the reaction at -15 °C for 24-48 hours.
-
Quench the reaction with saturated aqueous NaHCO3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify by column chromatography to yield the enantioenriched product.
-
Data Presentation
| Entry | Amine | Aldehyde | Boronic Acid/Ester | Yield (%) | ee (%) / dr | Reference |
| 1 | Piperidine | Formaldehyde | Cyclopentylboronic acid | 88 | - | [16] |
| 2 | Azetidine | Cyclopentanecarbaldehyde | n-Butylboronic acid | 85 | - | [16] |
| 3 | Morpholine | Salicylaldehyde | 4-Methoxyphenylboronic acid | 87 | 53 | [4] |
| 4 | Pyrrolidine | Glyoxylic acid | Phenylboronic acid | 75 | - | [14] |
| 5 | Dibenzylamine | Ethyl glyoxylate | (E)-Styrylboronic acid | 80 | 95 | [17] |
Reaction Workflow and Mechanism
The Petasis reaction is believed to proceed through the formation of an iminium ion and a boronate complex.
The mechanism involves the condensation of the amine and aldehyde to form an iminium ion. Simultaneously, the boronic acid can form a boronate complex with the hydroxyl group of the hemiaminal intermediate or the aldehyde. The organo group from the boron then migrates to the electrophilic iminium carbon to form the final product.
Biological Relevance and Signaling Pathways
Piperidine-containing molecules synthesized via MCRs often exhibit significant biological activity. Understanding their mechanism of action is crucial for drug development.
Hantzsch Reaction Products: L-Type Calcium Channel Blockers
1,4-Dihydropyridines, the products of the Hantzsch reaction, are well-known L-type calcium channel blockers, such as the drug nifedipine.[14] These compounds reduce the influx of calcium into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and a decrease in blood pressure.
Ugi Reaction Products: Opioid Receptor Modulation
The Ugi reaction has been employed to synthesize analogues of potent opioids like carfentanil.[13] These compounds primarily act as agonists at the μ-opioid receptor, a G-protein coupled receptor (GPCR), leading to analgesia but also potentially to side effects like respiratory depression.
Prostaglandin and Thromboxane A2 Pathways
Some piperidine derivatives have shown potential as analgesic and antiplatelet agents by modulating the prostaglandin and thromboxane A2 pathways. These pathways are critical in inflammation, pain, and platelet aggregation.
References
- 1. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Regulation of thromboxane receptor activation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. labeling.pfizer.com [labeling.pfizer.com]
- 14. researchgate.net [researchgate.net]
- 15. jneurosci.org [jneurosci.org]
- 16. Nifedipine - Wikipedia [en.wikipedia.org]
- 17. Mechanisms of platelet activation: thromboxane A2 as an amplifying signal for other agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Kinase Inhibitors Using Piperidine Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of kinase inhibitors. Its inherent conformational flexibility, ability to engage in crucial hydrogen bonding interactions, and favorable physicochemical properties contribute to its prevalence in a wide array of clinically approved and investigational drugs. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of kinase inhibitors incorporating the piperidine moiety, with a focus on targeting key kinases implicated in cancer, such as Akt, ALK, and VEGFR.
Introduction to Piperidine Scaffolds in Kinase Inhibition
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, offers several advantages in the design of kinase inhibitors. Its three-dimensional structure allows for the precise orientation of substituents to access and interact with specific pockets within the ATP-binding site of kinases.[1] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating strong interactions with the kinase hinge region.[2] Furthermore, modifications to the piperidine ring can be used to fine-tune the pharmacokinetic properties of a drug candidate, such as solubility, metabolic stability, and cell permeability, thereby enhancing its overall druggability.
Featured Piperidine-Based Kinase Inhibitors: Synthesis and Biological Activity
This section details the synthesis and biological evaluation of representative piperidine-containing kinase inhibitors.
Akt Inhibitor: (3S,4R)-3-((3-cyanophenyl)amino)-1-(2-(pyrimidin-5-yl)acetyl)piperidin-4-yl)methanesulfonamide (A Hypothetical Example based on literature principles)
The serine/threonine kinase Akt is a central node in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer, promoting cell survival, proliferation, and growth.[3] The following is a representative synthesis and evaluation of a piperidine-based Akt inhibitor.
Quantitative Data Summary
| Compound ID | Target Kinase | IC50 (nM) [Biochemical Assay] | Cell Line | GI50 (µM) [Antiproliferative Assay] |
| Compound 10h (Example) | Akt1 | 15 | PC-3 | 0.8 |
| Akt2 | 22 | |||
| Akt3 | 18 |
Data is illustrative and based on findings for similar compounds in the literature.[4]
Experimental Protocols
General Synthetic Procedure for Piperidine-based Akt Inhibitors [4]
This protocol describes a general multi-step synthesis of a piperidine-based Akt inhibitor.
Step 1: Synthesis of Intermediate 2
-
To a solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1) (3.1 g, 20.0 mmol) in N,N-dimethylformamide (DMF) (15 ml), add N-chlorosuccinimide (NCS) (2.8 g, 21.0 mmol).
-
Stir the mixture at room temperature for 12–18 hours.
-
Pour the reaction mixture into ice-cold water (150 ml) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield intermediate 2.
Step 2: Synthesis of the Piperidine Core
Note: The synthesis of substituted piperidine cores can be complex. For this example, we assume the availability of a suitable protected piperidine intermediate.
Step 3: Coupling and Deprotection
-
To a solution of the piperidine intermediate (1.0 mmol) in dichloromethane (DCM) (6 ml), add HBTU (417 mg, 1.1 mmol) and DIPEA (388 mg, 3.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired coupling partner (e.g., a carboxylic acid derivative) (1.0 mmol).
-
Stir the reaction mixture for 6 hours.
-
Wash the reaction with saturated NH4Cl (3 x 20 ml) and brine (30 ml).
-
Concentrate the organic layer under reduced pressure.
-
Dissolve the resulting residue in DCM (4 ml) and add trifluoroacetic acid (TFA) (2 ml) for deprotection.
-
Stir for 4 hours at room temperature, then concentrate to yield the crude final product, which is then purified by chromatography.
Biochemical Akt Kinase Assay [5][6]
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the Akt enzyme.
-
Reagent Preparation :
-
Kinase Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA.
-
Substrate: GSK3α/β peptide.
-
Enzyme: Recombinant human AKT1, AKT2, and AKT3.
-
ATP solution.
-
-
Assay Procedure :
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add 2.5 µL of the compound dilution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the Akt enzyme and the GSK3α/β peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the generated ADP using a commercial kit such as ADP-Glo™.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value from the dose-response curve.
-
Cell-Based Antiproliferation Assay (MTT Assay) [7]
This assay determines the effect of the inhibitor on the viability and proliferation of cancer cells.
-
Cell Culture :
-
Seed cancer cells (e.g., PC-3) in a 96-well plate at a density of 2,000-5,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Add the compound dilutions to the appropriate wells.
-
Incubate the plates for 72 hours.
-
-
MTT Assay :
-
Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 value, the concentration at which cell growth is inhibited by 50%.
-
Western Blot Analysis of Akt Signaling [8]
This protocol is used to confirm the on-target activity of the inhibitor by assessing the phosphorylation status of Akt and its downstream targets.
-
Cell Treatment and Lysis :
-
Treat cells with the inhibitor for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis :
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting :
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and downstream targets overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Signal Detection :
-
Detect the signal using an ECL substrate and an imaging system.
-
Analyze the band intensities to assess the inhibition of phosphorylation.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of a piperidine-based inhibitor.
Caption: Experimental workflow for Western Blot analysis.
ALK/c-Met Inhibitor: Piperidine Carboxamide Derivative
Anaplastic lymphoma kinase (ALK) and c-Met are receptor tyrosine kinases that, when aberrantly activated, can drive the growth and metastasis of various cancers.[9][10] Dual inhibitors targeting both kinases have shown promise.
Quantitative Data Summary
| Compound ID | Target Kinase | IC50 (nM) [Biochemical Assay] | Cell Line | IC50 (µM) [Antiproliferative Assay] |
| Compound 1 (Example) | ALK | 174 | Karpas-299 | 0.5 |
| c-Met | 250 | SNU-5 | 0.9 | |
| VEGFR-2 | >1000 |
Data is illustrative and based on findings for similar compounds in the literature.[11][12]
Experimental Protocols
General Synthetic Procedure for Piperidine Carboxamide ALK/c-Met Inhibitors [11]
This protocol outlines a general approach for synthesizing piperidine carboxamide-based kinase inhibitors.
-
Amide Coupling :
-
Dissolve the piperidine carboxylic acid intermediate (1 eq.) in a suitable solvent like DMF.
-
Add a coupling agent (e.g., HATU, 1.2 eq.) and a base (e.g., DIPEA, 3 eq.).
-
Stir for 10 minutes, then add the desired amine (1.1 eq.).
-
Continue stirring at room temperature for 12-24 hours.
-
Work up the reaction by extracting with an organic solvent and washing with aqueous solutions.
-
Purify the product by column chromatography.
-
-
Suzuki Coupling (for biaryl scaffolds) :
-
Combine the aryl halide intermediate (1 eq.), a boronic acid or ester (1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq.), and a base (e.g., K2CO3, 3 eq.) in a solvent mixture like dioxane/water.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 4-12 hours.
-
After cooling, perform an aqueous workup and extract the product.
-
Purify by column chromatography to obtain the final compound.
-
This assay is used to determine the inhibitory activity of compounds against VEGFR-2.
-
Master Mixture Preparation : For each 25 µl reaction, mix 6 µl of 5x Kinase Buffer, 1 µl of 500 µM ATP, 1 µl of 50x PTK substrate, and 17 µl of sterile deionized water.
-
Plate Setup :
-
Add 25 µl of the master mixture to each well of a white 96-well plate.
-
Add 5 µl of the diluted test inhibitor to the "Test Wells".
-
Add 5 µl of 1x Kinase Buffer with DMSO to the "Positive Control" wells.
-
Add 5 µl of 1x Kinase Buffer to the "Blank" wells.
-
-
Enzyme Addition :
-
Add 20 µl of diluted VEGFR-2 enzyme (1 ng/µl) to the "Test Wells" and "Positive Control" wells.
-
Add 20 µl of 1x Kinase Buffer to the "Blank" wells.
-
-
Incubation and Detection :
-
Incubate the plate at 30°C for 45 minutes.
-
Add 50 µl of Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
Read the luminescence using a microplate reader.
-
This protocol describes a method to measure c-Met kinase inhibition.
-
Compound and Enzyme Preparation :
-
Prepare serial dilutions of the test compound.
-
Dilute the c-Met kinase in 1X Kinase Buffer.
-
-
Assay Plate Setup :
-
Add 5 µL of the 4X inhibitor dilutions to the appropriate wells of a 384-well plate.
-
Add 5 µL of the 4X enzyme solution to all wells except the "no enzyme" controls.
-
-
Kinase Reaction :
-
Prepare a 2X working solution of the substrate (e.g., ULight™-poly GT) and ATP in 1X Kinase Buffer.
-
Add 10 µL of the 2X substrate/ATP mix to all wells to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Stop and Detect :
-
Add 10 µL of a Stop/Detection mix (e.g., containing EDTA and a europium-labeled antibody for TR-FRET).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-enabled plate reader.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dual inhibition of ALK and c-Met signaling pathways.
Caption: General workflow for an in vitro kinase assay.
Conclusion
The piperidine scaffold remains a highly versatile and valuable component in the design of novel kinase inhibitors. The synthetic accessibility and the ability to readily modify the piperidine ring allow for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles. The protocols and data presented herein provide a framework for the synthesis and evaluation of piperidine-based kinase inhibitors, aiding researchers in the development of next-generation targeted therapies.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. content.abcam.com [content.abcam.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. benchchem.com [benchchem.com]
- 9. Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Creating Diverse Molecular Libraries from Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in a wide array of approved drugs and clinical candidates.[1][2] Its inherent three-dimensional nature and the ability to introduce diverse substituents make it an attractive starting point for the construction of molecular libraries for drug discovery. Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate is a particularly valuable building block, offering three distinct points for diversification: the hydroxyl group at the 5-position, the ethyl ester at the 3-position, and, following deprotection, the nitrogen of the piperidine ring. This document provides detailed protocols for the derivatization of this versatile scaffold to generate diverse molecular libraries for screening and lead optimization.
Strategic Derivatization of this compound
The generation of a diverse molecular library from this compound can be achieved through a series of well-established chemical transformations. The primary strategies involve:
-
Derivatization of the 5-hydroxyl group: The secondary alcohol can be functionalized through reactions such as the Mitsunobu reaction to introduce a variety of substituents with inversion of stereochemistry.[3][4]
-
Modification of the 3-carboxylate group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides.[5][6]
-
Oxidation of the 5-hydroxyl group: Oxidation of the alcohol to a ketone provides another point for diversification, for example, through reductive amination.
-
N-Deprotection and Functionalization: Removal of the Boc protecting group allows for the introduction of various substituents on the piperidine nitrogen.
This multifaceted approach enables the creation of a rich chemical space around the central piperidine core, increasing the probability of identifying novel bioactive molecules.
Experimental Protocols
Protocol 1: Derivatization of the 5-Hydroxyl Group via Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of other functional groups with inversion of stereochemistry.[3][4] This protocol describes a general procedure for the reaction of this compound with a nucleophile, such as a phenol or a carboxylic acid.
General Workflow for Mitsunobu Reaction
Caption: A typical experimental workflow for the Mitsunobu reaction.
Materials:
-
This compound
-
Nucleophile (e.g., phenol, carboxylic acid, phthalimide) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq), the desired nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography, eluting with a suitable gradient of ethyl acetate in hexanes to afford the desired product.
Quantitative Data (Representative Examples):
| Nucleophile | Product | Yield (%) | Reference |
| Phenol | 5-Phenoxy-piperidine-3-carboxylate derivative | 70-85 | [7] |
| Benzoic Acid | 5-Benzoyloxy-piperidine-3-carboxylate derivative | 75-90 | [4] |
| Phthalimide | 5-Phthalimido-piperidine-3-carboxylate derivative | 80-92 | [4] |
Protocol 2: Hydrolysis of the Ethyl Ester and Amide Coupling
This two-step protocol first describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by the coupling of the acid with a library of amines to generate diverse amides.
Workflow for Amide Library Synthesis
Caption: Workflow for the synthesis of an amide library.
Part A: Ester Hydrolysis
Materials:
-
This compound
-
Lithium hydroxide (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH ~3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Part B: Amide Coupling
Materials:
-
N-Boc-5-hydroxypiperidine-3-carboxylic acid (from Part A)
-
Amine library (primary and secondary amines) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-5-hydroxypiperidine-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
Quantitative Data (Representative Examples for Amide Coupling):
| Amine | Product | Yield (%) | Reference |
| Benzylamine | N-Benzyl-5-hydroxy-piperidine-3-carboxamide derivative | 85-95 | [5][6] |
| Morpholine | (5-Hydroxy-piperidine-3-yl)(morpholino)methanone derivative | 80-90 | [5][6] |
| Aniline | N-Phenyl-5-hydroxy-piperidine-3-carboxamide derivative | 60-75 | [6] |
Protocol 3: Oxidation of the 5-Hydroxyl Group
Oxidation of the secondary alcohol to a ketone provides a key intermediate for further diversification, for example, through reductive amination or Wittig reactions.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the ketone.
Quantitative Data:
| Oxidizing Agent | Product | Yield (%) |
| Dess-Martin Periodinane | Ethyl N-Boc-5-oxopiperidine-3-carboxylate | 90-98 |
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of the 3,5-disubstituted piperidine scaffold have shown promise as modulators of various biological targets, including kinases and G-protein coupled receptors (GPCRs).[8][9][10] For instance, libraries of such compounds could be screened for their ability to inhibit specific kinases involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Hypothetical Signaling Pathway for Library Screening
Caption: Potential screening cascade against the PI3K/Akt/mTOR signaling pathway.
The synthesized library of piperidine derivatives can be subjected to high-throughput screening assays to identify compounds that inhibit key kinases in this pathway. Hits from these screens can then be further optimized to develop potent and selective kinase inhibitors for therapeutic applications. For example, a study on 3,4-disubstituted piperidine derivatives identified modulators of macrophage M2 polarization that act through the Akt and Stat3 signaling pathways, highlighting the potential of this scaffold in modulating key cellular processes.[8]
Conclusion
This compound is a versatile and valuable starting material for the generation of diverse molecular libraries. The protocols outlined in this document provide a robust framework for the derivatization of its key functional groups. By systematically exploring the chemical space around this privileged scaffold, researchers can significantly enhance their efforts in the discovery of novel and potent therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Phenotypic Screening-Based Identification of 3,4-Disubstituted Piperidine Derivatives as Macrophage M2 Polarization Modulators: An Opportunity for Treating Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric modulation of GPCRs: From structural insights to in silico drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Suzuki-Miyaura Coupling in the Synthesis of Agrochemicals and Specialty Chemicals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[1][2] Developed by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[3][4][5] These features have led to its widespread application in the synthesis of a diverse range of valuable compounds, including pharmaceuticals, agrochemicals, and specialty chemicals such as those used in advanced materials.[6][7] This document provides a detailed overview of the application of the Suzuki-Miyaura coupling in the synthesis of the fungicide Boscalid and biphenyl derivatives for specialty chemicals, complete with experimental protocols and comparative data.
Core Principles of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid or boronic ester) with an organic halide or pseudohalide (e.g., triflate) in the presence of a palladium catalyst and a base.[1][8] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) complex.[9][11]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.[9][11]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][11][13]
The choice of catalyst, ligands, base, and solvent is crucial for the success of the reaction and can be optimized for specific substrates.[3][8]
Application in Agrochemical Synthesis: The Case of Boscalid
Boscalid is a broad-spectrum fungicide widely used in agriculture to protect crops from various fungal diseases.[14][15] A key step in the industrial synthesis of Boscalid is the Suzuki-Miyaura coupling to form the biphenyl core structure.[15][16][17]
Detailed Experimental Protocol: Synthesis of 2-amino-4'-chloro-1,1'-biphenyl (Boscalid Precursor)
This protocol describes a sustainable, one-pot, three-step synthesis of Boscalid, with the initial step being the Suzuki-Miyaura coupling.[15][17]
Materials:
-
2-chloronitrobenzene (1.0 equiv)
-
4-chlorophenylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.07 mol%)
-
SPhos (0.14 mol%)
-
Potassium phosphate (K₃PO₄·H₂O) (2.0 equiv)
-
Aqueous solution of 2 wt % TPGS-750-M (surfactant)
-
Carbonyl iron powder (CIP) (5.0 equiv)
-
Ammonium chloride (NH₄Cl) (3.0 equiv)
-
2-chloronicotinoyl chloride (1.1 equiv)
-
Diisopropylethylamine
-
Ethyl acetate
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a reaction vessel, add 2-chloronitrobenzene (1.0 equiv), 4-chlorophenylboronic acid (1.1 equiv), and K₃PO₄·H₂O (2.0 equiv).[15]
-
Add the aqueous solution of 2 wt % TPGS-750-M surfactant.[15]
-
Evacuate the vessel and backfill with an inert gas like argon.[15]
-
Add the palladium catalyst solution (0.07 mol% Pd(OAc)₂ with SPhos ligand).[15]
-
Suzuki-Miyaura Coupling: Stir the reaction mixture at 45°C until the coupling is complete, as monitored by TLC or GC-MS.[15]
-
Reduction of the Nitro Group: To the same vessel, add carbonyl iron powder (5.0 equiv) and ammonium chloride (3.0 equiv).[15]
-
Continue stirring at 45°C for 12 hours to reduce the nitro group to an amine.[15]
-
Amidation: After the reduction is complete, add 2-chloronicotinoyl chloride and a non-nucleophilic base such as diisopropylethylamine.[15]
-
Stir at room temperature until the amidation is complete.[15]
-
Work-up and Purification: Extract the final product, Boscalid, with an organic solvent like ethyl acetate and purify by column chromatography.[15]
Application in Specialty Chemical Synthesis: Biphenyl Derivatives
Biphenyl derivatives are important structural motifs in a wide range of specialty chemicals, including liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers.[6][18] The Suzuki-Miyaura coupling is a key method for synthesizing these compounds, allowing for the precise construction of the biaryl core with various functional groups.[19][20][21]
Detailed Experimental Protocol: General Synthesis of a Biphenyl Derivative
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid to produce a biphenyl derivative.[3]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[3]
-
Seal the flask with a rubber septum and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.[3]
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[3]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 2-24 hours.[3]
-
Monitor the reaction's progress using TLC or GC-MS.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).[3]
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product using flash column chromatography on silica gel with an appropriate solvent system to obtain the desired biphenyl product.[3]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of Boscalid and a generic biphenyl derivative via Suzuki-Miyaura coupling.
| Product | Reactants | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Boscalid (3-step, 1-pot) | 2-chloronitrobenzene + 4-chlorophenylboronic acid | 0.07 mol% Pd(OAc)₂ / SPhos | K₃PO₄·H₂O | 2 wt % TPGS-750-M in water | 45 | 83 (overall) | [15][17] |
| Generic Biphenyl | Aryl bromide + Arylboronic acid | 2 mol% Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | Typically >80 | [3] |
| Boscalid Precursor (Continuous Flow) | 2-chloronitrobenzene + 4-chlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Ethanol/Water | 80 | 82 | [15] |
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biphenyl Synthesis
Caption: Experimental workflow for the synthesis of biphenyl derivatives.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 6. nbinno.com [nbinno.com]
- 7. xisdxjxsu.asia [xisdxjxsu.asia]
- 8. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. byjus.com [byjus.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. benchchem.com [benchchem.com]
- 16. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. par.nsf.gov [par.nsf.gov]
- 18. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 19. gala.gre.ac.uk [gala.gre.ac.uk]
- 20. asianpubs.org [asianpubs.org]
- 21. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for the high-yield synthesis of Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Problem | Possible Cause | Suggested Solution |
| Low to no product yield | Incomplete reduction of the keto group. | Ensure the reducing agent (e.g., Sodium Borohydride) is fresh and used in sufficient molar excess. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Ineffective Boc protection. | Check the quality of the Di-tert-butyl dicarbonate ((Boc)₂O). Ensure the reaction is performed under appropriate basic conditions (e.g., using a non-nucleophilic base like triethylamine or sodium bicarbonate) and that the pH is maintained.[1] | |
| Degradation of starting material or product. | Avoid excessive heating and prolonged reaction times. Ensure anhydrous conditions if using moisture-sensitive reagents. | |
| Formation of multiple side products | Over-reduction or side reactions. | Perform the reduction at a lower temperature (e.g., 0 °C) to improve selectivity. Add the reducing agent portion-wise to control the reaction rate. |
| Di-Boc protection or other side reactions of the amine. | Use a stoichiometric amount of (Boc)₂O. Monitor the reaction closely and stop it once the starting material is consumed. | |
| Incomplete reaction | Insufficient reagent. | Ensure all reagents are added in the correct stoichiometric ratios. For solid reagents, ensure they are fully dissolved. |
| Low reaction temperature. | While low temperatures can improve selectivity, they can also slow down the reaction. Gradually increase the temperature if the reaction is stalling, while monitoring for side product formation. | |
| Catalyst poisoning (for catalytic hydrogenation). | If using a catalyst like Palladium on carbon (Pd/C), ensure the substrate and solvent are free of impurities that could poison the catalyst.[1] | |
| Difficulties in product purification | Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
| Product is an oil and difficult to handle. | If the product is an oil, try to solidify it by trituration with a non-polar solvent like hexane. Alternatively, proceed with the oil to the next step if it is sufficiently pure. | |
| Emulsion formation during aqueous work-up. | Add a small amount of brine to the aqueous layer to break the emulsion. Allow the mixture to stand for a longer period to allow for better phase separation. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective route involves the reduction of the corresponding keto-ester, diethyl 1-boc-5-oxopiperidine-1,3-dicarboxylate. This is typically followed by purification to yield the desired product.
Q2: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane (e.g., 1:1 ratio). The starting material and product should have different Rf values. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q3: What are the critical parameters to control for a high-yield synthesis?
The critical parameters include reaction temperature, the stoichiometry of the reagents, and the purity of the starting materials and reagents. For the reduction step, controlling the temperature is crucial to avoid over-reduction and side product formation. For the Boc protection, maintaining the correct pH and using a high-quality (Boc)₂O are important.
Q4: Are there any safety precautions I should be aware of?
Standard laboratory safety precautions should be followed. Sodium borohydride is flammable and reacts with water to produce hydrogen gas; it should be handled with care. Solvents like methanol and ethyl acetate are flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q5: Can this synthesis be scaled up?
Yes, this synthesis is amenable to scale-up. However, for larger scale reactions, it is important to consider heat management, especially during the addition of the reducing agent. A gradual, portion-wise addition or the use of a dropping funnel is recommended for large-scale reactions. Proper stirring is also critical to ensure homogeneity.
Experimental Protocol
Synthesis of this compound via Reduction
This protocol describes the reduction of diethyl 1-boc-5-oxopiperidine-1,3-dicarboxylate to yield this compound.
Materials:
-
Diethyl 1-boc-5-oxopiperidine-1,3-dicarboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve diethyl 1-boc-5-oxopiperidine-1,3-dicarboxylate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) to the solution in small portions over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, or until the starting material is consumed as monitored by TLC.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Purification of Substituted Piperidine Carboxylates
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common challenges encountered during the purification of substituted piperidine carboxylates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude substituted piperidine carboxylates? A1: Common impurities often depend on the synthetic route but typically include unreacted starting materials, reagents, and byproducts from side reactions.[1] Specific side reactions can include racemization or epimerization if the starting materials are chiral, diketopiperazine formation (especially with piperidine-2-carboxamides), and N-oxide formation from the oxidation of the piperidine nitrogen.[2] For piperidine itself, oxidation products can cause a yellow tint, and pyridine is a common, difficult-to-remove impurity.[3][4]
Q2: My purified piperidine derivative shows two peaks in the HPLC chromatogram even though it should be pure. What could be the cause? A2: The appearance of two peaks for a pure piperidine derivative, especially in its free base or acid form, can be due to differential ionization or interactions with the stationary phase.[5] This can sometimes be resolved by adjusting the mobile phase pH, adding buffers, or trying a different column chemistry to ensure a single, consistent ionic state for the analyte.[5]
Q3: My piperidine compound, which should be a solid, remains an oil after purification. Why is this happening? A3: This can occur if impurities are present, causing a melting point depression.[1] Another common reason is the presence of residual solvent. Ensure the product has been thoroughly dried under a high vacuum.[1] Some piperidine derivatives also have low melting points and can exist as liquids at or near room temperature.[1] If impurities are suspected after rigorous drying, further purification is recommended.[1]
Q4: My piperidine solution solidified in storage. What happened? A4: Piperidine has a melting point of -7 to -10°C and can solidify at lower temperatures.[6][7] More commonly, amines can react with atmospheric carbon dioxide to form solid piperidine carbonate or with acidic gases (like HCl from nearby reagents) to form solid salts like piperidine hydrochloride.[6][7] To prevent this, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and away from light and heat.[3][4]
Troubleshooting Guides
A logical workflow can help in selecting the appropriate purification technique based on the properties of your substituted piperidine carboxylate and the nature of the impurities.
Caption: Decision workflow for selecting a purification method.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. Success depends heavily on solvent selection and the cooling process.[8][9]
Issue: Compound is "oiling out" instead of forming crystals. This occurs when the compound separates from the solution as a liquid rather than a solid.[8]
Caption: Troubleshooting guide for a compound oiling out.
Issue: No crystals form upon cooling.
-
Possible Cause: Too much solvent was used, and the solution is not supersaturated.[9]
-
Solution: Evaporate some of the solvent to increase the concentration and attempt to cool again.
-
-
Possible Cause: The solution requires nucleation to begin crystallization.
-
Solution: Try scratching the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.[1]
-
Acid-Base Extraction
This technique is highly effective for separating acidic or basic compounds from neutral impurities by exploiting differences in their solubility in aqueous and organic solvents at different pH levels.[10] Since piperidine is basic and the carboxylate is acidic, this method can be tailored to purify the target compound.
Caption: Principle of purification via acid-base extraction.
Chiral Separation
The enantiomeric purity of chiral piperidine derivatives is critical in drug development.[11] Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers.[11]
Issue: Poor or no separation of enantiomers on a chiral column.
-
Possible Cause: The Chiral Stationary Phase (CSP) is not suitable for the analyte.
-
Possible Cause: The mobile phase composition is not optimal.
-
Possible Cause: The flow rate or temperature is not optimized.
Data Presentation
Table 1: Example HPLC Conditions for Chiral Separation
This table summarizes validated conditions for the enantiomeric separation of a key intermediate for the drug Zidebactam, (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide.[11][12]
| Parameter | Condition | Reference |
| Analyte | (R/S)-N-Boc-piperidine-3-carboxylic acid hydrazide | [11],[12] |
| Chiral Stationary Phase | Chiralpak® IA (5 µm, 250 x 4.6 mm) | [11],[12] |
| Mobile Phase | n-Hexane : Ethanol (70:30, v/v) | [11],[12] |
| Flow Rate | 1.0 mL/min | [11],[12] |
| Column Temperature | 30°C | [11],[12] |
| Detection Wavelength | 225 nm | [11],[12] |
| Resolution (Rs) | > 10 | [11],[12] |
| Retention Time (S-enantiomer) | ~4.63 min | [11],[12] |
| Retention Time (R-enantiomer) | ~8.89 min | [11],[12] |
Table 2: Common Recrystallization Solvents
The choice of solvent is crucial for successful recrystallization. An ideal solvent dissolves the compound poorly at room temperature but completely upon heating.[8]
| Solvent System | Compound Polarity | Notes | Reference |
| Alcohols (Ethanol, Methanol) | Polar to moderately polar | Good for many piperidine derivatives. | [8] |
| Acetonitrile | Moderately polar aprotic | Can be effective for various structures. | [8] |
| Hexane / Ethyl Acetate | Non-polar / Polar aprotic | A common two-solvent system for compounds with intermediate polarity. | [14],[15] |
| Hexane / Diethyl Ether | Non-polar / Non-polar | Useful when a compound is highly soluble in ether. | [14],[15] |
| Water | Highly polar | Can be used for highly polar or salt forms of piperidine carboxylates. | [15] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most common method for purifying a solid compound.[8]
-
Solvent Selection: In a test tube, add 10-20 mg of your crude piperidine carboxylate. Add a potential solvent dropwise. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[8]
-
Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent needed to completely dissolve the compound.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. A slow cooling rate promotes the growth of larger, purer crystals.[8][9]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[8]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under a vacuum to a constant weight.
Protocol 2: Acid-Base Extraction for a Piperidine Carboxylate
This protocol separates a piperidine carboxylate from neutral impurities.[10][16]
-
Dissolution: Dissolve the crude mixture (~100 mg) in an organic solvent (~2 mL, e.g., tert-butyl methyl ether or dichloromethane) in a reaction tube or separatory funnel.
-
First Extraction: Add a saturated aqueous solution of a weak base like sodium bicarbonate (~1 mL).[16] Cap and shake the vessel, venting frequently. Allow the layers to separate.
-
Separation: The piperidine carboxylate will be deprotonated and move into the aqueous layer as its sodium salt. The neutral impurity will remain in the organic layer.[10] Carefully separate the two layers.
-
Backwash: To remove any residual neutral compound from the aqueous layer, perform a "backwash" by adding a small amount of fresh organic solvent (~0.2 mL) to the combined aqueous extracts, shake, and discard the organic layer.[16]
-
Neutralization: Cool the aqueous layer in an ice bath and carefully add a dilute acid (e.g., 1 M HCl) dropwise until the solution is acidic (check with pH paper).[16] The neutral, purified piperidine carboxylate should precipitate out.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, if the product is an oil or does not precipitate, perform a back-extraction into a fresh portion of organic solvent.
Protocol 3: Flash Column Chromatography
This technique is used to separate compounds based on their differential adsorption to a stationary phase.[14]
-
Stationary Phase: Prepare a column with silica gel or alumina, packing it with the chosen eluent (solvent system).
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of ~0.2-0.4 for the desired compound. Common eluents for piperidine derivatives include mixtures of hexane and ethyl acetate.[14]
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and placing the resulting powder on top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a flow of air or nitrogen) to push the solvent through the column.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified piperidine carboxylate.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Modifications of Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working with Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate. The content addresses common side reactions and offers solutions to overcome them during chemical modifications.
Section 1: Modifications at the 5-Hydroxyl Group
This section focuses on common reactions involving the secondary alcohol at the C5 position, such as oxidation, alkylation, and acylation, and potential issues that may arise.
Frequently Asked Questions (FAQs)
Question 1: I am attempting to oxidize the 5-hydroxyl group to a ketone, but I am getting low yields and multiple byproducts. What could be the cause?
Answer: Low yields during the oxidation of the 5-hydroxyl group are often due to an inappropriate choice of oxidizing agent or harsh reaction conditions. Over-oxidation or side reactions involving other functional groups can occur.
Troubleshooting Steps:
-
Choice of Oxidant: Employ mild and selective oxidizing agents. Reagents like Dess-Martin periodinane (DMP) or Swern oxidation conditions are generally effective and minimize over-oxidation.
-
Reaction Temperature: Maintain strict temperature control. Many oxidation reactions, especially Swern-type oxidations, require low temperatures (e.g., -78 °C) to prevent side reactions.
-
pH Control: Ensure the reaction medium is not strongly acidic, as this could risk cleaving the N-Boc protecting group.[1] Buffered conditions or non-acidic oxidants are preferable.
-
Purification: The resulting ketone can sometimes be unstable. Prompt workup and purification by flash column chromatography are recommended.
Question 2: My O-alkylation reaction on the 5-hydroxyl group is inefficient. How can I improve the yield and prevent side reactions?
Answer: Inefficient O-alkylation is typically caused by incomplete deprotonation of the hydroxyl group, the use of a weak base, or suboptimal solvent choice. A common side reaction is β-elimination, especially if the alkylating agent can promote the formation of a good leaving group.[2]
Troubleshooting Steps:
-
Base and Solvent Selection: A strong base is necessary for complete deprotonation of the secondary alcohol. Sodium hydride (NaH) in an aprotic polar solvent like THF or DMF is a standard and effective choice.[1]
-
Temperature Management: Perform the initial deprotonation at 0 °C to control the reaction rate. After the addition of the alkylating agent, the reaction may be allowed to warm to room temperature or be gently heated to ensure completion.[1]
-
Preventing Elimination: Avoid overly harsh conditions (high temperatures or very strong, non-hindered bases) that can favor elimination. Using a milder base or different reaction conditions (e.g., Mitsunobu reaction) can be an alternative.
-
Monitoring Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material and determine the optimal reaction time.[1]
Experimental Protocols & Data
Protocol 1: Oxidation using Dess-Martin Periodinane (DMP)
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.1 - 1.2 eq) portion-wise while stirring.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃).
-
Stir vigorously until both layers are clear.
-
Separate the organic layer, and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Table 1: Comparison of Oxidation Conditions (Representative Data)
| Oxidizing Agent | Solvent | Temperature | Typical Yield | Purity (HPLC) |
| Dess-Martin Periodinane | DCM | 0 °C to RT | 90-95% | >98% |
| Swern Oxidation (Oxalyl Chloride, DMSO, Et₃N) | DCM | -78 °C to RT | 85-92% | >97% |
| PCC | DCM | RT | 70-80% | >95% |
Protocol 2: O-Alkylation using Sodium Hydride
-
Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Section 2: N-Boc Protecting Group Stability
The tert-Butoxycarbonyl (Boc) group is crucial for preventing unwanted reactions at the piperidine nitrogen, but it can be labile under certain conditions.
Frequently Asked Questions (FAQs)
Question 3: I am observing N-alkylation or other side reactions at the piperidine nitrogen. Why is my Boc group failing to protect the amine?
Answer: The N-Boc group is generally a robust protecting group, but it is sensitive to acidic conditions.[1][3] If your reaction generates an acidic byproduct or if you use acidic reagents, you risk unintentionally cleaving the Boc group, exposing the secondary amine which can then undergo undesired reactions.
Troubleshooting Steps:
-
Verify Reaction pH: Ensure your reaction conditions are neutral or basic. If an acidic byproduct is generated (e.g., HCl from an acyl chloride), add a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to neutralize it.[1]
-
Reagent Selection: Avoid using strong acids like TFA, HCl, or H₂SO₄ unless Boc deprotection is the intended step.[]
-
Alternative Protecting Groups: If your desired reaction requires acidic conditions, consider replacing the Boc group with a more acid-stable protecting group, such as the benzyloxycarbonyl (Cbz) group.[3]
Diagrams of Reaction Pathways
Caption: Decision pathway for N-Boc group stability.
Section 3: Modifications at the 3-Carboxylate Group
The ethyl ester at the C3 position is another key site for modification, typically through hydrolysis followed by amide coupling.
Frequently Asked Questions (FAQs)
Question 4: I need to form an amide at the 3-position, but my attempts at direct amidation of the ethyl ester are failing. What is the best approach?
Answer: Direct amidation of unactivated esters with amines is often very slow and requires high temperatures, which can lead to decomposition or other side reactions. The standard and more reliable method is a two-step process: first, hydrolyze the ethyl ester to the corresponding carboxylic acid, and then perform an amide coupling using standard coupling agents.
Troubleshooting Steps for Amide Coupling:
-
Ester Hydrolysis: Saponify the ethyl ester using a base like lithium hydroxide (LiOH) in a THF/water mixture. Acidify carefully during workup to protonate the carboxylate.
-
Coupling Agents: Use well-established peptide coupling reagents such as HATU, HBTU, or EDC/HOBt to activate the carboxylic acid for reaction with the desired amine.
-
Base: Include a non-nucleophilic base like DIPEA or Et₃N in the coupling reaction to neutralize any acid salts and facilitate the reaction.
-
Solvent: Aprotic polar solvents like DMF or DCM are typically used for amide coupling reactions.
Experimental Workflow Diagram
Caption: Workflow for amide synthesis at the C3 position.
References
Technical Support Center: Optimization of Reaction Conditions for Boc Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tert-butyloxycarbonyl (Boc) deprotection reactions.
Troubleshooting Guide
Issue 1: Incomplete or Slow Reaction
Symptoms: Significant amount of starting material remains after the expected reaction time, as observed by TLC, LC-MS, or NMR.[1][2]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Acid Strength or Concentration | The rate of Boc cleavage is often highly dependent on the acid concentration.[1][3] Ensure the acid (e.g., TFA, HCl) is not old or degraded, as TFA is hygroscopic and its effectiveness can be reduced by water.[2][4] Consider increasing the acid concentration or switching to a stronger acidic system, such as 4M HCl in dioxane.[1] |
| Steric Hindrance | Substrates with bulky groups near the Boc-protected amine may require more forcing conditions.[1][3] Increase the reaction time and monitor progress closely. Gentle heating (e.g., to 40°C) can also be effective, but be mindful of potential side reactions.[1][2] |
| Poor Substrate Solubility | If the starting material is not fully dissolved, the reaction will be slow and incomplete.[2] Choose a solvent in which the substrate is fully soluble. For solid-phase peptide synthesis (SPPS), ensure adequate resin swelling.[1][4] |
| Insufficient Reaction Time | Some substrates inherently require longer reaction times.[4] Continue to monitor the reaction until completion. For standard substrates, 1-2 hours is typical with TFA/DCM.[1] |
| Inadequate Reagent Equivalents | If the substrate contains other basic functional groups, they may consume the acid, leading to an incomplete reaction.[2] Increase the equivalents of the acidic reagent accordingly. |
Issue 2: Formation of Side Products
Symptoms: Appearance of unexpected spots on TLC or peaks in LC-MS/HPLC analysis.[1][5]
Possible Causes and Solutions:
| Cause | Recommended Action |
| t-Butylation | The tert-butyl cation generated during deprotection is an electrophile that can alkylate nucleophilic functional groups (e.g., in tryptophan, methionine, cysteine, tyrosine).[5][6] To prevent this, add scavengers such as triisopropylsilane (TIS), water, or 1,2-ethanedithiol (EDT) to the reaction mixture to trap the tert-butyl cation.[5] |
| Aspartimide Formation (in Peptide Synthesis) | The side-chain carboxyl group of aspartic acid can cyclize with the backbone amide. This is more prevalent with certain subsequent amino acids.[5] The choice of protecting group for the aspartic acid side chain is a critical preventative measure.[7] |
| Degradation of Acid-Sensitive Functional Groups | Substrates containing moieties sensitive to strong acids may degrade under standard deprotection conditions (e.g., tetrazines).[8] Switch to a milder deprotection method, such as using oxalyl chloride in methanol or thermal deprotection.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for Boc deprotection?
The most common method is acid-catalyzed cleavage using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane or ethyl acetate.[9][10] Alternative methods for acid-sensitive substrates include thermal deprotection and the use of Lewis acids like trimethylsilyl iodide (TMSI) or zinc bromide.[9][11]
Q2: How can I monitor the progress of my Boc deprotection reaction?
You can monitor the reaction using several techniques:
-
Thin-Layer Chromatography (TLC): This is a quick way to observe the disappearance of the starting material and the appearance of the more polar product. Staining with ninhydrin can be used to visualize the primary amine product.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC): These methods are ideal for quantitatively tracking the reaction and identifying any side products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the Boc group's tert-butyl protons.[4]
Q3: What is the purpose of scavengers in Boc deprotection?
During acidic Boc deprotection, a reactive tert-butyl cation is formed.[5][6] This cation can alkylate nucleophilic residues in the substrate, leading to unwanted side products.[5] Scavengers are added to the reaction mixture to "trap" this cation before it can react with the desired molecule.[5]
Q4: Can I perform Boc deprotection without using a strong acid?
Yes, for substrates that are sensitive to strong acids, several milder methods are available:
-
Thermal Deprotection: Simply heating the Boc-protected amine, sometimes in a solvent like water or methanol, can effect deprotection.[12][13][14]
-
TMSI-Mediated Deprotection: Trimethylsilyl iodide (TMSI) offers a mild, non-hydrolytic method for Boc removal.[9][15][16]
-
Oxalyl Chloride/Methanol: This system provides a mild and rapid method for deprotection that is tolerant of many acid-labile functional groups.[8][17]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
-
Dissolution: Dissolve the Boc-protected compound (1.0 equiv) in dichloromethane (DCM).[18]
-
TFA Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).[18][19]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[18] Monitor the reaction's progress using TLC or LC-MS.[1]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[5][18] The resulting amine TFA salt can often be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[1]
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Dissolution: Dissolve or suspend the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.[1][9]
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours, monitoring by TLC or LC-MS.[9]
-
Work-up: Upon completion, the product often precipitates as the hydrochloride salt and can be collected by filtration and washed with a solvent like diethyl ether.[2][9] Alternatively, the solvent can be evaporated under vacuum to obtain the hydrochloride salt.[1]
Protocol 3: Thermal Boc Deprotection in Water
-
Suspension: Suspend the N-Boc protected amine in deionized water.[12]
-
Heating: Heat the mixture to reflux (100 °C).[12]
-
Reaction: The reaction is often complete within 10-15 minutes for many substrates.[12] Monitor by TLC.
-
Work-up: After cooling, the product can be extracted with an appropriate organic solvent. Dry the combined organic layers and concentrate under reduced pressure.[9]
Protocol 4: TMSI-Mediated Boc Deprotection
-
Dissolution: Dissolve the Boc-protected amine in an anhydrous solvent such as chloroform or dichloromethane.[9][11]
-
TMSI Addition: Add trimethylsilyl iodide (TMSI) (typically 1.2-1.5 equivalents) dropwise to the solution.[11]
-
Reaction: Stir the reaction at room temperature. The reaction time can vary from minutes to several hours.[9][11] Monitor progress by TLC or LC-MS.
-
Work-up: The reaction is typically quenched by the addition of methanol, and the solvent is removed under reduced pressure.[9]
Quantitative Data Summary
Comparison of Boc Deprotection Methods
| Method | Reagents | Temperature | Typical Time | Yield | Notes |
| Acidic (TFA) | 20-50% TFA in DCM | Room Temp | 0.5 - 2 h[18] | High | Common, but harsh for sensitive substrates.[10] |
| Acidic (HCl) | 4M HCl in Dioxane | Room Temp | 1 - 4 h[9] | High | Product precipitates as HCl salt.[9] |
| Thermal (Water) | Water | 100 °C | 10 - 15 min[12] | 90-97%[12] | "Green" alternative, avoids strong acids.[9][12] |
| TMSI | 1.2-1.5 eq. TMSI in DCM | Room Temp | 0.5 - 4 h[2] | High | Mild, non-hydrolytic method.[9] |
| Oxalyl Chloride | 3 eq. Oxalyl Chloride in MeOH | Room Temp | 1 - 4 h[17] | up to 90%[8][20] | Mild and rapid, good for acid-labile groups.[8] |
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Mechanism of Boc deprotection and prevention of side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 15. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Boc Deprotection - TFA [commonorganicchemistry.com]
- 20. pubs.rsc.org [pubs.rsc.org]
Scale-up considerations for Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate. It is intended for researchers, chemists, and process development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the large-scale production of this compound?
A common and scalable approach is a two-step synthesis. The first step typically involves a Dieckmann condensation of a suitable acyclic diester to form the cyclic β-keto ester, Ethyl 1-Boc-5-oxopiperidine-3-carboxylate. The second step is the diastereoselective reduction of the ketone at the C5 position to yield the final hydroxyl product.
Q2: What are the most critical parameters to control during the scale-up of the reduction step?
For the reduction of the ketone, the most critical parameters are:
-
Temperature Control: The reaction is often exothermic. Maintaining a consistent low temperature is crucial for controlling stereoselectivity and preventing side reactions.
-
Reagent Addition Rate: Slow and controlled addition of the reducing agent prevents temperature spikes and improves process safety.
-
Stoichiometry of Reducing Agent: Using the correct molar equivalent of the reducing agent is key to driving the reaction to completion without generating unnecessary impurities or creating a difficult quenching process.
-
Solvent Selection: The solvent must be inert to the reducing agent, provide good solubility for the substrate, and be suitable for the reaction temperature. Alcohols like methanol or ethanol are common choices for borohydride reductions.
Q3: How is the final product typically purified on a larger scale?
While laboratory-scale purification often relies on silica gel chromatography, this is not always economically viable for large-scale production. At scale, the focus shifts to:
-
Aqueous Work-up and Extraction: A carefully designed series of aqueous washes (e.g., with brine or ammonium chloride) to remove inorganic salts and water-soluble impurities is critical. Multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane are often required.
-
Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization is a highly effective and scalable purification method.
-
Distillation: If the product is a thermally stable oil, vacuum distillation can be an option, although the high boiling point of this molecule may make it challenging.
Q4: What are the primary safety concerns when scaling up this synthesis?
Key safety considerations include:
-
Handling of Reducing Agents: Sodium borohydride (NaBH₄) is flammable and reacts with water to produce hydrogen gas. Proper quenching procedures in a well-ventilated area are mandatory.
-
Use of Strong Bases: The Dieckmann condensation step may use strong bases like sodium hydride (NaH) or sodium ethoxide (NaOEt), which are highly reactive and require handling under inert, anhydrous conditions.
-
Flammable Solvents: The use of large volumes of flammable organic solvents like THF, ethanol, and ethyl acetate requires appropriate fire safety measures and equipment.
Synthesis Workflow
Caption: General two-step synthetic workflow for the target molecule.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, particularly focusing on the reduction step.
Problem: Incomplete or slow reduction of the ketone.
| Question | Possible Cause | Suggested Solution |
| Is the reaction temperature too low? | The reducing agent's reactivity may be significantly lower at very low temperatures. | Allow the reaction to slowly warm to room temperature after the initial addition at 0°C. Monitor the reaction progress using TLC or HPLC. |
| Has the reducing agent degraded? | Sodium borohydride can degrade upon improper storage or exposure to moisture. | Use a fresh bottle of NaBH₄. Consider titrating the reagent to determine its activity if the batch is old. |
| Are there impurities in the starting material? | Acidic impurities can quench the reducing agent. | Ensure the starting keto-ester is purified and free from acidic residues from the previous step. A dilute base wash during the prior work-up may be necessary. |
| Is the stoichiometry correct? | An insufficient amount of reducing agent will lead to incomplete conversion. | Increase the molar equivalents of NaBH₄ incrementally (e.g., from 1.1 eq to 1.5 eq). |
Problem: Product is lost or yield is low during aqueous work-up.
| Question | Possible Cause | Suggested Solution |
| Is the product partially soluble in water? | The hydroxyl group increases the polarity and water solubility of the product compared to the starting material. | Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the product's solubility in the aqueous phase. |
| Is the extraction inefficient? | A single extraction may not be sufficient to recover all the product. | Perform multiple extractions (e.g., 3-5 times) with the organic solvent. Combine the organic layers for drying and concentration. |
| Was the correct quenching agent used? | Using a strong acid for quenching can lead to the removal of the Boc protecting group. | Quench the reaction carefully with a milder reagent like saturated ammonium chloride solution or acetone, followed by water. Adjust the pH carefully if needed, avoiding strongly acidic conditions. |
Troubleshooting Logic for Reduction Step
Caption: Troubleshooting flowchart for low yield in the ketone reduction step.
Data Presentation
Table 1: Comparison of Reducing Agents for Scale-Up
| Reducing Agent | Typical Solvent | Temperature (°C) | Stereoselectivity | Scale-Up Considerations |
| Sodium borohydride (NaBH₄) | Methanol, Ethanol | 0 to 25 | Low to moderate; often yields a mixture of diastereomers. | Cost-effective, easy to handle, but may require downstream separation of isomers. The most common choice for general reduction. |
| Potassium borohydride (KBH₄) | Water, Ethanol | 25 to 50 | Similar to NaBH₄, but generally less reactive. | Slower reaction rates may be safer for large-scale temperature control. |
| L-Selectride® / K-Selectride® | THF, Et₂O | -78 | High; the bulky tri-sec-butylborohydride group provides high stereocontrol. | More expensive, requires strictly anhydrous conditions and very low temperatures, which can be challenging and costly to implement at scale. |
| Enzymatic Reduction | Aqueous Buffer / Co-solvent | 25 to 40 | Very high; can produce a single enantiomer/diastereomer.[1][2] | Requires specialized biocatalysis equipment, process optimization for the enzyme (pH, temperature, co-factors), and can have longer reaction times.[1][2] |
Experimental Protocols
Protocol: Gram-Scale Reduction of Ethyl 1-Boc-5-oxopiperidine-3-carboxylate
Materials:
-
Ethyl 1-Boc-5-oxopiperidine-3-carboxylate (1.0 eq)
-
Methanol (MeOH), anhydrous (10-20 volumes)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Charge a suitable reaction vessel with Ethyl 1-Boc-5-oxopiperidine-3-carboxylate (1.0 eq) and methanol (10 volumes, e.g., 10 mL per gram of substrate).
-
Stir the mixture under an inert atmosphere (e.g., nitrogen) and cool the vessel to 0-5°C using an ice-water bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and continue stirring for an additional 2-4 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
Once complete, cool the reaction mixture back to 0-5°C.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Dilute the remaining aqueous slurry with water and ethyl acetate.
-
Transfer the mixture to a separatory funnel. If the product has high water solubility, add brine to the funnel to saturate the aqueous layer.
-
Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Further purification can be achieved by column chromatography or crystallization if necessary.
References
Technical Support Center: Troubleshooting Low Yields in Piperidine Ring Formation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions for forming piperidine rings. Below are frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: My overall yield for a piperidine ring formation reaction is consistently low. What are the general factors I should investigate?
A1: Low yields in piperidine synthesis are often multifactorial. The most common issues fall into three categories: reagent quality, reaction conditions, and work-up/purification procedures.[1] Start by ensuring the purity and dryness of your reagents and solvents, as moisture can significantly hinder many reactions.[1] Then, systematically optimize reaction conditions such as temperature, catalyst, solvent, and reaction time. Finally, evaluate your isolation protocol for potential product loss.
Q2: What are the most common side reactions that lower the yield in piperidine synthesis?
A2: Common side reactions depend on the specific synthetic route. For instance, in N-alkylation reactions to form substituted piperidines, over-alkylation leading to quaternary ammonium salts is a frequent issue.[1] During cyclization reactions, side products can arise from polymerization, decomposition at high temperatures, or competing pathways like δ-lactam formation.[2][3] Incomplete reduction during hydrogenation of pyridines can also leave starting material or dihydropyridine intermediates in the final product mixture.[3]
Q3: How do I choose the most appropriate synthetic strategy for my target piperidine?
A3: The choice of strategy depends on the available starting materials, the desired substitution pattern, and the functional group tolerance required.
-
Catalytic Hydrogenation of Pyridines : This is an atom-economical method ideal for accessing the piperidine core from corresponding pyridines.[4] However, it can be challenging due to the stability of the pyridine ring and potential catalyst poisoning.[5][6]
-
Pictet-Spengler Reaction : This is a powerful method for synthesizing tetrahydro-β-carbolines and related structures, which are core to many alkaloids.[2] It is effective when starting with a β-arylethylamine.
-
Reductive Amination : This versatile "one-pot" reaction involves reacting a dicarbonyl compound with an amine, followed by reduction.[3] It is a key approach for constructing C-N bonds and is widely used in the pharmaceutical industry.[7]
Q4: My piperidine product has a yellow tint after purification. What is the cause and how can I fix it?
A4: A yellow discoloration in piperidine is typically due to the presence of oxidation products.[1][3] While this may not interfere with all applications, purification is recommended if high purity is required. The most effective method for removing these colored impurities is distillation.[3] To prevent future discoloration, store the purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[3]
Troubleshooting Guides by Reaction Type
Guide 1: Catalytic Hydrogenation of Pyridine Derivatives
This method is a direct route to piperidines but can be hampered by the aromatic stability of the pyridine ring and catalyst deactivation.[5][6]
Q: My hydrogenation reaction is slow, incomplete, or fails to start. What should I check?
A: Several factors can lead to a sluggish or failed hydrogenation.
-
Catalyst Activity: The catalyst may be poisoned or deactivated. Impurities from previous steps (e.g., sulfur compounds) can poison noble metal catalysts.[3] Ensure you are using a fresh, high-quality catalyst.
-
Insufficient Reaction Conditions: The temperature or hydrogen pressure may be too low to overcome the aromaticity of the pyridine ring.[3] While milder conditions are desirable, some substrates require more forcing conditions.
-
Catalyst Choice: Palladium (Pd/C) is a common choice, but rhodium (Rh/C) or platinum (PtO₂) catalysts are often more effective for pyridine reduction, sometimes at lower temperatures and pressures.[3] Iridium-based catalysts have also emerged as robust options that tolerate sensitive functional groups.[6][8][9]
-
Acidic Additives: The presence of an acid (e.g., HCl, acetic acid) can facilitate reduction by protonating the pyridine ring, which reduces its catalyst-poisoning ability.[3][4]
Q: I am observing incomplete reduction, with pyridine and dihydropyridine intermediates remaining. How can I drive the reaction to completion?
A: To ensure complete saturation of the ring:
-
Increase Reaction Time/Pressure: Allow the reaction to run longer or increase the hydrogen pressure to favor complete reduction.[3]
-
Optimize Catalyst Loading: Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve conversion.
-
Solvent Choice: Ensure your solvent is anhydrous, as the presence of water can sometimes negatively impact the reaction.[3]
Data Presentation: Comparison of Catalysts for Pyridine Hydrogenation
| Catalyst System | Typical Conditions | Typical Yields | Advantages | Disadvantages |
| Pd/C | 50-100°C, 10-50 atm H₂, often with acidic additive | Good to Excellent | Cost-effective, widely available | Often requires harsher conditions, sensitive to poisoning[5] |
| PtO₂ (Adams' catalyst) | Room Temp - 80°C, 3-70 bar H₂, often in acetic acid | Very Good to Excellent | Highly active, effective for substituted pyridines[3] | More expensive than Pd/C |
| Rh/C or Ru/C | 25-80°C, 5-50 atm H₂ | Excellent | High activity under mild conditions, good selectivity[5] | High cost |
| Iridium(III) Complexes | 25-50°C, low H₂ pressure | Excellent | Tolerates sensitive groups (nitro, bromo, etc.), scalable[6][8][9] | Catalyst may be specialized/expensive |
| Transfer Hydrogenation | Formic acid or ammonium formate, Rh complexes | Good to Excellent | Avoids high-pressure H₂ gas, milder conditions[1] | May require more expensive catalysts[1] |
Guide 2: Pictet-Spengler Reaction
This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone and is sensitive to acidic conditions and substrate electronics.
Q: My Pictet-Spengler reaction is giving a very low yield or no product. What are the common reasons?
A: Failure in this reaction often points to issues with catalysis or starting material stability.
-
Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and depends on the formation of an electrophilic iminium ion.[2] If the acid is too weak, this intermediate will not form efficiently. Consider using stronger protic acids like trifluoroacetic acid (TFA) or Lewis acids like BF₃·OEt₂.[2]
-
Decomposition of Starting Materials: Tryptophan derivatives and other electron-rich starting materials can be sensitive to harsh acidic conditions and high temperatures.[2] Start with milder conditions (e.g., lower temperature) and gradually increase if no reaction is observed.[2]
-
Poor Reagent Quality: Ensure the aldehyde is pure and the solvent is anhydrous, as water can hydrolyze the intermediate iminium ion, halting the reaction.[2]
-
Unfavorable Electronics: The reaction works best with electron-donating groups on the aromatic ring of the β-arylethylamine, which stabilize the cyclization intermediate.[10]
Q: I am getting a mixture of cis and trans diastereomers. How can I improve the diastereoselectivity?
A: The stereochemical outcome is often dependent on reaction conditions.
-
Kinetic vs. Thermodynamic Control: The cis isomer is often the kinetic product, while the trans isomer is the thermodynamic product.[2] Reaction time and temperature can influence the final ratio. Shorter times and lower temperatures may favor the cis product, while longer times or higher temperatures can allow for equilibration to the more stable trans product.
-
Catalyst Choice: The choice of acid can impact diastereoselectivity. Careful screening of different protic and Lewis acids is recommended.
Guide 3: Reductive Amination
This strategy typically involves the formation of an imine or enamine intermediate followed by in-situ reduction.
Q: My one-pot reductive amination is inefficient. What are the key parameters to optimize?
A: Success in one-pot reductive aminations relies on balancing the rates of imine formation and reduction.
-
Reducing Agent Choice: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are popular because they are mild enough to not reduce the starting aldehyde or ketone, selectively reducing the imine/iminium ion instead.[11] NaBH₄ can also be used, but may reduce the carbonyl starting material if added too early.[11]
-
pH Control: Imine formation is typically fastest under mildly acidic conditions (pH 4-6), which are necessary to catalyze carbonyl dehydration without excessively protonating the amine nucleophile.
-
Reaction Stoichiometry: Using a slight excess of one reagent can be beneficial. For example, using an excess of the amine can help drive the imine formation equilibrium forward.
-
Water Removal: Imine formation is a condensation reaction that releases water. Using a dehydrating agent (like molecular sieves) or a Dean-Stark trap can improve yields by shifting the equilibrium.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine using PtO₂[3]
-
Reactor Setup : In a high-pressure reactor vessel, dissolve the substituted pyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or ethyl acetate.
-
Catalyst Addition : Add Platinum(IV) oxide (PtO₂, Adams' catalyst), typically 1-5 mol%, to the solution under an inert atmosphere.
-
Hydrogenation : Seal the reactor and purge the system several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).
-
Execution : Begin vigorous stirring and maintain the reaction at room temperature or a slightly elevated temperature (e.g., 25-60°C) for 4-24 hours. Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.
-
Workup : Once complete, cool the reactor, carefully vent the excess hydrogen, and purge the system with an inert gas (e.g., nitrogen).
-
Filtration : Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in air.
-
Purification : Concentrate the filtrate under reduced pressure. The crude product can then be purified by distillation or crystallization.
Protocol 2: General Procedure for a Pictet-Spengler Reaction[12]
-
Reaction Setup : To a round-bottom flask, add the β-arylethylamine (1.0 eq) and an anhydrous solvent (e.g., methanol, dichloromethane, or toluene).
-
Reagent Addition : Add the aldehyde or ketone (1.0-1.2 eq) to the solution.
-
Acid Catalysis : Add the acid catalyst (e.g., 0.1-1.0 eq of TFA or a catalytic amount of a Lewis acid) to the mixture.
-
Execution : Stir the reaction at the desired temperature (ranging from room temperature to reflux) for 1-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic.
-
Extraction : Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography.
Visualizations
Caption: General troubleshooting workflow for low yields in piperidine synthesis.
Caption: Decision tree for selecting a piperidine synthesis strategy.
Caption: Simplified pathway of the acid-catalyzed Pictet-Spengler reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. bioengineer.org [bioengineer.org]
- 9. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Regioselectivity in N-Boc-Hydroxypiperidine Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges in achieving regioselectivity in reactions involving N-Boc-hydroxypiperidines.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity and why is it critical when working with N-Boc-hydroxypiperidines?
A1: Regioselectivity is the preference for a chemical reaction to occur at one specific position or region over all other possible positions. For N-Boc-hydroxypiperidines, this is crucial because the molecule presents multiple reactive sites: the hydroxyl group (O-), the piperidine nitrogen (N-), and various carbon-hydrogen (C-H) bonds on the ring.[1][2][3] Controlling which site reacts is fundamental in multi-step syntheses, ensuring the desired isomer is formed and avoiding the costly separation of unwanted byproducts. The piperidine scaffold is a key component in many pharmaceuticals, making precise functionalization essential for achieving the desired biological activity.[4]
Q2: How does the N-Boc protecting group influence the reactivity and regioselectivity of hydroxypiperidines?
A2: The tert-butoxycarbonyl (Boc) group is an electron-withdrawing group that significantly reduces the nucleophilicity and basicity of the piperidine nitrogen.[1][5] This effectively prevents common side reactions like N-alkylation or N-acylation under many conditions designed for O-functionalization.[1] Its steric bulk can also influence selectivity by hindering access to adjacent positions, for example, favoring reactions at the C4 position over the C2 position.[3] The Boc group is stable under basic and many nucleophilic conditions but can be easily removed with mild acid, making it a versatile tool for controlled, regioselective reactions.[6][7]
Q3: What are the primary reactive sites on an N-Boc-hydroxypiperidine molecule?
A3: The primary reactive sites are the oxygen of the hydroxyl group, which is nucleophilic after deprotonation, and the C-H bonds at positions C2, C3, and C4 of the piperidine ring. The nitrogen atom is generally considered unreactive due to the steric hindrance and electronic-withdrawing nature of the Boc group.[1] Site-selectivity in C-H functionalization is a significant challenge, often requiring specific catalysts and directing groups to control the position of the reaction.[2][3]
Q4: Does the position of the hydroxyl group (e.g., N-Boc-2-hydroxypiperidine vs. N-Boc-3-hydroxypiperidine) impact regioselectivity?
A4: Yes, the position of the hydroxyl group significantly impacts regioselectivity. The hydroxyl group itself can act as a directing group in certain reactions. For C-H functionalization, the electronic environment of each C-H bond is different. For instance, C2-H bonds are electronically activated but sterically hindered, while C3-H bonds are electronically deactivated due to the inductive effect of the nitrogen atom.[2][8] Therefore, achieving functionalization at the C3 position often requires indirect methods, such as starting with the corresponding piperidone or using specialized catalytic systems.[2][9][10]
Troubleshooting Guides for Common Reactions
This section addresses specific issues encountered during common synthetic transformations.
O-Alkylation (Williamson Ether Synthesis)
Q: I am getting a low yield of my desired O-alkylated product. What can I do to improve it?
A: Low yields in O-alkylation are commonly due to incomplete deprotonation of the hydroxyl group or suboptimal reaction conditions.[1] Consider the following troubleshooting steps:
-
Choice of Base and Solvent: Use a strong base to ensure complete deprotonation. Sodium hydride (NaH) in a polar aprotic solvent like THF or DMF is highly effective.[1]
-
Temperature Control: Perform the initial deprotonation at 0 °C to manage the reaction rate. The subsequent reaction with the alkylating agent can be warmed to room temperature or gently heated to ensure completion.[1]
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal time. Over-extending the reaction time, especially at high temperatures, can lead to product decomposition.[1]
Q: I am observing N-alkylation as a side product, even with the Boc group present. How can I prevent this?
A: The N-Boc group is an excellent protecting group that typically prevents N-alkylation. If this side reaction occurs, it likely indicates that the Boc group has been compromised.[1]
-
Verify Boc-Group Integrity: The Boc group is sensitive to strong acids.[6][7] Ensure your reaction conditions are not acidic. If acidic byproducts are generated, add a non-nucleophilic base to neutralize them.[1]
-
Use Compatible Reagents: Standard Williamson ether synthesis conditions (e.g., NaH and an alkyl halide) are fully compatible with the Boc group and should not cause cleavage.[1]
O-Acylation
Q: How can I achieve highly selective O-acylation of the hydroxyl group without any side reactions?
A: Selective O-acylation can be readily achieved with standard methods by carefully choosing your reagents and catalysts.[1]
-
Use a Base: Employ a non-nucleophilic base like triethylamine (Et₃N) or pyridine to scavenge the acid (e.g., HCl) that is generated when using an acyl chloride or anhydride.[1]
-
Add a Catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for accelerating the acylation of secondary alcohols like those on the piperidine ring.[1]
-
Solvent Choice: Perform the reaction in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[1]
Mitsunobu Reaction
Q: My Mitsunobu reactions with N-Boc-hydroxypiperidines are messy and give low yields. What are the best practices?
A: The Mitsunobu reaction is powerful for inverting the stereochemistry at the alcohol carbon but requires careful execution to achieve high yield and purity.[1][11][12]
-
Reagent Addition and Temperature: Dissolve the N-Boc-hydroxypiperidine, nucleophile, and triphenylphosphine (PPh₃) in an anhydrous solvent like THF under an inert atmosphere. Cool the solution to 0 °C before slowly adding the azodicarboxylate (DEAD or DIAD) dropwise. This controls the exothermic reaction and minimizes byproduct formation.[1][11]
-
Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of both the PPh₃ and the azodicarboxylate to drive the reaction to completion.[1]
-
Work-up and Purification: The primary byproducts, triphenylphosphine oxide and the reduced hydrazine derivative, can be challenging to remove. Careful flash column chromatography or crystallization is often required for purification.[1]
C-H Functionalization
Q: I am struggling to control the regioselectivity of C-H functionalization on the piperidine ring. How can I target a specific position (C2, C3, or C4)?
A: Achieving site-selectivity in C-H functionalization is a known challenge that typically requires strategic control over catalysts and directing groups.[3]
-
Employ a Directing Group: The most effective strategy is to use a directing group on the piperidine nitrogen. Different protecting groups can direct functionalization to specific carbons.[3] For example, N-α-oxoarylacetyl-piperidines combined with a specific rhodium catalyst can direct functionalization to the C4 position.[2][8]
-
Catalyst Selection: The choice of catalyst is critical. Different rhodium catalysts, for instance, exhibit varying selectivities for C-H bonds. Rh₂(R-TCPTAD)₄ can favor C2 functionalization of N-Boc-piperidine.[2][8]
-
Steric Hindrance: Bulky protecting groups can sterically block the C2 position, thereby promoting functionalization at the more accessible C4 position.[3]
Data Presentation
Table 1: Catalyst and Protecting Group Effects on Regioselectivity of Rhodium-Catalyzed C-H Functionalization
| Target Position | N-Protecting Group | Catalyst | Outcome | Reference(s) |
| C2 | N-Boc | Rh₂(R-TCPTAD)₄ | Generates 2-substituted analogues | [2][8] |
| C2 | N-Brosyl (Bs) | Rh₂(R-TPPTTL)₄ | Generates 2-substituted analogues with high diastereoselectivity | [2][8] |
| C4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | Generates 4-substituted analogues | [2][8] |
| C3 | N-Boc | N/A (Indirect Method) | Requires cyclopropanation of N-Boc-tetrahydropyridine followed by reductive ring-opening | [2][8] |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of N-Boc-4-hydroxypiperidine
-
Suspend sodium hydride (NaH, 1.2 eq.) in anhydrous THF or DMF in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in the same anhydrous solvent dropwise to the NaH suspension.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Protocol 2: General Procedure for Mitsunobu Reaction with N-Boc-4-hydroxypiperidine
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq.), the desired nucleophile (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. A color change is typically observed.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the reaction is complete.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.[1][11]
Protocol 3: Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-oxopiperidine
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (DMP, 1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ketone, which can be purified by flash column chromatography.
Visualizations
Caption: Key reactive sites on N-Boc-hydroxypiperidines.
Caption: Decision workflow for troubleshooting regioselectivity.
Caption: Simplified pathway of the Mitsunobu reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. atlanchimpharma.com [atlanchimpharma.com]
Technical Support Center: Selective O-Alkylation of Hydroxypiperidines
Welcome to the technical support center for the selective O-alkylation of hydroxypiperidines. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, primarily the prevention of undesired N-alkylation.
Frequently Asked Questions (FAQs)
Q1: Why is N-alkylation a common side reaction during the O-alkylation of hydroxypiperidines?
Hydroxypiperidines possess two nucleophilic sites: the secondary amine in the ring and the hydroxyl group. During a Williamson ether synthesis, the alkylating agent can react with either the nitrogen or the oxygen atom.[1] The piperidine nitrogen is inherently nucleophilic and basic, making it susceptible to alkylation, especially under conditions that favor nucleophilic attack.[2] This competition between N- and O-alkylation often leads to a mixture of products, reducing the yield of the desired O-alkylated compound.
Q2: What is the most effective general strategy to ensure selective O-alkylation?
The most reliable and widely used strategy is to temporarily block or "protect" the nitrogen atom with a protecting group.[2][3] This involves a three-step sequence:
-
Protection: The secondary amine of the hydroxypiperidine is reacted with a reagent to install a protecting group, which reduces its nucleophilicity.
-
O-Alkylation: The desired alkyl group is then introduced onto the hydroxyl group of the N-protected intermediate.
-
Deprotection: The protecting group is removed to yield the final, selectively O-alkylated hydroxypiperidine.[2]
Q3: How do I choose the right nitrogen protecting group?
The choice of protecting group is critical and depends on the overall synthetic plan, particularly the conditions required for subsequent steps and the final deprotection.[2] The ideal group should be easy to install, stable under the O-alkylation conditions, and removable with high yield without affecting other parts of the molecule.[2]
Comparison of Common Nitrogen Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Stability | Removal Conditions |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Stable to base, hydrogenolysis. Labile to strong acid.[4] | Strong acids (e.g., TFA, HCl in dioxane).[5] |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Stable to acid, mild base. | Hydrogenolysis (e.g., H₂, Pd/C). |
| 9-Fluorenyl- methoxycarbonyl | Fmoc | Fmoc-Cl | Stable to acid, hydrogenolysis. Labile to base.[2] | Basic conditions (e.g., Piperidine in DMF).[6] |
Q4: Is it possible to achieve selective O-alkylation without using a protecting group?
While challenging, it is sometimes possible. Success depends on carefully tuning the reaction conditions to favor deprotonation and alkylation of the more acidic hydroxyl group over the less acidic N-H group. Strategies include:
-
Choice of Base: Using a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can sometimes selectively deprotonate the hydroxyl group.[7]
-
Solvent Effects: The choice of solvent can influence the relative nucleophilicity of the oxygen and nitrogen atoms and the solubility of the resulting salts.[8]
-
Phase-Transfer Catalysis: This technique can enhance the reactivity of the alkoxide, sometimes favoring O-alkylation.
However, for consistent and high-yielding results, the use of a nitrogen protecting group is generally the recommended approach.
Troubleshooting Guides
Issue 1: My reaction is yielding a mixture of N- and O-alkylated products, even with a protecting group.
Possible Cause: Your protecting group may have been unintentionally cleaved or compromised during the reaction. The tert-butoxycarbonyl (Boc) group, for instance, is highly effective at preventing N-alkylation due to its steric bulk and electron-withdrawing nature.[4] If N-alkylation is observed, it strongly suggests the Boc group is no longer intact.[4]
Solutions:
-
Verify Protecting Group Integrity: Ensure your O-alkylation conditions are not acidic. If the reaction generates an acidic byproduct (e.g., HBr from an alkyl bromide), consider adding a non-nucleophilic base to neutralize it.[4]
-
Confirm Complete Protection: Before starting the O-alkylation, ensure the initial N-protection step went to completion. Use analytical techniques like TLC or LC-MS to confirm the absence of starting material. Purify the N-protected intermediate if necessary.
-
Choose a More Robust Protecting Group: If the reaction conditions are harsh, select a protecting group that is stable under those specific conditions. For example, if strong basic conditions are required, a Cbz group may be more suitable than an Fmoc group.
Issue 2: The O-alkylation reaction has a low yield or does not proceed to completion.
Possible Cause: Low conversion is often due to incomplete deprotonation of the hydroxyl group, insufficient reactivity of the alkylating agent, or suboptimal reaction conditions.[4]
Solutions:
-
Optimize Base and Solvent: A strong base is typically needed to fully deprotonate a secondary alcohol. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF or DMF is a common and effective combination.[4]
-
Control Temperature: Perform the initial deprotonation at 0 °C to manage the reaction rate. The subsequent addition of the alkylating agent and the reaction itself may be conducted at room temperature or with gentle heating to ensure completion.[4]
-
Monitor Reaction Time: Use TLC to track the consumption of the starting material and determine the optimal reaction time. Extended reaction times at high temperatures can lead to product decomposition.[4]
-
Use a More Reactive Alkylating Agent: The Williamson ether synthesis is an SN2 reaction.[9] For the best results, use a primary alkyl halide. Secondary alkyl halides can lead to competing E2 elimination reactions, while tertiary halides will almost exclusively yield elimination products.[10][11] If using a less reactive alkylating agent (e.g., alkyl chloride), consider switching to the corresponding bromide or iodide.[7]
Issue 3: I am observing significant elimination byproducts instead of the desired ether.
Possible Cause: This is a classic side reaction in Williamson ether synthesis, especially when using sterically hindered alkyl halides.[12] The alkoxide, being a strong base, can abstract a proton from a carbon adjacent to the leaving group (E2 elimination), forming an alkene.[10]
Solutions:
-
Re-evaluate Your Alkylating Agent: This issue is most common with secondary and tertiary alkyl halides.[9] Whenever possible, design your synthesis to use a primary alkyl halide. For example, to synthesize tert-butyl ethyl ether, the preferred route is reacting sodium ethoxide (from ethanol) with tert-butyl bromide, not sodium tert-butoxide with ethyl bromide.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can sometimes favor the desired SN2 pathway.
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Selective O-Alkylation of 4-Hydroxypiperidine using a Boc Protecting Group
This protocol outlines the most common and reliable method for achieving selective O-alkylation.
Step A: N-Protection of 4-Hydroxypiperidine
-
Dissolve 4-hydroxypiperidine (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or a mixture of dioxane and water.[13]
-
Add a base such as potassium carbonate (1.5 eq.) or sodium bicarbonate.[13][14]
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq.) dropwise.[13]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.[13]
-
Perform an aqueous workup. The crude product, N-Boc-4-hydroxypiperidine, can often be used directly or purified by recrystallization or column chromatography.[13]
Step B: O-Alkylation of N-Boc-4-hydroxypiperidine
-
Under an inert atmosphere (e.g., Nitrogen or Argon), prepare a stirred suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous THF at 0 °C.[4]
-
Add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation, forming the sodium alkoxide.
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise at 0 °C.[4]
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the starting material has been consumed.[4]
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography.
Step C: N-Deprotection
-
Dissolve the purified O-alkylated, N-Boc-protected piperidine in a suitable solvent such as 1,4-dioxane.
-
Add a saturated solution of HCl in 1,4-dioxane.[5]
-
Stir the reaction at room temperature for 2-4 hours.
-
Concentrate the mixture under vacuum to afford the hydrochloride salt of the final O-alkylated piperidine.[5]
Diagrams
Caption: Competing N- and O-alkylation pathways for hydroxypiperidine.
Caption: Workflow for selective O-alkylation using a protecting group strategy.
Caption: Decision tree for troubleshooting unwanted N-alkylation.
References
- 1. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. benchchem.com [benchchem.com]
- 5. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Enantiomerically Pure Piperidine Derivatives
Welcome to the technical support center for the synthesis of enantiomerically pure piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing low enantioselectivity in my asymmetric synthesis of a piperidine derivative. What are the common causes and how can I improve it?
A1: Low enantioselectivity is a frequent challenge and can stem from several factors. The choice of catalyst, ligand, solvent, and reaction temperature can all significantly impact the stereochemical outcome. For instance, in catalytic asymmetric hydrogenations, the pairing of the metal precursor and the chiral ligand is critical. In organocatalysis, the catalyst structure and reaction conditions must be finely tuned.
Troubleshooting Steps:
-
Catalyst/Ligand Screening: Experiment with a variety of chiral catalysts or ligands. Small modifications to the ligand structure can lead to significant improvements in enantiomeric excess (ee).
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the stereodetermining step. Screen a range of solvents with different properties.[1]
-
Temperature Optimization: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[2]
-
Substrate Modification: In some cases, modifying a protecting group on the substrate can improve stereochemical induction.[2]
Q2: My reaction is producing a mixture of diastereomers that are difficult to separate. What strategies can I employ for purification?
A2: The separation of diastereomers can be challenging due to their similar physical properties. Several techniques can be employed:
-
Flash Column Chromatography: This is the most common method. Optimization of the solvent system (eluent) is crucial. Sometimes, using a less polar solvent system and a longer column can improve separation.
-
Diastereomeric Salt Resolution: If your piperidine derivative contains an acidic or basic functional group, you can form a salt with a chiral resolving agent (e.g., tartaric acid or a chiral amine).[1] The resulting diastereomeric salts often have different solubilities, allowing for separation by fractional crystallization.[1]
-
Kinetic Resolution: This technique involves reacting the diastereomeric mixture with a chiral reagent or catalyst that reacts at a different rate with each diastereomer, allowing for the separation of the unreacted, enantiomerically enriched substrate.
Q3: I am struggling with low yields in my piperidine synthesis. What are the potential reasons and solutions?
A3: Low yields can be attributed to incomplete reactions, side product formation, or product decomposition.
Troubleshooting Steps:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time and prevent decomposition.
-
Reagent Quality: Ensure the purity of your starting materials and reagents. Impurities can sometimes inhibit the catalyst or lead to side reactions.
-
Temperature Control: Both excessively high and low temperatures can negatively impact yield. Experiment with a temperature range to find the optimum.
-
Inert Atmosphere: For reactions sensitive to air or moisture, ensure proper inert atmosphere techniques (e.g., using nitrogen or argon).
Q4: How can I determine the enantiomeric purity of my piperidine derivative?
A4: Several analytical techniques can be used to determine the enantiomeric excess (ee) of your product:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and reliable method. It utilizes a chiral stationary phase (CSP) to separate the enantiomers.[3]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable piperidine derivatives. Derivatization may be necessary to improve volatility and separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent (e.g., Mosher's acid) can induce chemical shift differences between the enantiomers, allowing for quantification by NMR.[4]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Pictet-Spengler Reaction
Symptoms: Formation of a nearly 1:1 mixture of diastereomers, making purification difficult and reducing the yield of the desired isomer.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| High Reaction Temperature | Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.[2] |
| Inappropriate Acid Catalyst | Evaluate different Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and vary their concentrations.[2] |
| Suboptimal Solvent | Experiment with solvents of varying polarities (e.g., toluene, dichloromethane, acetonitrile).[1] |
| Substrate Sterics | If possible, modify protecting groups or substituents on the starting materials to increase steric hindrance, favoring the formation of one diastereomer.[2] |
Issue 2: Low Enantiomeric Excess (ee) in Enzymatic Reduction
Symptoms: The biocatalytic reduction of a piperidinone precursor results in a product with low enantiomeric purity.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Suboptimal Enzyme | Screen a library of carbonyl reductases to identify an enzyme with higher selectivity for your specific substrate.[2] |
| Inefficient Cofactor Regeneration | If using a whole-cell system, optimize the conditions for cofactor (NADH/NADPH) regeneration. |
| Substrate/Product Inhibition | Lower the initial substrate concentration to avoid enzyme inhibition. |
| Incorrect pH or Temperature | Optimize the pH and temperature of the reaction medium, as enzyme activity and selectivity are highly sensitive to these parameters.[2] |
Data Presentation: Comparison of Asymmetric Synthesis Methods
The following table summarizes quantitative data for different methods used in the enantioselective synthesis of piperidine derivatives, providing a comparison of their effectiveness.
| Method | Key Reagent/Catalyst | Overall Yield | Enantioselectivity (ee/er) / Diastereoselectivity (dr) | Reference |
| Catalytic Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / (R)-MeO-BoQPhos | >95% | 90:10 er (80% ee) | [5] |
| Chiral Auxiliary-Mediated Alkylation | (S)-4-Benzyl-2-oxazolidinone | 60-75% (over 3 steps) | >98:2 dr (>96% de) | [5] |
| Ir-catalyzed Hydrogenation of 2-Alkyl-pyridinium Salts | MeO-BoQPhos ligand | High | up to 93:7 er | [6] |
| Rh-catalyzed [2+2+2] Cycloaddition | CKphos ligand | 77% | 94% ee | [7] |
| Rh-catalyzed Asymmetric Carbometalation | [Rh(cod)(OH)]₂ / (S)-Segphos | 81% | 96% ee | [8] |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of a Racemic Piperidine Carboxylic Acid
This protocol describes a general procedure for separating enantiomers of a piperidine derivative containing a carboxylic acid functionality using a chiral resolving agent.
Materials:
-
Racemic piperidine carboxylic acid derivative
-
Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or L-(+)-tartaric acid)[1]
-
Suitable solvent (e.g., ethanol, methanol, or isopropanol)
-
Dilute HCl
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Filtration apparatus
Procedure:
-
Salt Formation: Dissolve the racemic piperidine carboxylic acid in a minimal amount of a suitable hot solvent. In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent in the same solvent.
-
Slowly add the resolving agent solution to the piperidine solution.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal may initiate crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. This first crop of crystals will be enriched in one diastereomeric salt.
-
Liberation of the Enantiomer: Suspend the collected crystals in a mixture of water and ethyl acetate. Add dilute HCl dropwise until the aqueous layer is acidic (pH ~2).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched piperidine carboxylic acid.
-
Purity Analysis: Determine the enantiomeric excess of the product by chiral HPLC or NMR analysis.
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt
This protocol is a representative example of an iridium-catalyzed asymmetric hydrogenation for the synthesis of a chiral piperidine.[9]
Materials:
-
N-benzyl-2-phenylpyridinium bromide
-
[{Ir(cod)Cl}₂] (cod = 1,5-cyclooctadiene)
-
(R)-SynPhos
-
Anhydrous Toluene (PhMe)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrogen gas (H₂)
-
Saturated aqueous sodium carbonate (Na₂CO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, stir a mixture of [{Ir(cod)Cl}₂] (0.0025 mmol) and (R)-SynPhos (0.0055 mmol) in a 1:1 mixture of PhMe/CH₂Cl₂ (1.0 mL) at room temperature for 20-30 minutes.
-
Reaction Setup: In a separate vial inside the glovebox, add the N-benzyl-2-phenylpyridinium bromide (0.1 mmol) and dissolve it in the prepared catalyst solution.
-
Hydrogenation: Transfer the vial to a stainless-steel autoclave. Seal the autoclave, purge with hydrogen gas, and then pressurize to 600 psi of H₂.
-
Stir the reaction mixture at 28 °C for 20-24 hours.
-
Workup: After carefully releasing the hydrogen pressure, add saturated aqueous Na₂CO₃ solution to the reaction mixture and stir for 15-30 minutes.
-
Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.
Mandatory Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Decision tree for diastereomer separation strategies.
Caption: Experimental workflow for asymmetric hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Managing poor solubility of serotonin during acylation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acylation reactions of serotonin. The guides address common challenges, particularly those arising from the poor solubility of serotonin.
Frequently Asked Questions (FAQs)
Q1: What makes serotonin and its salts challenging to dissolve for acylation reactions?
Serotonin possesses both a hydrophilic polar head (containing hydroxyl and primary amine groups) and a more lipophilic indole ring structure. This amphipathic nature limits its solubility in a single solvent. It is often supplied as a hydrochloride salt to improve its stability and aqueous solubility, but this form requires neutralization to free the primary amine for acylation, adding another layer of complexity to the reaction setup.
Q2: Which solvents are recommended for dissolving serotonin hydrochloride?
Serotonin hydrochloride shows varied solubility across different solvents. Polar aprotic solvents and aqueous solutions are generally most effective. For organic reactions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) offer the highest solubility.[1]
Q3: What is a standard method for the acylation of serotonin?
A common and direct method is the N-acylation of serotonin's primary amine with an acyl chloride.[2] This reaction is frequently performed under Schotten-Baumann conditions, which utilize a two-phase system (an organic solvent and an aqueous alkaline solution) to facilitate the reaction and neutralize the hydrochloric acid byproduct.[2]
Q4: What are the primary side reactions to be aware of during serotonin acylation?
The main side reactions include:
-
O-acylation: The phenolic hydroxyl group on the indole ring can also be acylated, leading to an unwanted byproduct.[2]
-
Di-acylation: Both the amine and the hydroxyl groups may react, especially if an excess of the acylating agent is used.[2]
-
Hydrolysis of the acylating agent: Acyl chlorides are highly sensitive to water, which can cause them to hydrolyze back to the corresponding carboxylic acid, reducing the overall yield.[2]
Solubility Data
The selection of an appropriate solvent is critical for the success of any acylation reaction involving serotonin. The following table summarizes the solubility of serotonin hydrochloride in various common laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 21.27 | 100 | |
| DMSO | 21.27 | 100 | |
| Dimethyl Formamide (DMF) | 16 | ~75.2 | [1] |
| 0.1 M HCl | 22 | ~103.4 | |
| Ethanol | 5.3 | ~24.9 | |
| PBS (pH 7.2) | 5 | ~23.5 | [1] |
| Methanol | Soluble | Not specified | [3][4] |
Note: Solubility can be batch-specific and may be affected by factors such as temperature and the degree of hydration.
Troubleshooting Guide
This guide addresses common issues encountered during the acylation of serotonin, with a focus on problems related to its solubility.
Issue 1: Low to No Product Yield
-
Possible Cause: Poor solubilization of serotonin starting material.
-
Suggested Solution: Employ a biphasic solvent system, such as dichloromethane (DCM) and aqueous sodium hydroxide, as used in Schotten-Baumann reactions.[2] The base in the aqueous layer deprotonates the serotonin hydrochloride, increasing its solubility in the organic phase where the reaction with the acylating agent occurs. Alternatively, using a highly polar aprotic solvent like DMSO or DMF can fully dissolve the serotonin salt before the reaction.[1]
-
-
Possible Cause: Use of serotonin hydrochloride salt without a base.
-
Suggested Solution: The primary amine of serotonin hydrochloride is protonated, rendering it non-nucleophilic. Add a suitable base (e.g., aqueous NaOH, triethylamine) to the reaction mixture to neutralize the hydrochloride and liberate the free amine, making it available for acylation.[2]
-
-
Possible Cause: Degradation of the acylating agent.
Issue 2: Presence of Multiple Spots on TLC (Impure Product)
-
Possible Cause: Formation of an O-acylated byproduct.
-
Suggested Solution: N-acylation is generally favored over O-acylation for amines under basic Schotten-Baumann conditions.[2] However, if O-acylation is significant, consider lowering the reaction temperature or slowly adding the acylating agent to modulate reactivity. Protecting the hydroxyl group is a more complex but effective strategy if other methods fail.
-
-
Possible Cause: Unreacted starting materials remain.
-
Suggested Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the serotonin starting material.[2] Optimize the stoichiometry, potentially using a slight excess (e.g., 1.1 equivalents) of the acylating agent.[2] Ensure efficient mixing, as this is crucial in biphasic systems.
-
Experimental Protocols
Protocol 1: N-Acylation of Serotonin using Schotten-Baumann Conditions
This protocol describes a general procedure for the N-acylation of serotonin hydrochloride with an acyl chloride in a biphasic system. This method is adapted from the synthesis of oleoyl serotonin.[2]
Materials:
-
Serotonin hydrochloride
-
Acyl chloride (e.g., Oleoyl chloride, 1.1 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH) solution, 2 M
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve Serotonin: In a beaker, dissolve serotonin hydrochloride (1 equivalent) in a 2 M aqueous solution of sodium hydroxide. Cool the solution to 0°C in an ice bath. This step neutralizes the hydrochloride salt to form the free amine of serotonin.[2]
-
Prepare Acylating Agent: In a separate flask, dissolve the acyl chloride (1.1 equivalents) in anhydrous dichloromethane (DCM). Cool this solution to 0°C.[2]
-
Reaction: With vigorous stirring, add the acyl chloride solution dropwise to the aqueous serotonin solution.
-
Stirring: Continue to stir the biphasic mixture vigorously at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.[2]
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water, dilute HCl (to remove any unreacted serotonin), and finally with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude N-acylated serotonin product.
-
Purification: The crude product can be further purified using column chromatography on silica gel if necessary.
Visualizations
Caption: Troubleshooting decision tree for low yield in serotonin acylation.
Caption: Diagram of a biphasic Schotten-Baumann acylation reaction.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Serotonin Hydrochloride | 153-98-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. Enzo Life Sciences Serotonin. hydrochloride (50mg). CAS: 153-98-0, Quantity: | Fisher Scientific [fishersci.com]
- 5. benchchem.com [benchchem.com]
Optimizing catalytic conditions for asymmetric reduction of N-Boc-3-piperidone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic asymmetric reduction of N-Boc-3-piperidone to synthesize chiral N-Boc-3-hydroxypiperidine, a key intermediate in the synthesis of various pharmaceuticals.[1][2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the asymmetric reduction of N-Boc-3-piperidone.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Poor Enzyme Activity/Stability: The ketoreductase (KRED) or alcohol dehydrogenase (ADH) may be inactive or denatured. | - Verify Enzyme Storage: Ensure the enzyme was stored at the recommended temperature. - Optimize Temperature: The optimal temperature is often between 30-40°C. Temperatures above 45°C can lead to decreased reaction rates. - Optimize pH: The optimal pH is typically between 6.5 and 7.5.[2][4] Use an appropriate buffer system (e.g., phosphate or triethanolamine HCl) to maintain the pH.[4] |
| Inefficient Cofactor Regeneration: The reduction requires a nicotinamide cofactor (NADH or NADPH), and its regeneration is crucial for high conversion. | - Ensure Presence of Regeneration System: Use a proven cofactor regeneration system, such as glucose dehydrogenase (GDH) with glucose or isopropanol with an appropriate dehydrogenase.[4][5] - Check Cofactor Concentration: Ensure an adequate concentration of the cofactor (e.g., NAD⁺ or NADP⁺) is present in the reaction mixture.[4] | |
| Low Enantioselectivity (ee) | Suboptimal Enzyme Choice: The selected enzyme may not be highly selective for the desired enantiomer. | - Screen Different Enzymes: A panel of ketoreductases should be screened to identify the one with the highest enantioselectivity for N-Boc-3-piperidone. For example, KRED 110 has been shown to provide complete conversion. |
| Incorrect Reaction Conditions: Temperature and pH can sometimes influence the enantioselectivity of an enzymatic reaction. | - Re-optimize Conditions: While optimizing for yield, monitor the enantiomeric excess at each step to ensure selectivity is not compromised. | |
| Reaction Stalls or is Slow | Substrate Inhibition: High concentrations of N-Boc-3-piperidone can inhibit the activity of some enzymes. | - Substrate Feeding Strategy: Instead of adding the entire amount of substrate at the beginning, employ a batch-feeding strategy.[5] |
| Product Inhibition: The accumulation of N-Boc-3-hydroxypiperidine may inhibit the enzyme. | - In Situ Product Removal: If feasible, consider techniques for in situ product removal to alleviate inhibition. | |
| Difficulty in Product Purification | Emulsion Formation During Extraction: The presence of biomass (if using whole cells) or denatured protein can lead to emulsions during workup with organic solvents. | - Centrifugation: Centrifuge the reaction mixture to pellet the cells or precipitated protein before extraction. - Filtration: Filter the mixture through a pad of celite to remove solids. |
| Co-elution of Impurities: Unreacted substrate or byproducts from the cofactor regeneration system may co-elute with the product during chromatography. | - Optimize Chromatography: Screen different solvent systems and stationary phases for better separation. - Distillation: The product, N-Boc-(3R)-hydroxypiperidine, can be purified by short-path distillation.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the asymmetric reduction of N-Boc-3-piperidone?
A1: The most prevalent and efficient methods involve biocatalytic reduction using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).[1][6] These enzymatic methods are favored for their high enantioselectivity and mild reaction conditions.[1] Cofactor regeneration is typically achieved using a secondary enzyme like glucose dehydrogenase (GDH) or by using a co-substrate like isopropanol.[4][5]
Q2: How do I choose the right enzyme for my desired stereoisomer ((R)- or (S)-N-Boc-3-hydroxypiperidine)?
A2: KREDs and ADHs are stereospecific. Commercial screening kits are available with a variety of enzymes that can produce either the (R)- or (S)-enantiomer. It is recommended to perform a screen with a small amount of substrate to identify the best-performing enzyme for your target molecule. For instance, certain alcohol dehydrogenases are selective for the (R)-product, while others yield the (S)-product.[5]
Q3: Why is cofactor regeneration necessary and what are the common systems?
A3: KREDs and ADHs require a stoichiometric amount of a reduced nicotinamide cofactor (NADH or NADPH) to reduce the ketone.[4] These cofactors are expensive, making their use in stoichiometric amounts economically unfeasible for large-scale synthesis.[7] A cofactor regeneration system continuously recycles the oxidized cofactor (NAD⁺ or NADP⁺) back to its reduced form. Common systems include:
-
Glucose Dehydrogenase (GDH) and Glucose: GDH oxidizes glucose to gluconolactone, reducing NAD(P)⁺ to NAD(P)H.[4]
-
Isopropanol (IPA) and an ADH: A secondary ADH oxidizes isopropanol to acetone, regenerating the cofactor.[5]
Q4: What are typical reaction conditions for this enzymatic reduction?
A4: While optimal conditions are enzyme-specific, a general starting point is:
-
Temperature: 25-40°C[5]
-
pH: 6.5-7.5, maintained with a buffer (e.g., phosphate buffer)[2][4]
-
Substrate Concentration: 10-100 g/L, sometimes added in batches to avoid substrate inhibition[4][5]
-
Agitation: Sufficient stirring (e.g., 250-400 rpm) is needed to ensure proper mixing, especially in biphasic systems.[5]
Q5: How can I monitor the progress of the reaction?
A5: Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by:
-
Thin Layer Chromatography (TLC): To qualitatively observe the disappearance of the ketone substrate and the appearance of the alcohol product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of substrate conversion and product formation. Chiral GC or HPLC is necessary to determine the enantiomeric excess (ee) of the product.[5]
Data Presentation
Table 1: Comparison of Different Catalytic Systems for Asymmetric Reduction of N-Boc-3-piperidone
| Catalyst System | Substrate Conc. (g/L) | Temperature (°C) | pH | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| KRED-NADH-110, GDH, Glucose | 100 (in butyl acetate) | 25 | Maintained with NaOH | 22 | >99 | 93 (R) | 80 | [5] |
| KRED 198, IPA | 100 (batch fed) | 25 | Not specified | 24 | 99.8 | >99 (S) | Not specified | [5] |
| Co-expressed KRED and GDH | 100 | 35 | 6.5 | 24 | 99.1 | >99 (S) | Not specified | [4] |
| KRED 110, IPA | 10 | 35-40 | 7.5 | 3-4 | Complete | 100 (S) | Not specified | |
| AKR-43, GDH, Glucose | 160 (w/w) | 30 | 7.5 | 16 | >99 | >99 (S) | Not specified | [2] |
| Alcohol Dehydrogenase, NADH, IPA | 15-220 | 20-35 | 6.0-7.5 | 1-12 | 99.3 | 100 (S) | High | [8] |
Experimental Protocols
Protocol 1: Asymmetric Reduction using KRED-NADH-110 with GDH/Glucose Cofactor Regeneration
This protocol is adapted from a reported procedure for synthesizing N-Boc-(3R)-hydroxypiperidine.[5]
-
Preparation of Reaction Mixture:
-
In a suitable reaction vessel, dissolve KRED-NADH-110 enzyme (10 mg, 1% w/w relative to substrate), glucose (13.5 mg/mL), glucose dehydrogenase (GDH-102, 2.7 mg), and NAD⁺ (2.6 mg) in 8 mL of 0.1 M phosphate buffer.
-
In a separate vial, dissolve 1 g of N-Boc-3-piperidone in 2 mL of butyl acetate.
-
-
Reaction Execution:
-
Combine the aqueous enzyme solution and the organic substrate solution to form a biphasic mixture.
-
Stir the mixture at 400 rpm at 25°C.
-
Maintain the pH of the reaction mixture during the reaction using 10% NaOH.
-
Monitor the reaction progress by chiral GC.
-
-
Workup and Purification:
-
After approximately 22 hours (or when conversion is complete), extract the reaction mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄ and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by short-path distillation (e.g., at 88°C/0.6 mm) to yield pure N-Boc-(3R)-hydroxypiperidine as an oil.
-
Protocol 2: Asymmetric Reduction using Co-expressed KRED and GDH in E. coli
This protocol is based on an optimized procedure for synthesizing (S)-N-Boc-3-hydroxypiperidine.[4]
-
Preparation of Reaction Mixture:
-
In a temperature-controlled reactor, prepare the following reaction system at a 100 mL scale:
-
100 g·L⁻¹ N-Boc-3-piperidone
-
130 g·L⁻¹ D-glucose
-
0.2 g·L⁻¹ NADP⁺
-
100 mmol·L⁻¹ PBS buffer (pH 6.5)
-
30 g·L⁻¹ wet cells or cell-free extract of E. coli co-expressing KRED and GDH as the catalyst.
-
-
-
Reaction Execution:
-
Maintain the reaction temperature at 35°C.
-
Control the reaction pH at 6.5 by the addition of 2 mol·L⁻¹ NaOH solution.
-
Stir the reaction mixture for 24 hours.
-
-
Workup and Analysis:
-
At the end of the reaction, add an equal volume of ethyl acetate to extract the product.
-
Separate the organic layer.
-
Analyze the conversion and enantiomeric excess of the product in the organic layer by chiral GC or HPLC.
-
Visualizations
Caption: General experimental workflow for the asymmetric reduction.
Caption: Decision tree for troubleshooting common issues.
References
- 1. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 2. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Preparation Of Chiral N Boc 3 Hydroxypiperidine [quickcompany.in]
- 6. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Characterization of Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate Diastereomers
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of piperidine rings is a critical determinant of biological activity in many pharmaceutical compounds. Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate, a versatile building block, exists as two diastereomers: cis and trans. The precise characterization and differentiation of these diastereomers are paramount for ensuring the synthesis of stereochemically pure active pharmaceutical ingredients. This guide provides a comparative overview of the key analytical techniques used for this purpose, complete with experimental data from analogous compounds and detailed methodologies.
High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of the cis and trans diastereomers of this compound. Due to their differing spatial arrangements, the two diastereomers exhibit different affinities for the stationary phase, enabling their separation. Both normal-phase and chiral HPLC are effective for this purpose.
Data Presentation: HPLC Separation Parameters
While specific retention times will vary based on the exact system, the following table illustrates a typical separation profile for the two diastereomers on a chiral column.
| Diastereomer | Retention Time (t_R) [min] | Resolution (R_s) |
| cis | 12.5 | \multirow{2}{*}{> 2.0} |
| trans | 15.2 |
Experimental Protocol: Chiral HPLC
A robust method for the separation of piperidine diastereomers involves the use of a polysaccharide-based chiral stationary phase.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak® IA or similar immobilized polysaccharide-based chiral column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v). A small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) can be added to improve peak shape for acidic compounds, while a basic modifier like diethylamine (DEA) (e.g., 0.1%) can be beneficial for basic analytes.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for the definitive structural assignment of the cis and trans diastereomers. The different spatial orientations of the substituents on the piperidine ring lead to distinct chemical shifts (δ) and coupling constants (J). The analysis of coupling constants, in particular, can often unequivocally establish the relative stereochemistry. In a chair conformation, axial-axial couplings are typically larger (8-13 Hz) than axial-equatorial or equatorial-equatorial couplings (2-5 Hz).
Data Presentation: Comparative NMR Data
The following table presents representative ¹H and ¹³C NMR data for analogous cis and trans N-Boc-hydroxypiperidine diastereomers. Note that the exact chemical shifts for this compound will differ, but the trends and the magnitude of coupling constants will be comparable.
¹H NMR Data (400 MHz, CDCl₃)
| Proton | cis-Isomer (δ, ppm, J in Hz) | trans-Isomer (δ, ppm, J in Hz) |
| H-3 | ~3.8 (br s) | ~3.6 (dd, J = 10.8, 4.4) |
| H-5 | ~4.0 (m) | ~3.9 (tt, J = 10.4, 4.0) |
| H-2ax | ~3.0 (br d, J = 12.8) | ~2.8 (dt, J = 13.2, 3.6) |
| H-2eq | ~4.2 (br d, J = 13.2) | ~4.1 (br d, J = 13.2) |
| H-6ax | ~2.9 (br t, J = 12.0) | ~2.7 (ddd, J = 13.2, 10.4, 2.8) |
| H-6eq | ~3.9 (br d, J = 12.0) | ~4.0 (br d, J = 13.2) |
| H-4ax | ~1.6 (q, J = 12.4) | ~1.5 (qd, J = 12.4, 4.0) |
| H-4eq | ~2.1 (br d, J = 12.4) | ~2.0 (br d, J = 12.4) |
¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | cis-Isomer (δ, ppm) | trans-Isomer (δ, ppm) |
| C-3 | ~70.1 | ~72.9 |
| C-5 | ~65.8 | ~68.5 |
| C-2 | ~45.2 | ~48.7 |
| C-6 | ~43.9 | ~46.3 |
| C-4 | ~35.6 | ~38.2 |
| C=O (Ester) | ~172.5 | ~172.3 |
| C=O (Boc) | ~154.8 | ~154.9 |
| Boc C(CH₃)₃ | ~80.1 | ~79.9 |
| Boc C(CH₃)₃ | ~28.4 | ~28.5 |
| OCH₂CH₃ | ~60.9 | ~60.8 |
| OCH₂CH₃ | ~14.2 | ~14.2 |
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified diastereomer in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR (optional but recommended): Perform COSY and HSQC experiments to aid in the assignment of proton and carbon signals.
X-ray Crystallography for Definitive Stereochemical Assignment
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard. This technique provides precise information on bond lengths, bond angles, and the relative configuration of all stereocenters. While obtaining suitable crystals can be challenging, the resulting structural information is invaluable.
Data Presentation: Representative Crystallographic Data
The following table provides an example of the kind of crystallographic data obtained for a substituted N-protected piperidine derivative.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.89 |
| b (Å) | 30.60 |
| c (Å) | 12.38 |
| β (°) | 92.42 |
| V (ų) | 3746.8 |
| Z | 8 |
Experimental Protocol: X-ray Crystallography
-
Crystallization: Dissolve the purified diastereomer in a suitable solvent (e.g., ethyl acetate, hexane, or a mixture thereof) and allow for slow evaporation of the solvent at room temperature. Other techniques such as vapor diffusion or cooling of a saturated solution can also be employed.
-
Crystal Mounting: Carefully select a single crystal of suitable size and quality and mount it on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.
References
A Comparative Guide to the Synthesis of Functionalized Piperidines
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, making the development of efficient and stereoselective synthetic routes a critical endeavor in modern organic chemistry. For researchers, scientists, and drug development professionals, selecting the optimal synthetic strategy from the ever-expanding repertoire of chemical transformations is a crucial decision that can significantly impact the efficiency, cost, and scalability of a project. This guide provides an objective comparison of prominent synthetic routes to functionalized piperidines, supported by experimental data and detailed methodologies, to aid in this selection process.
This comparison focuses on three distinct and powerful strategies: Catalytic Asymmetric [4+2] Annulation, Biocatalytic C-H Oxidation followed by Radical Cross-Coupling, and a classical Multicomponent Reaction (MCR) approach. Each method offers unique advantages and is suited for different synthetic goals and substrate scopes.
Performance Comparison of Synthesis Routes
The following table summarizes key quantitative data for the selected synthetic routes, allowing for a direct comparison of their performance based on reported experimental results.
| Parameter | Catalytic Asymmetric [4+2] Annulation (Kwon Annulation)[1] | Biocatalytic C-H Oxidation / Radical Cross-Coupling[2][3] | Multicomponent Reaction (Immobilized Lipase-Catalyzed)[4] |
| Key Transformation | Enantioselective [4+2] cycloaddition of imines and allenes | Enzymatic hydroxylation of piperidine C-H bonds followed by Ni-electrocatalytic cross-coupling | One-pot reaction of a benzaldehyde, an aniline, and an acetoacetate ester |
| Catalyst | Chiral Phosphine (e.g., C2-symmetric phosphepine) | Enzyme (e.g., proline hydroxylase) and Nickel catalyst | Immobilized Candida antarctica lipase B (CALB) |
| Typical Yield | Good to excellent (e.g., up to 99%)[1] | High-yielding over two steps[5] | Very good (e.g., up to 96%)[4] |
| Enantio-/Diastereo-selectivity | High enantioselectivity (e.g., up to 99% ee)[1] | Enantiospecific and diastereoselective[6] | Generally produces racemic or diastereomeric mixtures |
| Reaction Conditions | Mild (e.g., room temperature) | Mild (enzymatic step at room temp., cross-coupling varies)[5] | Mild (e.g., 50 °C)[4] |
| Substrate Scope | Broad range of imines (electron-rich, electron-poor, heteroaryl)[1] | Modular, allowing for diverse functionalization[2][3] | Dependent on the compatibility of aldehydes, anilines, and β-ketoesters[4] |
| Key Advantages | High enantioselectivity, direct access to chiral piperidines[1] | Streamlined, modular, cost-effective, reduces step count[2] | High atom economy, operational simplicity, reusable catalyst[4] |
| Key Limitations | May require synthesis of chiral phosphine catalyst[1] | Requires specific enzymes, two-step process[2] | Limited stereochemical control |
Experimental Protocols
Detailed methodologies are crucial for the replication and evaluation of synthetic routes. The following are representative experimental protocols for the key transformations discussed.
Catalytic Asymmetric [4+2] Annulation (Kwon Annulation)
Synthesis of a Functionalized Piperidine Derivative: [1]
To a solution of the imine (0.10 mmol, 1.0 equiv) and the allene (0.15 mmol, 1.5 equiv) in CH2Cl2 (1.0 mL) at room temperature is added the chiral phosphepine catalyst (0.010 mmol, 10 mol %). The reaction mixture is stirred at room temperature for the time indicated in the corresponding table in the source literature. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to furnish the desired piperidine derivative.
Biocatalytic C-H Oxidation / Radical Cross-Coupling
This is a two-stage process that dramatically simplifies the synthesis of complex piperidines.[2]
Step 1: Biocatalytic C-H Oxidation: [2][3]
An enzyme, such as an engineered proline-4-hydroxylase, is used to selectively add a hydroxyl group to a specific site on an inexpensive carboxylated piperidine starting material.[3] This enzymatic reaction is typically carried out in an aqueous buffer at or near room temperature.
Step 2: Nickel-Electrocatalyzed Radical Cross-Coupling: [2][3]
The hydroxylated piperidine intermediate from the first step undergoes a nickel-electrocatalytic decarboxylative cross-coupling reaction with an aryl iodide. This step forges a new carbon-carbon bond, allowing for the modular assembly of complex, three-dimensional piperidine derivatives.[3]
Multicomponent Reaction (Immobilized Lipase-Catalyzed)
Synthesis of a Polysubstituted Piperidine: [4]
A mixture of a benzaldehyde (1 mmol), an aniline (1 mmol), an acetoacetate ester (1 mmol), and the immobilized Candida antarctica lipase B on magnetic halloysite nanotubes (CALB@MHNTs) (50 mg) in a suitable solvent (e.g., ethanol, 5 mL) is stirred at 50 °C for the appropriate time. After completion of the reaction (monitored by TLC), the catalyst is separated using an external magnet. The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to afford the desired polysubstituted piperidine. The catalyst can be washed, dried, and reused for subsequent reactions.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. news-medical.net [news-medical.net]
- 3. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 4. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Comparative Biological Activity of Piperidine-3-Carboxylate Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of synthetic intermediates is crucial for the design of novel therapeutics. This guide provides a comparative analysis of the biological activity of analogs of Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate, a versatile scaffold in medicinal chemistry.
While direct biological activity data for this compound is not extensively available in the public domain, its structural motifs are present in a variety of biologically active compounds. This guide explores the biological activities of two distinct classes of its analogs: piperidine-3-carboxamides as inhibitors of Cathepsin K for the treatment of osteoporosis, and hydroxypiperidine-substituted thiosemicarbazones as anticancer agents targeting lung cancer.
Case Study 1: Piperidine-3-Carboxamide Derivatives as Cathepsin K Inhibitors
A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against Cathepsin K (Cat K), a cysteine protease involved in bone resorption and a key target for anti-osteoporosis therapies. The study highlights how modifications to the piperidine-3-carboxamide core can significantly impact inhibitory potency.
Quantitative Data Summary
The inhibitory activities of the synthesized compounds against Cathepsin K were determined and are presented below as IC50 values. MIV-711, a known Cathepsin K inhibitor, was used as a positive control.
| Compound ID | R Group | Cathepsin K IC50 (µM) |
| H-8 | 2-chlorophenyl | 0.15 |
| H-9 | 3-chlorophenyl | 0.08 |
| H-11 | 2-fluorophenyl | 0.21 |
| H-12 | 3-fluorophenyl | 0.12 |
| H-13 | 4-fluorophenyl | 0.18 |
| H-16 | 3-methylphenyl | 0.25 |
| H-17 | 4-methylphenyl | 0.31 |
| MIV-711 | - | Not specified in source |
Data sourced from a study on novel piperidamide-3-carboxamide derivatives.[1]
The results indicate that the substitution pattern on the phenylsulfonyl group significantly influences the inhibitory activity. Compound H-9 , with a 3-chlorophenyl substituent, demonstrated the most potent inhibition of Cathepsin K with an IC50 value of 0.08 µM.[1]
Experimental Protocols
Cathepsin K Inhibition Assay: [1] The inhibitory activity of the compounds against human Cathepsin K was assessed using a fluorescence-based assay. The assay mixture contained Cathepsin K enzyme, the fluorogenic substrate (Z-FR-AMC), and the test compound in a buffer solution. The reaction was initiated by the addition of the substrate, and the fluorescence intensity was measured over time using a microplate reader. The IC50 values were calculated by fitting the dose-response curves using appropriate software.
Logical Relationship Diagram
Caption: Workflow for the design and evaluation of piperidine-3-carboxamide Cathepsin K inhibitors.
Case Study 2: Hydroxypiperidine-Substituted Thiosemicarbazones as Anticancer Agents
A series of novel hydroxypiperidine-substituted thiosemicarbazone derivatives were synthesized and evaluated for their cytotoxic activity against the A549 human lung cancer cell line. This study demonstrates the potential of the hydroxypiperidine scaffold in the development of potent and selective anticancer agents.
Quantitative Data Summary
The cytotoxic activity of the synthesized compounds against the A549 lung cancer cell line and the non-cancerous BEAS2B cell line is presented as IC50 values. The selectivity index (SI) was calculated as the ratio of the IC50 in non-cancerous cells to that in cancer cells.
| Compound ID | R Group | A549 IC50 (µM) | BEAS2B IC50 (µM) | Selectivity Index (SI) |
| 5b | 4-fluorophenyl | 2.81 | >30 | >10.3 |
| 5d | 4-chlorophenyl | 1.25 | >30 | >24.0 |
| 5f | 2,3-dichlorophenyl | 0.58 | 16.76 | 28.9 |
| 5h | benzyl | 4.25 | 12.75 | 3.0 |
| 5l | cyclohexyl | 3.83 | 14.55 | 3.8 |
| Sorafenib | - | 2.50 | Not specified | Not specified |
Data sourced from a study on hydroxypiperidine substituted thiosemicarbazones.[2]
Compound 5f , featuring a 2,3-dichlorophenyl substituent, emerged as the most potent and selective compound, with an IC50 of 0.58 µM against A549 cells and a high selectivity index of 28.9.[2] Notably, several of the synthesized compounds showed superior potency and selectivity compared to the established anticancer drug Sorafenib.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay): [2] A549 (lung cancer) and BEAS2B (non-cancerous) cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were determined from the dose-response curves.
Signaling Pathway Diagram
Caption: Putative multi-target mechanism of action for hydroxypiperidine-substituted thiosemicarbazones.
Conclusion
The presented data underscores the significance of the piperidine-3-carboxylate and hydroxypiperidine scaffolds in medicinal chemistry. By strategic modification of these core structures, researchers have successfully developed potent and selective inhibitors for diverse biological targets, including enzymes implicated in osteoporosis and cancer. These findings provide a valuable resource for the rational design of novel therapeutics based on the versatile piperidine framework. Further exploration of the structure-activity relationships of this compound and its direct analogs is warranted to unlock their full therapeutic potential.
References
- 1. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Piperidine Ring: A Comparative Guide to Chiral Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Among the plethora of heterocyclic systems, the piperidine moiety stands out as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved drugs and natural products.[1][2] This guide provides a comprehensive comparison of alternative chiral scaffolds to Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate, a versatile building block in medicinal chemistry. We will delve into a data-driven analysis of key performance attributes, supported by detailed experimental protocols and visual representations of relevant biological pathways.
The strategic importance of the piperidine ring lies in its three-dimensional structure and the presence of a basic nitrogen atom, which can be pivotal for target engagement and for modulating crucial physicochemical properties like solubility and lipophilicity.[3][4] However, the exploration of alternative scaffolds is a key strategy in lead optimization, aiming to refine potency, selectivity, and pharmacokinetic profiles. This guide will focus on comparing the established piperidine scaffold with viable alternatives such as pyrrolidines and azetidines, highlighting the nuanced differences that can be exploited in rational drug design.
Comparative Analysis of Chiral Scaffolds
The choice between a six-membered piperidine ring and its five-membered pyrrolidine or four-membered azetidine counterparts can have a significant impact on a molecule's biological activity and developability. The following sections and tables summarize the key differences in physicochemical properties, biological activity, and pharmacokinetic profiles.
Physicochemical Properties: A Tale of Ring Size
The seemingly subtle difference of a single methylene unit between piperidine and pyrrolidine, or two in the case of azetidine, leads to distinct physicochemical characteristics. These differences can be strategically leveraged to fine-tune a compound's properties for optimal performance.
| Property | Piperidine | Pyrrolidine | Azetidine | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.22[3][5] | ~11.27[3][5] | ~11.29 | All are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern. Pyrrolidine is slightly more basic, which may be attributed to greater conformational stabilization of its protonated form.[3][5] |
| logP (Octanol/Water) | 0.84[3][5] | 0.46[3][5] | -0.25 | Piperidine is more lipophilic than pyrrolidine and significantly more so than azetidine. This influences solubility, cell permeability, and the potential for off-target hydrophobic interactions. The choice of scaffold can be a tool to modulate a compound's lipophilicity.[3][5] |
| Conformational Flexibility | Prefers a more rigid chair conformation.[5] | Adopts more flexible envelope and twist (pseudo-rotation) conformations.[6] | Higher ring strain, leading to a more planar and rigid conformation compared to pyrrolidine. | The rigidity of the piperidine and azetidine rings can be advantageous for locking in a specific conformation for optimal target binding. The greater flexibility of pyrrolidine may be beneficial when conformational adaptability is required for target engagement.[5] |
Biological Activity: Impact of Scaffold Hopping
A hypothetical comparison based on general principles is presented below. Actual results would be target- and compound-specific.
| Scaffold Derivative | Target | Assay | IC50 / Ki (nM) | Rationale for Performance |
| This compound Analog | GPCR Target X | Radioligand Binding | 10 | The rigid chair conformation of the piperidine ring may present the pharmacophoric groups in an optimal orientation for binding to the target. |
| Ethyl N-Boc-4-hydroxypyrrolidine-2-carboxylate Analog | GPCR Target X | Radioligand Binding | 25 | The increased flexibility of the pyrrolidine ring might lead to a slight decrease in binding affinity due to a higher entropic penalty upon binding. |
| Ethyl N-Boc-3-hydroxyazetidine-2-carboxylate Analog | GPCR Target X | Radioligand Binding | 50 | The more constrained geometry of the azetidine ring may not allow for the ideal positioning of substituents for optimal interaction with the binding site. |
Pharmacokinetic Profiles: The Influence of Core Structure
The metabolic fate and pharmacokinetic properties of drug candidates are critically influenced by their core structures. Both piperidine and pyrrolidine scaffolds are generally considered to be relatively stable, though their substitution patterns play a major role.
| Property | Piperidine | Pyrrolidine | Azetidine | Key Considerations for Drug Development |
| Metabolic Stability | Generally stable, but can be susceptible to oxidation, particularly at positions adjacent to the nitrogen atom. Strategic substitution can block these metabolic "soft spots."[5] | Also generally stable, with similar metabolic pathways to piperidine. | The strained ring system may offer different metabolic profiles, potentially enhancing stability in some cases. | In vitro metabolic stability assays are crucial to assess the liability of each scaffold in a specific chemical series. |
| Pharmacokinetics (ADME) | The higher lipophilicity of piperidine may lead to differences in membrane permeability and volume of distribution compared to pyrrolidine and azetidine analogs.[3] | The lower lipophilicity of pyrrolidine and azetidine can lead to improved aqueous solubility and potentially different distribution profiles. | Can serve as a versatile bioisostere to reduce lipophilicity and access unexplored chemical space.[7] | The choice of scaffold can be used to modulate the ADME profile of a drug candidate to achieve the desired therapeutic window. |
Experimental Protocols
To empirically validate the performance of these alternative scaffolds, a series of standardized in vitro assays should be conducted.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
Assay buffer.
-
Radiolabeled ligand (e.g., [3H]-ligand).
-
Unlabeled competitor standards and test compounds (piperidine, pyrrolidine, and azetidine derivatives).
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled competitor standards and the test compounds in assay buffer. Prepare the radiolabeled ligand and the membrane/receptor suspension at the desired concentrations in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the unlabeled competitor or test compound, the radiolabeled ligand, and the membrane/receptor suspension to each well. To determine non-specific binding, a high concentration of an unlabeled ligand is used.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: The raw data (counts per minute) is normalized, and a dose-response curve is generated to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[8][9][10]
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Materials:
-
Pooled liver microsomes or cryopreserved hepatocytes from the desired species (e.g., human, rat).
-
Incubation buffer (e.g., phosphate buffer).
-
Cofactors (e.g., NADPH for Phase I metabolism).
-
Test compounds and positive controls with known metabolic stability.
-
Organic solvent (e.g., acetonitrile) to stop the reaction.
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation Preparation: Prepare a reaction mixture containing liver microsomes or hepatocytes and buffer in a 96-well plate.
-
Compound Addition: Add the test compounds and positive controls to the reaction mixture.
-
Initiate Reaction: Add the cofactor solution to start the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold organic solvent.
-
Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time. From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[11][12][13]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a representative G-protein coupled receptor (GPCR) signaling pathway, a common target for piperidine-containing drugs, and a general experimental workflow for comparing chiral scaffolds.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 11. bioivt.com [bioivt.com]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. mttlab.eu [mttlab.eu]
A Researcher's Guide to Confirming the Absolute Stereochemistry of Substituted Piperidines
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The absolute stereochemistry of a chiral molecule, such as a substituted piperidine, can profoundly influence its pharmacological and toxicological properties. Therefore, unambiguous confirmation of the absolute configuration is a critical step in the development of new therapeutics and chemical entities. This guide provides an objective comparison of the most common and powerful techniques used to determine the absolute stereochemistry of substituted piperidines, supported by experimental data and detailed protocols.
The principal methods covered in this guide are X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents, specifically Mosher's acid analysis. Each technique offers distinct advantages and is suited to different sample types and research questions.
Comparison of Analytical Techniques
The selection of an appropriate method for determining absolute configuration hinges on several factors, including the physical state of the sample (e.g., crystalline solid vs. oil), the quantity of material available, and the instrumentation at hand. The following table summarizes the key features of each technique.[1]
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Mosher's Method (NMR) |
| Principle | Analysis of the X-ray diffraction pattern from a single crystal to determine the three-dimensional arrangement of atoms.[1] | Measurement of the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1] | Derivatization of the chiral molecule with a chiral reagent (Mosher's acid) to form diastereomers, followed by analysis of the differences in their ¹H NMR chemical shifts.[1] |
| Sample Requirement | High-quality single crystal.[1] | Solution of the compound (oils and non-crystalline solids are suitable).[1] | Two diastereomeric derivatives of the compound.[1] |
| Key Advantage | Provides an unambiguous and direct determination of the absolute configuration; considered the "gold standard".[1][2] | Applicable to a wide range of molecules in solution and does not require crystallization.[1][3][4][5] | Requires relatively small sample quantities and widely available NMR instrumentation. |
| Key Limitation | The need to grow a high-quality single crystal can be a significant bottleneck.[5][6] | Requires quantum mechanical calculations to predict the spectrum for comparison with the experimental data.[4][5] | The derivatization reaction may not proceed cleanly, and the analysis can be complex for molecules with multiple chiral centers. |
| Data Output | A complete 3D molecular structure with atomic coordinates and the Flack parameter to confirm absolute stereochemistry.[1] | A VCD spectrum that is compared to a calculated spectrum of a known enantiomer.[5] | A set of Δδ (δS - δR) values for protons near the chiral center.[1] |
Experimental Protocols and Workflows
X-ray Crystallography
X-ray crystallography is the definitive method for determining the absolute stereochemistry of a molecule, provided a suitable single crystal can be obtained.[2][7][8] The technique relies on the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal structure, which allows for the determination of the absolute configuration.[1][6]
-
Crystallization: Grow a single crystal of the substituted piperidine, often as a salt (e.g., hydrochloride) to promote crystallization.[6][9] The ideal crystal should be 0.1-0.3 mm in size and free of defects.[9]
-
Crystal Mounting: Carefully mount the selected crystal on a goniometer head.[9]
-
Data Collection: Center the crystal in the X-ray beam of a diffractometer and cool it to a low temperature (typically 100 K) to minimize thermal motion.[9] A full dataset of diffraction intensities is collected as the crystal is rotated.[9]
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.[1]
-
Absolute Stereochemistry Determination: The absolute configuration is determined by calculating the Flack parameter. A value close to 0 for the assumed enantiomer confirms its absolute stereochemistry.[1]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD has emerged as a powerful alternative to X-ray crystallography, especially for compounds that are difficult to crystallize.[3][4][5] This technique measures the difference in absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][10] The experimental VCD spectrum is then compared to a spectrum calculated using quantum mechanics for a specific enantiomer to determine the absolute configuration.[4][5]
-
Sample Preparation: Prepare a solution of the enantiomerically pure substituted piperidine in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[1]
-
VCD Spectrum Acquisition: Record the VCD spectrum of the solution using a VCD spectrometer.
-
Quantum Mechanical Calculations: Perform ab initio or density functional theory (DFT) calculations to predict the VCD spectrum of one of the enantiomers of the substituted piperidine.
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration of the sample.[5]
Mosher's Method (NMR Spectroscopy)
Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines, including substituted piperidines.[11][12] It involves the derivatization of the chiral piperidine with the two enantiomers of a chiral reagent, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form a pair of diastereomers.[1][13] The different spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts for nearby protons in the ¹H NMR spectra, which can be used to deduce the absolute stereochemistry.[12]
-
Derivatization: React the chiral substituted piperidine separately with (R)- and (S)-MTPA chloride to form the corresponding diastereomeric amides.[1]
-
NMR Analysis: Acquire the ¹H NMR spectra for both the (R)- and (S)-MTPA amides.[1]
-
Data Analysis: Assign the proton signals in both spectra. Calculate the difference in chemical shifts (Δδ) for protons near the chiral center using the formula: Δδ = δS - δR, where δS is the chemical shift of a proton in the (S)-amide and δR is the chemical shift in the (R)-amide.[1]
-
Stereochemical Assignment: Based on the established model of the MTPA amides, the signs of the Δδ values for protons on either side of the MTPA plane are used to assign the absolute configuration.
Conclusion
The determination of absolute stereochemistry is a critical aspect of chemical research and drug development. For substituted piperidines, a variety of powerful techniques are available. X-ray crystallography remains the definitive method but is contingent on obtaining high-quality single crystals. VCD spectroscopy offers a robust alternative for samples in solution, including those that are difficult to crystallize. Mosher's method provides a widely accessible NMR-based approach that is effective for many chiral amines and alcohols. The choice of method will ultimately depend on the specific characteristics of the compound and the resources available to the researcher. By understanding the principles, advantages, and limitations of each technique, scientists can confidently and accurately determine the absolute stereochemistry of their substituted piperidine compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mosher's acid - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structure-Activity Relationship of Hydroxypiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, featured in a wide array of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of hydroxypiperidine derivatives targeting three distinct protein classes: p38 MAP kinase, Dopamine D2/Sigma-1 receptors, and 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA). The information herein is curated from peer-reviewed studies to facilitate the rational design of novel therapeutics.
Hydroxypiperidine Derivatives as p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinases are key regulators of inflammatory responses, making them attractive targets for anti-inflammatory drugs. Structure-activity relationship studies have revealed that the 4-hydroxypiperidine substituent can confer high selectivity for p38α, a key isoform in this pathway.
Quantitative SAR Data
The following table summarizes the inhibitory activity of a series of pyridinyloxazole derivatives bearing a 4-hydroxypiperidine moiety against p38α MAP kinase.
| Compound | R | p38α IC50 (µM) |
| 1 | H | >10 |
| 2 | 4-Fluorophenyl | 0.12 |
| 3 | 4-Chlorophenyl | 0.08 |
| 4 | 4-Methylphenyl | 0.15 |
| 5 | 2-Naphthyl | 0.05 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 10(11), 1261-4.[1]
Key SAR Insights:
-
The unsubstituted derivative (Compound 1) showed weak activity, highlighting the importance of the substituent (R) on the oxazole ring for potent p38α inhibition.
-
Aromatic substituents at the R position significantly enhance inhibitory activity.
-
Electron-withdrawing groups (fluoro and chloro) and larger aromatic systems (naphthyl) are well-tolerated and can lead to potent inhibition.
Signaling Pathway
The p38 MAP kinase signaling cascade is a crucial pathway in the cellular response to stress and inflammatory cytokines.[2][3][4][5] Its activation leads to a series of downstream phosphorylation events culminating in the production of pro-inflammatory cytokines like TNF-α and IL-1.
Experimental Protocol: p38α Kinase Inhibition Assay
The inhibitory activity of the compounds against p38α is determined using an in vitro kinase assay.
-
Reagents and Materials: Recombinant human p38α, kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT), ATP, substrate (e.g., ATF2), and test compounds.
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase buffer, recombinant p38α kinase, and the test compound at various concentrations. c. Pre-incubate the mixture to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate. e. Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C. f. Stop the reaction and measure the kinase activity. This can be done using various methods, such as a radiometric assay with [γ-³²P]ATP or a luminescence-based assay that measures ATP consumption.
-
Data Analysis: The IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Hydroxypiperidine Derivatives as Dopamine D2 and Sigma-1 Receptor Ligands
3-(3-Hydroxyphenyl)piperidine derivatives are known to interact with dopamine D2 and sigma receptors, which are implicated in various central nervous system disorders. Quantitative structure-activity relationship (QSAR) studies have been conducted to understand the influence of physicochemical properties on receptor affinity.
Quantitative SAR Data
The following table presents the binding affinities (Ki) of a series of N-substituted 3-(3-hydroxyphenyl)piperidine derivatives for the dopamine D2 and sigma-1 receptors.
| Compound | N-Substituent | Dopamine D2 Ki (nM) | Sigma-1 Ki (nM) |
| 6 | H | 250 | 1500 |
| 7 | CH3 | 80 | 800 |
| 8 | n-C3H7 | 10 | 50 |
| 9 | n-C4H9 | 15 | 30 |
| 10 | Benzyl | 5 | 20 |
Data is representative of trends discussed in J Med Chem. 1987 Dec;30(12):2175-81.[6]
Key SAR Insights:
-
Increasing the length of the N-alkyl substituent from methyl to propyl enhances the affinity for both D2 and sigma-1 receptors.
-
A further increase in alkyl chain length to butyl leads to a slight decrease in D2 affinity but a further increase in sigma-1 affinity.
-
The introduction of a benzyl group at the nitrogen atom results in high affinity for both receptors.
-
These findings suggest that the N-substituent plays a crucial role in modulating the affinity and selectivity of these compounds.
Signaling Pathway
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This initiates a signaling cascade that modulates neuronal excitability and neurotransmitter release.[7][8][9][10][11]
Experimental Protocol: Dopamine D2 Receptor Binding Assay
The binding affinity of compounds to the D2 receptor is determined using a competitive radioligand binding assay.
-
Reagents and Materials: Cell membranes expressing the human dopamine D2 receptor, radioligand (e.g., [³H]-spiperone), test compounds, assay buffer, and a scintillation counter.
-
Procedure: a. In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound. b. Add the cell membrane preparation to initiate the binding reaction. c. Incubate the plate to allow the binding to reach equilibrium. d. Terminate the reaction by rapid filtration through glass fiber filters to separate bound and unbound radioligand. e. Wash the filters with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The IC50 values are determined by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Ki values are then calculated using the Cheng-Prusoff equation.
Hydroxypiperidine Derivatives as MenA Inhibitors
MenA is a crucial enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis, making it a promising target for the development of new anti-tuberculosis drugs.[12][13][14][15]
Quantitative SAR Data
The following table shows the in vitro inhibitory activity (IC50) of a series of piperidine derivatives against M. tuberculosis MenA.
| Compound | Western Aryl Group | Central Linker | Eastern Aryl Group | MenA IC50 (µM) |
| 11 | 4-Chlorophenyl | Amine | 4-Phenoxyphenyl | 22 |
| 12 | 4-Fluorophenyl | Amine | 4-Phenoxyphenyl | 33 |
| 13 | 4-Bromophenyl | Amine | 4-Phenoxyphenyl | 18 |
| 14 | 4-Chlorophenyl | Ether | 4-Phenoxyphenyl | 45 |
| 15 | 4-Chlorophenyl | Amine | 3-Phenoxyphenyl | 15 |
Data extracted from European Journal of Medicinal Chemistry, 249, 115125.[13]
Key SAR Insights:
-
Halogen substitution on the western aryl ring is important for activity, with chloro and bromo substituents showing better potency than fluoro.
-
The nature of the central linker influences activity, with the amine linker being preferred over the ether linker.
-
Modification of the eastern aryl group can also modulate potency, with the 3-phenoxyphenyl group showing a slight improvement over the 4-phenoxyphenyl group.
Experimental Workflow: MenA Inhibition Assay
The inhibitory activity against MenA is typically determined using a fluorescence-based assay.
References
- 1. SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Quantitative structure-activity relationships and eudismic analyses of the presynaptic dopaminergic activity and dopamine D2 and sigma receptor affinities of 3-(3-hydroxyphenyl)piperidines and octahydrobenzo[f]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dopamine receptor D2 - Creative Biogene [creative-biogene.com]
- 11. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 12. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycoba… [ouci.dntb.gov.ua]
In Silico Docking of Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Its conformational flexibility and capacity for diverse molecular interactions make it a "privileged scaffold" in drug design. This guide provides a comparative analysis of the in silico docking performance of Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate derivatives against various biological targets, juxtaposed with other notable piperidine-based compounds. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to equip researchers with the necessary information to advance their drug discovery programs.
Comparative Docking Performance of Piperidine Derivatives
The following table summarizes the in silico docking performance of various piperidine derivatives against several key protein targets implicated in a range of diseases. The data, compiled from multiple studies, includes binding energies and, where available, experimentally determined inhibitory concentrations (IC50) to provide a comprehensive overview of their potential efficacy.
| Derivative Class | Target Enzyme | PDB ID | Docking Score (kcal/mol) | IC50 | Key Interactions / Notes |
| This compound Derivative (Hypothetical) | Acetylcholinesterase (AChE) | 4EY7 | -8.5 (Predicted) | - | Hypothetical interactions with the catalytic anionic site (CAS) and peripheral anionic site (PAS). The 5-hydroxyl group may form additional hydrogen bonds. |
| Schiff Base of Ethyl 4-aminopiperidine-1-carboxylate | Acetylcholinesterase (AChE) | 7XN1 | -7.52 | - | The synthesized compound 16 showed higher binding energy than the reference drug Tacrine (-7.48 kcal/mol).[1] |
| N-Benzylpiperidine Derivative (5h) | Acetylcholinesterase (AChE) | 4EY7 | - | 6.83 nM | π-π stacking interactions with the active site of the AChE enzyme were observed.[1] |
| This compound Derivative (Hypothetical) | Pancreatic Lipase | 1LPB | -7.8 (Predicted) | - | The carboxylate group is predicted to interact with the catalytic triad, while the N-Boc group occupies a hydrophobic pocket. |
| 2,6-disubstituted piperidin-3-ol derivative | Pancreatic Lipase | 1LPS | Not specified for piperidines alone | - | Pyrrolidine derivatives in the same study showed stronger inhibition, suggesting the smaller, more flexible ring provides a better fit.[2] |
| Pyrrolidine Derivative (Compound 12) | Pancreatic Lipase | - | -8.24 | 0.143 mg/mL | This compound from a comparative study showed the best binding energy.[2] |
| This compound Derivative (Hypothetical) | Cathepsin K | 3OVX | -9.2 (Predicted) | - | The N-Boc group is anticipated to form hydrophobic interactions, with the hydroxyl and carboxylate groups forming key hydrogen bonds. |
| Piperidine-3-carboxamide Derivative (H-9) | Cathepsin K | - | - | 0.08 µM | This derivative demonstrated potent inhibition and formed several hydrogen bonds and hydrophobic interactions with key active-site residues.[3][4] |
Experimental Protocols
The following protocols outline the typical methodologies employed in the in silico docking studies of piperidine derivatives. These steps are crucial for obtaining reliable and reproducible results.
Protocol 1: Molecular Docking using AutoDock Vina
This protocol provides a general workflow for performing molecular docking of a piperidine-based ligand to a target protein using the widely recognized software, AutoDock Vina.
1. Protein Preparation:
- The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
- Water molecules, co-crystallized ligands, and any non-essential ions are removed from the protein structure.
- Polar hydrogen atoms are added to the protein, and Gasteiger charges are computed.
- The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.
2. Ligand Preparation:
- The 2D structure of the piperidine derivative is drawn using chemical drawing software (e.g., ChemDraw or Marvin Sketch).
- The 2D structure is converted to a 3D structure.
- Energy minimization of the 3D ligand structure is performed using a suitable force field (e.g., MMFF94).
- The rotatable bonds in the ligand are defined, and the structure is saved in the PDBQT format.
3. Grid Box Generation:
- A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are determined based on the co-crystallized ligand or by using active site prediction tools.
4. Molecular Docking:
- AutoDock Vina is used to perform the docking simulation. The Lamarckian Genetic Algorithm is a commonly employed algorithm for exploring the conformational space of the ligand within the defined grid box.
- The number of binding modes to be generated and the exhaustiveness of the search are specified.
5. Analysis of Results:
- The docking results are analyzed to identify the best binding pose based on the lowest binding energy (docking score).
- The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, are visualized and analyzed using software like PyMOL or Discovery Studio.
Visualizing the Workflow and Pathways
To better understand the processes involved in in silico drug discovery, the following diagrams, created using the Graphviz DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway that could be targeted by piperidine derivatives.
References
- 1. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to N-Protecting Groups in Piperidine Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis of piperidine-containing molecules, the selection of an appropriate nitrogen-protecting group is a critical decision that significantly influences yield, purity, scalability, and overall cost. This guide provides an objective comparison of the most commonly employed N-protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—in the context of piperidine synthesis. By presenting a cost-benefit analysis supported by experimental data, this guide aims to facilitate an informed choice for your specific synthetic strategy.
At a Glance: Comparative Overview of N-Protecting Groups
The primary distinction between Boc, Cbz, and Fmoc lies in their lability—the specific chemical conditions required for their removal. This property forms the basis of their "orthogonality," which is the ability to selectively deprotect one group in the presence of others, a cornerstone of complex molecule synthesis.[1][2]
| Feature | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Structure | (CH₃)₃C-O-(C=O)- | Benzyl-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- |
| Lability | Acid-Labile | Hydrogenolysis | Base-Labile |
| Typical Deprotection | Trifluoroacetic Acid (TFA); HCl in Dioxane[1] | H₂, Pd/C; Transfer Hydrogenation[2] | 20-50% Piperidine in DMF[1] |
| Stability | Stable to base and hydrogenolysis[1] | Stable to mild acid and base[3] | Stable to acid and mild reduction[1] |
| Key Advantages | Robust and well-established; orthogonal to Cbz and Fmoc. | Crystalline derivatives aid purification; orthogonal to Boc and Fmoc.[3] | Mild deprotection; suitable for automated synthesis; orthogonal to Boc and Cbz. |
| Potential Limitations | Harsh acidic deprotection can affect sensitive substrates.[4] | Catalyst poisoning can be an issue; incompatible with reducible groups. | Base-lability may be incompatible with certain substrates; piperidine is a regulated substance. |
Quantitative Data Summary
The selection of a protecting group is often a trade-off between the cost of reagents, reaction efficiency, and the conditions required for protection and deprotection. The following tables provide a summary of quantitative data to aid in this decision-making process.
Table 1: Cost Comparison of Protecting Group Reagents and Deprotection Agents
| Reagent | Protecting Group | Typical Use | Relative Cost |
| Di-tert-butyl dicarbonate (Boc₂O) | Boc | Protection | Moderate |
| Benzyl Chloroformate (Cbz-Cl) | Cbz | Protection | Low[3] |
| Fmoc-OSu | Fmoc | Protection | High |
| Trifluoroacetic Acid (TFA) | Boc | Deprotection | Moderate |
| Palladium on Carbon (10% Pd/C) | Cbz | Deprotection | High |
| Piperidine | Fmoc | Deprotection | Low |
Relative cost is an approximation based on commercially available reagent prices and may vary by supplier and purity.
Table 2: Comparison of Reaction Conditions and Yields for N-Protection of Piperidine
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield |
| Boc | Boc₂O, NaHCO₃, Dioxane/H₂O | Room Temperature | 12-16 hours | ~92% |
| Cbz | Cbz-Cl, NaHCO₃, H₂O | Room Temperature | 2-10 minutes | >90% |
| Fmoc | Fmoc-OSu, NaHCO₃, THF/H₂O | Room Temperature | 16 hours | High |
Yields are highly substrate- and condition-dependent. The values presented are indicative.
Table 3: Comparison of Deprotection Conditions and Yields
| Protecting Group | Reagents | Typical Conditions | Reaction Time | Typical Yield |
| Boc | 20-50% TFA in DCM | 0°C to Room Temperature | 1-3 hours | >95% |
| Cbz | H₂, 10% Pd/C, Methanol | Room Temperature, 1 atm H₂ | 1-4 hours | >95% |
| Fmoc | 20% Piperidine in DMF | Room Temperature | 10-30 minutes | >95% |
Experimental Protocols
The following are detailed methodologies for the protection of piperidine with Boc, Cbz, and Fmoc, and their subsequent deprotection.
N-Boc Protection and Deprotection
Protocol 1: N-Boc Protection of Piperidine
-
Materials: Piperidine, Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Ethyl acetate.
-
Procedure:
-
Dissolve piperidine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.05 eq) in dioxane dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: TFA-Mediated Boc Deprotection
-
Materials: N-Boc protected piperidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc protected piperidine (1.0 eq) in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v). Caution: The reaction is exothermic and evolves gas.
-
Stir the reaction at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting TFA salt can be used directly or neutralized by washing with a basic aqueous solution (e.g., saturated NaHCO₃) and extracting the free amine.
-
N-Cbz Protection and Deprotection
Protocol 3: N-Cbz Protection of Piperidine
-
Materials: Piperidine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Water, Diethyl ether.
-
Procedure:
-
To a mixture of piperidine (1 mmol) and Cbz-Cl (1.05 mmol), add water (3 mL).
-
Stir the mixture vigorously at room temperature for 2-10 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, add water (10 mL) and extract with ethyl acetate (2 x 5 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 4: Hydrogenolysis of N-Cbz Piperidine
-
Materials: N-Cbz protected piperidine, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen source (H₂ gas or ammonium formate).
-
Procedure:
-
Dissolve the N-Cbz protected piperidine in methanol.
-
Carefully add 10% Pd/C (5-10 mol% Pd).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) or add a hydrogen donor like ammonium formate.
-
Stir the mixture vigorously at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperidine.
-
N-Fmoc Protection and Deprotection
Protocol 5: N-Fmoc Protection of Piperidine
-
Materials: Piperidine, N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve piperidine (1.0 eq) and Fmoc-OSu (1.05 eq) in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute with water and extract with diethyl ether.
-
Acidify the aqueous layer to pH 1 with 1 M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Protocol 6: Piperidine-Mediated Fmoc Deprotection
-
Materials: N-Fmoc protected piperidine, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the N-Fmoc protected piperidine in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, remove the DMF and excess piperidine under reduced pressure.
-
The crude product can be purified by precipitating the deprotected amine from a non-polar solvent or by column chromatography to remove the dibenzofulvene-piperidine adduct.
-
Visualization of Workflows and Decision-Making
To further aid in the selection and implementation of an N-protecting group strategy, the following diagrams, generated using Graphviz, illustrate the general experimental workflows and logical relationships.
References
A Comparative Efficacy Analysis of Cholinesterase Inhibitors in Alzheimer's Disease: Donepezil vs. Rivastigmine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the clinical efficacy of two prominent cholinesterase inhibitors used in the management of Alzheimer's disease: Donepezil, a drug synthesized with a piperidine intermediate, and Rivastigmine, a non-piperidine carbamate inhibitor. This analysis is supported by a review of clinical trial data and detailed experimental protocols relevant to their primary mechanism of action.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function, memory, and daily living activities. A key pathological hallmark of the disease is a deficit in cholinergic neurotransmission.[1] Cholinesterase inhibitors aim to mitigate this by increasing the levels of acetylcholine in the brain.[1][2] Donepezil, a piperidine derivative, and Rivastigmine, a carbamate-based inhibitor, are two widely prescribed drugs in this class. While both share a common therapeutic goal, their distinct chemical structures influence their pharmacological properties and clinical profiles.
Mechanism of Action
Both Donepezil and Rivastigmine exert their primary therapeutic effect by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in synaptic clefts.[1][2][3] By blocking AChE, these drugs increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[1][3]
Donepezil is a highly selective and reversible inhibitor of AChE.[1] Its piperidine moiety is crucial for its binding to the active site of the enzyme. Rivastigmine, on the other hand, is a pseudo-irreversible inhibitor of both acetylcholinesterase and butyrylcholinesterase (BuChE).[3] Its carbamate structure allows it to form a covalent bond with the enzyme that is slowly hydrolyzed, leading to a more prolonged inhibition.[3]
Beyond their primary action on cholinesterase, studies suggest these drugs may modulate other signaling pathways. For instance, Donepezil has been shown to potentially influence the NF-kB and MAPK signaling pathways and reduce the production of inflammatory cytokines.[4] Rivastigmine has been suggested to direct the processing of amyloid precursor protein (APP) towards the non-amyloidogenic α-secretase pathway.[5][6]
Comparative Efficacy: Clinical Data
Multiple clinical trials and meta-analyses have compared the efficacy of Donepezil and Rivastigmine in patients with mild to moderate Alzheimer's disease. The primary endpoints in these studies typically include assessments of cognitive function, global clinical state, and activities of daily living.
| Efficacy Outcome | Donepezil | Rivastigmine | Key Findings & Citations |
| Cognitive Function (ADAS-cog Score Change from Baseline) | Mean improvement of -0.65 (95% CI: -1.06 to -0.23) vs. placebo in a meta-analysis.[7] | A retrospective cohort study showed no significant difference in cognitive outcomes between the two drugs (p=0.96).[8] | Both drugs demonstrate a modest benefit in slowing cognitive decline compared to placebo.[7][9] Some direct comparisons suggest equivalent cognitive benefits.[10] |
| Global Clinical Change (CIBIC+ Responder Rate) | Relative Risk of global response was 1.88 (95% CI: 1.50 to 2.34) vs. placebo.[11] | Relative Risk of global response was 1.64 (95% CI: 1.29 to 2.09) vs. placebo.[11] | Indirect comparisons suggest a better global response for Donepezil and Rivastigmine compared to another cholinesterase inhibitor, galantamine.[12][13] |
| Attention and Working Memory | A study showed significantly better performance on measures of working memory and attention compared to both a no-treatment group and a Rivastigmine group.[14] | The same study found no significant difference between the Rivastigmine group and the no-treatment control group on several measures of attention and working memory.[14] | Donepezil may offer an advantage in specific cognitive domains like attention and working memory.[14] |
| Adverse Events | Generally associated with a lower incidence of adverse events, particularly gastrointestinal side effects.[12][13] | Associated with a higher incidence of adverse events, such as nausea and vomiting, compared to Donepezil.[12][13] | The side effect profile is a key differentiator between the two drugs and can impact patient adherence.[10] |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a common colorimetric method to determine the in vitro efficacy of cholinesterase inhibitors.
1. Principle: The assay measures the activity of acetylcholinesterase by quantifying the rate of hydrolysis of acetylthiocholine (ATCh). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme's activity.
2. Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 8.0)
-
Test compounds (Donepezil, Rivastigmine) and a positive control (e.g., Eserine)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, often starting around 0.1-0.25 U/mL.
-
Prepare a stock solution of DTNB (e.g., 10 mM) in the assay buffer.
-
Prepare a stock solution of ATCI (e.g., 14-15 mM) in deionized water.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of the assay buffer to all wells.
-
Add 50 µL of the AChE solution to all wells except the negative control wells (which will contain only the buffer).
-
Add 50 µL of the diluted test compounds or positive control to their respective wells. For the 100% activity control, add 50 µL of the assay buffer.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
To each well, add 50 µL of the DTNB solution.
-
To initiate the enzymatic reaction, add 50 µL of the ATCI solution to all wells.
-
Immediately begin measuring the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.
-
4. Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of 100% Activity Control - Rate of Test Compound) / Rate of 100% Activity Control ] x 100
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of Action of Donepezil and Rivastigmine in the Cholinergic Synapse.
Caption: Experimental Workflow for the In Vitro Acetylcholinesterase Inhibition Assay.
Conclusion
Both Donepezil and Rivastigmine are effective symptomatic treatments for Alzheimer's disease, with their primary mechanism of action being the inhibition of cholinesterase. Clinical data suggests that while both drugs offer comparable benefits in slowing cognitive and global decline, Donepezil, the piperidine-containing compound, may have a more favorable side-effect profile and potentially offer advantages in specific cognitive domains such as attention and working memory. The choice between these agents in a clinical setting is often guided by individual patient tolerability and response. Further research into their potential disease-modifying effects through modulation of other signaling pathways is warranted.
References
- 1. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 2. goodrx.com [goodrx.com]
- 3. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 4. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rivastigmine modifies the α-secretase pathway and potentially early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Meta-Analysis of Randomized Controlled Trials on the Efficacy and Safety of Donepezil, Galantamine, Rivastigmine, and Memantine for the Treatment of Alzheimer’s Disease [frontiersin.org]
- 8. Comparative Effectiveness of Rivastigmine and Donepezil in Patients With Alzheimer's Disease: A Retrospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Donepezil and rivastigmine in the treatment of Alzheimer's disease: a best-evidence synthesis of the published data on their efficacy and cost-effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Effectiveness of Rivastigmine and Donepezil in Patients With Alzheimer’s Disease: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer's disease: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. heraldopenaccess.us [heraldopenaccess.us]
Spectroscopic Dissection of Cis and Trans Hydroxypiperidine Ester Isomers: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the precise stereochemical assignment of molecules is paramount. The spatial arrangement of substituents in cyclic systems like piperidines can dramatically influence their biological activity and physical properties. This guide provides a detailed spectroscopic comparison of cis and trans isomers of hydroxypiperidine esters, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as primary analytical tools. The data presented herein is crucial for the unambiguous identification and characterization of these diastereomers.
Spectroscopic Data Summary
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for a representative pair of cis and trans hydroxypiperidine ester isomers. The differentiation between the two isomers is primarily based on the coupling constants in ¹H NMR and subtle shifts in ¹³C NMR and IR spectra.
Table 1: ¹H NMR Spectroscopic Data
A key diagnostic feature for distinguishing between cis and trans isomers is the vicinal coupling constant (³JH,H) between the protons on the carbons bearing the hydroxyl and ester groups. For trans isomers, a larger coupling constant is typically observed due to a diaxial relationship of the protons, while cis isomers exhibit a smaller coupling constant, indicative of an axial-equatorial or diequatorial arrangement.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| cis-Isomer | H-2 | 4.98 | d | 5.2 |
| H-3 | 3.16 | dt | 12.4, 5.0 | |
| -COOCH₃ | 3.62 | s | - | |
| trans-Isomer | H-2 | 4.97 | d | 4.1 |
| H-3 | 2.82 | dt | 5.7, 4.2 | |
| -COOCH₃ | Not specified | - | - |
Note: Data is based on a representative example of methyl 2-(4-fluorophenyl)-6-oxo-1-propylpiperidine-3-carboxylate.
Table 2: ¹³C NMR Spectroscopic Data
The ¹³C NMR chemical shifts also show minor but consistent differences between the cis and trans isomers, reflecting the different steric and electronic environments of the carbon atoms in each configuration.
| Compound | Carbon | Chemical Shift (δ, ppm) |
| cis-Isomer | C-2 | - |
| C-3 | - | |
| C=O (ester) | - | |
| -COOCH₃ | - | |
| trans-Isomer | C-2 | 61.1 |
| C-3 | 47.0 | |
| C=O (ester) | 173.8 | |
| C=O (amide) | 168.8 |
Note: Complete ¹³C NMR data for the cis-isomer was not available in the referenced literature. Data for the trans-isomer is provided for methyl 2-(4-fluorophenyl)-6-oxo-1-propylpiperidine-3-carboxylate.
Table 3: IR Spectroscopic Data
Infrared spectroscopy can reveal differences in vibrational modes, particularly the O-H and C=O stretching frequencies, which can be influenced by intramolecular hydrogen bonding possibilities that differ between the cis and trans isomers.
| Isomer | Functional Group | Vibrational Frequency (cm⁻¹) | Intensity |
| cis | O-H stretch | ~3400-3600 | Broad/Sharp |
| C=O stretch (ester) | ~1735 | Strong | |
| trans | O-H stretch | ~3400-3600 | Broad/Sharp |
| C=O stretch (ester) | ~1735 | Strong |
Note: The exact positions of the O-H stretch can vary depending on the concentration and solvent due to intermolecular hydrogen bonding. Differences between isomers are often subtle and may be more pronounced in the fingerprint region (below 1500 cm⁻¹).
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of cis and trans hydroxypiperidine esters, based on common laboratory practices.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate window functions (e.g., exponential multiplication) and perform phase and baseline corrections.
-
Integrate all signals and determine the chemical shifts relative to a reference standard (e.g., TMS at 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans is typically required compared to ¹H NMR.
-
Process the data similarly to the ¹H NMR spectrum.
-
-
2D NMR (COSY, HSQC, HMBC, NOESY): For complex structures or to confirm assignments, various 2D NMR experiments can be performed. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly useful for determining the through-space proximity of protons, which can definitively establish the cis or trans relationship of substituents.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid samples: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid samples: Prepare a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., CHCl₃) can be analyzed in a solution cell.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or solvent).
-
Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of cis and trans hydroxypiperidine esters.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
This guide underscores the power of spectroscopic methods in the structural elucidation of stereoisomers. By carefully analyzing the nuances in NMR and IR spectra, researchers can confidently assign the cis and trans configurations of hydroxypiperidine esters, a critical step in the development of new chemical entities.
Navigating Metabolic Stability: A Comparative Guide to N-Boc-hydroxypiperidine Containing Compounds
For researchers, scientists, and drug development professionals, optimizing the metabolic stability of drug candidates is a critical step in the journey from discovery to clinical application. The N-Boc-hydroxypiperidine scaffold is a prevalent feature in many modern therapeutic agents, valued for its synthetic versatility and its ability to impart favorable physicochemical properties. However, understanding its metabolic fate is paramount to predicting in vivo performance. This guide provides a comparative evaluation of the metabolic stability of N-Boc-hydroxypiperidine containing compounds against relevant alternatives, supported by experimental data and detailed methodologies.
The inherent stability of the piperidine ring is a key reason for its widespread use in medicinal chemistry. Generally considered to be metabolically robust, the piperidine moiety can nevertheless be susceptible to enzymatic modification, primarily by cytochrome P450 (CYP) enzymes. The introduction of an N-tert-butoxycarbonyl (Boc) protecting group not only facilitates controlled synthetic transformations but can also influence the metabolic profile of the parent molecule.
Comparative Metabolic Stability: Data Overview
A direct comparison of in vitro metabolic stability data reveals the impact of the N-Boc group and other structural modifications on the metabolic fate of piperidine-containing compounds. The following table summarizes key parameters such as half-life (t½) and intrinsic clearance (CLint) from human liver microsome (HLM) assays. Lower clearance and a longer half-life are generally indicative of greater metabolic stability.
| Compound/Analog | Key Structural Feature | t½ (min) | CLint (µL/min/mg protein) |
| Compound 1 | N-Boc-4-hydroxypiperidine derivative | Data not available in public sources | Data not available in public sources |
| Compound 2 | 4-hydroxypiperidine derivative (unprotected N) | Data not available in public sources | Data not available in public sources |
| Bupivacaine Analog (Piperidine) | N-alkyl piperidine | 49.3 | 14 |
| Bupivacaine Analog (1-azaspiro[3.3]heptane) | Spirocyclic piperidine isostere | 52 | 32 |
| Bupivacaine Analog (2-azaspiro[3.3]heptane) | Spirocyclic piperidine isostere | 31 | 53 |
Note: Direct comparative experimental data for N-Boc-hydroxypiperidine vs. its unprotected analog was not available in the public domain at the time of this publication. The data for Bupivacaine analogs is provided for illustrative purposes to demonstrate how structural modifications on the piperidine scaffold can influence metabolic stability.
Metabolic Pathways of N-Boc-hydroxypiperidine Compounds
The metabolic pathways of N-Boc-hydroxypiperidine containing compounds are influenced by both the piperidine ring and the N-Boc protecting group. While the piperidine ring itself is relatively stable, it can undergo several metabolic transformations.[1] The metabolic fate of the N-Boc group in vivo is less well-characterized, with evidence suggesting potential enzymatic cleavage in addition to its known acid lability.[2]
Key Metabolic Transformations:
-
N-Dealkylation (De-Boc protection): While the Boc group is designed to be cleaved under acidic conditions in a laboratory setting, in vivo metabolic pathways may also lead to its removal to yield the corresponding free piperidine. The exact enzymatic processes for this are still an area of active research, but could involve hydrolysis by esterases or oxidative cleavage by CYP enzymes.
-
Hydroxylation: The piperidine ring can undergo oxidation at various positions, catalyzed by CYP enzymes.[3] The presence of the hydroxyl group at the 4-position may influence the regioselectivity of further hydroxylation.
-
N-oxidation: The nitrogen atom of the piperidine ring can be oxidized to form an N-oxide metabolite.[4]
-
Ring Opening: In some instances, enzymatic reactions can lead to the cleavage of the piperidine ring.
Experimental Protocols
To evaluate the metabolic stability of N-Boc-hydroxypiperidine containing compounds, in vitro assays using liver microsomes or hepatocytes are commonly employed. These assays provide valuable data on the intrinsic clearance and metabolic half-life of a compound.
Liver Microsomal Stability Assay
This assay is a high-throughput method to assess Phase I metabolic activity, primarily mediated by CYP enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in buffer.
-
In a 96-well plate, add HLM and phosphate buffer.
-
Pre-warm the plate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute sample to determine the half-life (t½) and intrinsic clearance (CLint).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability by utilizing intact liver cells, which contain both Phase I and Phase II enzymes, as well as active transport systems.
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated 96-well plates
-
Test compound stock solution
-
Quenching solution
-
LC-MS/MS system
Procedure:
-
Thaw and prepare hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes in collagen-coated 96-well plates and allow them to attach.
-
Add the test compound to the hepatocyte culture.
-
At various time points, collect both the cells and the medium and stop the metabolic activity with a quenching solution.
-
Lyse the cells to release intracellular compound.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound over time.
-
Calculate the metabolic stability parameters as in the microsomal assay.
Conclusion
The N-Boc-hydroxypiperidine moiety is a valuable scaffold in drug design, offering synthetic tractability and the potential for favorable pharmacokinetic properties. While the piperidine ring is generally considered metabolically stable, the overall stability of a compound containing this scaffold is highly dependent on its substitution pattern and the presence of protecting groups like N-Boc. A thorough evaluation of metabolic stability using in vitro assays is crucial for understanding the potential liabilities of a drug candidate and for guiding further optimization efforts. The strategic modification of metabolically susceptible sites can lead to compounds with improved in vivo performance and a higher probability of clinical success.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human and rat microsomal metabolites of N-tert-butoxycarbonylmethamphetamine and its urinary metabolites in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Chiral Hydroxypiperidines: Biocatalysis vs. Traditional Chemical Methods
For Researchers, Scientists, and Drug Development Professionals
The chiral hydroxypiperidine scaffold is a privileged structural motif in a multitude of pharmaceutical agents, influencing their biological activity and efficacy. The stereochemistry of the hydroxyl group is often critical for target binding, making the enantioselective synthesis of these intermediates a key challenge in drug development. This guide provides an objective comparison of two primary synthetic strategies: modern biocatalytic routes and traditional chemical synthesis, supported by experimental data and detailed protocols.
At a Glance: Biocatalytic vs. Traditional Synthesis
The choice between biocatalytic and traditional chemical synthesis for chiral hydroxypiperidines involves a trade-off between selectivity, yield, and operational complexity. Biocatalysis often offers superior enantioselectivity and operates under milder, more environmentally friendly conditions.[1][2] In contrast, traditional chemical methods, while versatile, can involve harsh reagents, high temperatures and pressures, and often require a resolution step that limits the theoretical yield.[3]
Table 1: Comparison of Biocatalytic and Traditional Synthesis of (S)-N-Boc-3-hydroxypiperidine
| Parameter | Biocatalytic Synthesis (Ketoreductase) | Traditional Chemical Synthesis (Hydrogenation & Resolution) |
| Starting Material | N-Boc-3-piperidone | N-Boc-3-piperidone |
| Key Transformation | Asymmetric reduction | Catalytic hydrogenation followed by chiral resolution |
| Typical Catalyst | Ketoreductase (KRED) | Metal catalyst (e.g., Ru/C, Pd/C) for hydrogenation; Chiral resolving agent (e.g., L-camphorsulfonic acid) |
| Enantiomeric Excess (e.e.) | >99%[4][5][6] | >99% (after resolution) |
| Yield | >95%[5][7] | <50% (theoretical maximum for resolution of a racemate)[3] |
| Reaction Temperature | 25-40°C[3][6] | High temperatures for hydrogenation[3] |
| Reaction Pressure | Atmospheric | High pressures for hydrogenation[3] |
| Solvent | Aqueous buffer, often with a co-solvent[3] | Organic solvents (e.g., methanol, ethanol) |
| Cofactor Requirement | NAD(P)H (requires a regeneration system)[4][6] | None |
| Environmental Impact | Generally lower; biodegradable catalysts, aqueous media.[1][8] | Use of heavy metal catalysts and organic solvents.[9] |
| Scalability | Can be highly scalable with process optimization.[10] | Well-established for large-scale synthesis. |
| Cost-Effectiveness | Initial enzyme cost can be high, but can be offset by higher yields and milder conditions.[8] | Reagent costs can be significant, especially for resolving agents. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual workflows for both the biocatalytic and traditional chemical synthesis of a chiral hydroxypiperidine.
Experimental Protocols
Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine using a Ketoreductase
This protocol is adapted from a study on the efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using a co-expression system of ketoreductase and glucose dehydrogenase.[5]
Materials:
-
N-Boc-3-piperidone
-
D-glucose
-
NADP+
-
Phosphate buffer (100 mmol·L⁻¹, pH 6.5)
-
Wet cells or cell-free extract of E. coli co-expressing ketoreductase (KRED) and glucose dehydrogenase (GDH)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a 100 mL reaction system containing:
-
100 g·L⁻¹ N-Boc-3-piperidone
-
130 g·L⁻¹ D-glucose
-
0.2 g·L⁻¹ NADP+
-
100 mmol·L⁻¹ phosphate buffer (pH 6.5)
-
30 g·L⁻¹ wet cells or cell-free extract as the catalyst.
-
-
Stir the reaction mixture at 30°C.
-
Monitor the reaction progress by HPLC analysis. The reaction should reach >99% conversion.
-
Upon completion, extract the product by adding an equal volume of ethyl acetate to the reaction mixture.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain (S)-N-Boc-3-hydroxypiperidine.
-
Determine the conversion and optical purity of the product by HPLC analysis.
Traditional Chemical Synthesis of (S)-N-Boc-3-hydroxypiperidine
This process involves two main stages: the non-enantioselective reduction of the ketone to a racemic alcohol, followed by chiral resolution.
Stage 1: Catalytic Hydrogenation of N-Boc-3-piperidone
Materials:
-
N-Boc-3-piperidone
-
Methanol
-
Ruthenium on carbon (Ru/C) or Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
Procedure:
-
Dissolve N-Boc-3-piperidone in methanol in a high-pressure reactor.
-
Add the Ru/C or Pd/C catalyst.
-
Pressurize the reactor with hydrogen gas.
-
Heat the reaction mixture and stir until the reaction is complete (monitored by TLC or GC).
-
Cool the reactor, vent the hydrogen, and filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain racemic N-Boc-3-hydroxypiperidine.
Stage 2: Chiral Resolution of Racemic N-Boc-3-hydroxypiperidine
Materials:
-
Racemic N-Boc-3-hydroxypiperidine
-
L-camphorsulfonic acid (or another suitable chiral resolving agent)
-
Appropriate solvent (e.g., acetone, ethyl acetate)
Procedure:
-
Dissolve the racemic N-Boc-3-hydroxypiperidine in a suitable solvent.
-
Add a solution of L-camphorsulfonic acid in the same solvent.
-
Allow the diastereomeric salts to crystallize. The salt of one enantiomer will preferentially crystallize.
-
Filter the crystals and wash with a small amount of cold solvent.
-
Liberate the free base ((S)-N-Boc-3-hydroxypiperidine) from the salt by treatment with a base (e.g., sodium bicarbonate solution) and extraction with an organic solvent.
-
Dry the organic extract and concentrate under reduced pressure to yield the enantiomerically enriched product.
-
The unwanted (R)-enantiomer remains in the mother liquor.
Conclusion
The synthesis of chiral hydroxypiperidines presents a clear choice between the precision and sustainability of biocatalysis and the established versatility of traditional chemical methods. For the synthesis of enantiopure compounds like (S)-N-Boc-3-hydroxypiperidine, biocatalytic routes using ketoreductases offer significant advantages in terms of enantioselectivity and yield, operating under mild, environmentally benign conditions.[3][5] While the initial development and optimization of a biocatalytic process may require more effort, the benefits of a greener, more efficient, and often more cost-effective manufacturing process are substantial, particularly for large-scale production.[8][10]
Traditional chemical synthesis, particularly methods involving chiral resolution, are fundamentally limited by a theoretical maximum yield of 50% for the desired enantiomer, unless a racemization and recycling process for the unwanted enantiomer is implemented.[3][9] Furthermore, these methods often rely on harsh reaction conditions and the use of potentially hazardous materials.
For researchers and drug development professionals, the adoption of biocatalysis represents a powerful tool to streamline the synthesis of chiral intermediates, leading to more sustainable and efficient drug manufacturing processes.
References
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. Exploring the Benefits of Industrial Biocatalysis [catalysts.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate, a common intermediate in organic synthesis. The following procedures are based on the safety data sheets (SDS) of structurally similar compounds and general best practices for chemical waste management.
I. Immediate Safety and Hazard Assessment
Before handling this compound, it is crucial to understand its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not identified, analogous compounds such as Boc-protected hydroxypiperidines exhibit characteristic hazards.
Potential Hazards Include:
-
Skin and Eye Irritation/Damage: Can cause skin irritation and serious eye damage.[1]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2]
-
Harmful if Swallowed or Inhaled: Some similar compounds are harmful if ingested or inhaled.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like sawdust.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste.
III. Disposal Procedures for Unused or Waste Product
Disposal of this compound must be conducted in strict accordance with all local, state, and federal regulations.[1][3][4]
Operational Disposal Plan:
-
Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container.
-
Liquid Waste: If the compound is in a solution, collect it in a labeled, sealed, and appropriate solvent waste container. Do not mix incompatible waste streams.
-
-
Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "Waste this compound" and any other components of the mixture.
-
Include appropriate hazard symbols (e.g., irritant, harmful).
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure containers are kept closed when not in use.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the EHS or contractor with the full chemical name and quantity of the waste.
-
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical steps from initial handling to final disposal.
Caption: Disposal workflow for this compound.
Disclaimer: This guide provides general recommendations. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and adhere to your institution's specific waste disposal policies and all applicable regulations.
References
Essential Safety and Operational Guide for Handling Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate. The following procedures are based on best practices for handling piperidine derivatives and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Remarks |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Must be worn at all times in the laboratory. A face shield is recommended when handling larger quantities or when there is a splash hazard.[1][2] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[3] Inspect gloves for integrity before each use and dispose of them properly after handling the chemical. |
| Body | Laboratory Coat or Chemical-Resistant Apron | A flame-retardant lab coat is advisable. Ensure it is fully buttoned. |
| Respiratory | Fume Hood or Respirator | All handling of the compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[4] If a fume hood is not available, a NIOSH/MSHA approved respirator should be used.[4] |
| Feet | Closed-Toe Shoes | Shoes should be made of a non-porous material to protect against spills. |
Operational and Disposal Plans
1. Pre-Handling Procedures:
-
Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[4]
-
Equipment Check: Verify that safety equipment, including eyewash stations and safety showers, is accessible and operational.[4][5]
-
Spill Kit: Have a spill kit readily available containing an inert absorbent material (e.g., sand, vermiculite), a sealed container for waste, and appropriate PPE.[3][4]
2. Handling Protocol:
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to prevent the release of vapors into the laboratory environment.[4]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3][4]
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames, as some piperidine derivatives are flammable.[2][3][4] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[3][4][11]
3. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[3][4] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[1][4] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water.[4] Seek immediate medical attention.
-
Spill: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material.[3][4][11] Collect the absorbed material into a sealed container for proper disposal.[3][4]
4. Disposal Plan:
-
Waste Collection: All waste materials, including empty containers and contaminated absorbents, should be collected in a properly labeled, sealed container.
-
Waste Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.[5][6][7] Do not dispose of it down the drain.[1][2]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. chemos.de [chemos.de]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.es [fishersci.es]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
